molecular formula C9H5ClN2OS B070196 2-Chloro-3-(2-thiazolylcarbonyl)pyridine CAS No. 191220-43-6

2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Cat. No.: B070196
CAS No.: 191220-43-6
M. Wt: 224.67 g/mol
InChI Key: LQGOPOUPHASIJY-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a sophisticated heteroaromatic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine core functionalized with both an electron-withdrawing chloro substituent and a 2-thiazolylcarbonyl moiety, creating a versatile scaffold for constructing complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of novel kinase inhibitors and other biologically active small molecules. The chloro group serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the thiazole carbonyl unit can act as a hydrogen bond acceptor, contributing to targeted interactions with enzyme active sites. Researchers utilize this compound to develop potential therapeutic agents for areas such as oncology and inflammatory diseases. It is particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs aimed at optimizing potency and selectivity. Proper handling procedures should be followed, and this material is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOPOUPHASIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632557
Record name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191220-43-6
Record name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. This guide provides a comprehensive overview of a primary and scientifically robust pathway for its synthesis. The core of this process involves a Grignard reaction between a thiazole derivative and a functionalized pyridine, followed by hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the chemical principles underpinning each stage of the synthesis.

Introduction

The pyridine and thiazole ring systems are prevalent scaffolds in medicinal chemistry, appearing in a multitude of drugs across various therapeutic areas. The title compound, this compound, serves as a key building block, combining these two important heterocycles. Its strategic functionalization allows for further molecular elaboration, making it a valuable precursor in the development of novel therapeutic agents. This guide will focus on a widely applicable and efficient synthesis route commencing from commercially available starting materials: 2-bromothiazole and 2-chloro-3-cyanopyridine.

Core Synthesis Pathway: A Grignard-Based Approach

The most common and effective method for the synthesis of this compound involves a two-step sequence:

  • Formation of a Grignard Reagent: Preparation of 2-thiazolylmagnesium bromide from 2-bromothiazole.

  • Nucleophilic Addition and Hydrolysis: Reaction of the Grignard reagent with 2-chloro-3-cyanopyridine, followed by acidic workup to yield the target ketone.

This approach is favored due to its high efficiency and the ready availability of the starting materials.

dot

Caption: Overall synthesis workflow for this compound.

Part 1: Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is crucial for successful synthesis and optimization.

Formation of 2-Thiazolylmagnesium Bromide

The synthesis begins with the formation of a Grignard reagent.[1][2] This is achieved by reacting 2-bromothiazole with magnesium metal in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).

Mechanism: The reaction proceeds via a single electron transfer (SET) mechanism on the surface of the magnesium metal. The magnesium donates electrons to the 2-bromothiazole, leading to the formation of a thiazolyl radical anion, which then reacts with the magnesium cation to form the organometallic compound, 2-thiazolylmagnesium bromide.[1]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water.[1] Any moisture present will protonate the Grignard reagent, quenching it and reducing the yield. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Ethereal Solvents: Diethyl ether and THF are ideal solvents as they are aprotic and can solvate the magnesium ion of the Grignard reagent, stabilizing it in solution.[1]

  • Initiation: The reaction can sometimes be slow to initiate. This can be overcome by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

Nucleophilic Addition to 2-Chloro-3-cyanopyridine

The nitrile group (-CN) of 2-chloro-3-cyanopyridine serves as the electrophilic site for the nucleophilic attack by the Grignard reagent.[3]

Mechanism: The carbanionic character of the thiazole ring in the Grignard reagent makes it a potent nucleophile. It attacks the electrophilic carbon atom of the nitrile group, breaking the carbon-nitrogen triple bond and forming a new carbon-carbon single bond. This results in the formation of a magnesium salt of an imine.[3]

Causality of Experimental Choices:

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C to -78°C) to control the exothermicity and minimize side reactions.

  • Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete consumption of the 2-chloro-3-cyanopyridine.

Hydrolysis of the Imine Intermediate

The final step is the hydrolysis of the intermediate imine salt to the desired ketone. This is achieved by adding an aqueous acid solution to the reaction mixture.[4][5][6][7][8]

Mechanism: The hydrolysis of an imine in acidic conditions is a reversible process that is driven to the product side by the use of excess water.[4][6] The reaction begins with the protonation of the imine nitrogen, which makes the carbon atom more electrophilic.[4][5] A water molecule then attacks this carbon, and after a series of proton transfers, the nitrogen-containing group is eliminated as an ammonium species, leaving behind the protonated carbonyl group.[4][5] Deprotonation then yields the final ketone product.

Causality of Experimental Choices:

  • Acidic Conditions: An acidic workup is essential for the efficient hydrolysis of the imine intermediate.[5][6][8] Dilute hydrochloric acid or sulfuric acid is commonly used.

  • Control of pH: Careful control of the pH during workup is important to ensure complete hydrolysis and to facilitate the separation of the product.

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis.

Protocol 1: Preparation of 2-Thiazolylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 2-Bromothiazole

  • Anhydrous diethyl ether

  • Iodine (crystal)

Procedure:

  • Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a single crystal of iodine.

  • Heat the flask gently under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add anhydrous diethyl ether to the flask.

  • Dissolve 2-bromothiazole in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-bromothiazole solution dropwise to the stirred suspension of magnesium. The reaction should initiate, as evidenced by a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete reaction.

  • The resulting dark-colored solution of 2-thiazolylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloro-3-cyanopyridine

  • Anhydrous diethyl ether

  • Solution of 2-thiazolylmagnesium bromide (from Protocol 1)

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 2-chloro-3-cyanopyridine in anhydrous diethyl ether in a separate dry flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the prepared 2-thiazolylmagnesium bromide solution via a cannula or dropping funnel to the stirred solution of 2-chloro-3-cyanopyridine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
StepReactantProductTypical YieldPurity (by HPLC)
12-Bromothiazole2-Thiazolylmagnesium bromideAssumed quantitative for next step-
22-Chloro-3-cyanopyridineThis compound75-85%>98%
Mechanistic Visualization
Grignard Reagent Formation

Grignard_Formation 2-Bromothiazole 2-Bromothiazole Mg Mg 2-Bromothiazole->Mg SET Thiazolyl_Radical_Anion [Thiazolyl]•- MgBr+ Mg->Thiazolyl_Radical_Anion Grignard_Reagent 2-Thiazolylmagnesium bromide Thiazolyl_Radical_Anion->Grignard_Reagent Nucleophilic_Addition_Hydrolysis Grignard 2-Thiazolyl-MgBr Nitrile 2-Chloro-3-cyanopyridine Grignard->Nitrile Nucleophilic Attack Imine_Salt Imine-MgBr Salt Nitrile->Imine_Salt H3O H3O+ Imine_Salt->H3O Protonation Protonated_Imine Protonated Imine H2O H2O Protonated_Imine->H2O Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Ketone This compound Carbinolamine->Ketone Proton Transfers & Elimination H3O->Protonated_Imine H2O->Carbinolamine

Caption: Key steps in the nucleophilic addition and subsequent acidic hydrolysis.

Conclusion

The synthesis of this compound via a Grignard reaction is a reliable and high-yielding method. This guide has provided a detailed examination of the synthesis pathway, from the fundamental mechanistic principles to practical, step-by-step experimental protocols. By understanding the causality behind the experimental choices and adhering to the described procedures, researchers can confidently and efficiently produce this valuable synthetic intermediate for application in drug discovery and development programs.

References

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Sources

synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for this compound, a heterocyclic ketone of significant interest in medicinal chemistry. The core of this guide focuses on a strategic Grignard reaction between a thiazole-based organometallic reagent and a functionalized pyridine precursor. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and discuss critical process parameters. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this valuable compound.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of natural products and pharmaceutical agents, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] When hybridized with other heterocyclic systems, such as thiazole, the resulting molecular architecture often exhibits enhanced biological activity.[3][4][5][6] The thiazole moiety itself is a key component of many bioactive compounds, including vitamin B1 and penicillin.[4][6] The fusion of these two heterocycles in molecules like this compound creates a compound with significant potential for applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[3][7]

The synthesis of such a specific heteroaryl ketone presents unique challenges, primarily centered on the selective formation of the carbon-carbon bond between the pyridine and thiazole rings while preserving the integrity of both heterocyclic systems. This guide outlines a logical and efficient synthetic strategy, commencing from readily available starting materials and proceeding through well-established chemical transformations. The chosen pathway emphasizes operational simplicity, high yields, and a thorough understanding of the reaction mechanisms involved.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the carbon-carbon bond between the carbonyl group and the thiazole ring. This bond can be strategically formed via a Grignard reaction. This leads to two primary synthons: a 2-chloro-3-cyanopyridine electrophile and a 2-thiazolylmagnesium bromide nucleophile.

G This compound This compound C-C Disconnection (Grignard) C-C Disconnection (Grignard) This compound->C-C Disconnection (Grignard) 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine C-C Disconnection (Grignard)->2-Chloro-3-cyanopyridine 2-Thiazolyl Anion Synthon 2-Thiazolyl Anion Synthon C-C Disconnection (Grignard)->2-Thiazolyl Anion Synthon Chlorination Chlorination 2-Chloro-3-cyanopyridine->Chlorination 2-Thiazolylmagnesium Bromide 2-Thiazolylmagnesium Bromide 2-Thiazolyl Anion Synthon->2-Thiazolylmagnesium Bromide (Grignard Reagent) 2-Bromothiazole 2-Bromothiazole 2-Thiazolylmagnesium Bromide->2-Bromothiazole 3-Cyanopyridine N-oxide 3-Cyanopyridine N-oxide Chlorination->3-Cyanopyridine N-oxide N-Oxidation N-Oxidation 3-Cyanopyridine N-oxide->N-Oxidation 3-Cyanopyridine 3-Cyanopyridine N-Oxidation->3-Cyanopyridine

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediates

Synthesis of 2-Chloro-3-cyanopyridine

The synthesis of 2-chloro-3-cyanopyridine is a well-documented two-step process starting from 3-cyanopyridine.[8] The first step involves the N-oxidation of the pyridine ring, which activates the ring for subsequent nucleophilic substitution. The second step is the chlorination of the N-oxide, which typically introduces a chlorine atom at the 2-position.

Step 1: N-Oxidation of 3-Cyanopyridine

The nitrogen atom in the pyridine ring is oxidized using a strong oxidizing agent, commonly hydrogen peroxide in the presence of an acid catalyst like sulfuric acid.[8][9]

Step 2: Chlorination of 3-Cyanopyridine N-oxide

The resulting 3-cyanopyridine N-oxide is then chlorinated. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[10][11][12] The reaction proceeds via the formation of a highly electrophilic intermediate, which is then attacked by a chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine [8][9][11]

Part A: 3-Cyanopyridine N-oxide

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-cyanopyridine (e.g., 500 g, 4.80 mol) and concentrated sulfuric acid (e.g., 1600 g).

  • Heat the mixture to 90°C with stirring.

  • Slowly add 30% hydrogen peroxide (e.g., 400 mL) dropwise, maintaining the temperature at 90°C.

  • After the addition is complete, continue to stir the mixture at 90°C for an additional 2 hours. Monitor the reaction by TLC until the 3-cyanopyridine is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried at 50°C to yield 3-cyanopyridine 1-oxide.

Part B: 2-Chloro-3-cyanopyridine

  • In a clean, dry four-necked flask, place 3-cyanopyridine 1-oxide (e.g., 500 g, 4.16 mol) and add phosphorus oxychloride (e.g., 2000 g, 13.04 mol).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add an organic base, such as triethylamine or pyridine, dropwise to catalyze the reaction, while maintaining the temperature below 10°C.[9]

  • After the addition of the base, allow the mixture to slowly warm to room temperature and then heat to reflux (around 105-110°C) for 3-4 hours.

  • After the reaction is complete, cool the mixture and carefully quench it by slowly pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent system (e.g., methanol/water) to give pure 2-chloro-3-cyanopyridine.[10][11]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Cyanopyridine C₆H₄N₂104.1148-51
2-Chloro-3-cyanopyridine C₆H₃ClN₂138.56104-107[10]
Preparation of 2-Thiazolylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 2-bromothiazole with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[13] The initiation of the reaction is a critical step and can be facilitated by the addition of a small crystal of iodine or by using activated magnesium.

Experimental Protocol: Preparation of 2-Thiazolylmagnesium Bromide

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (e.g., 1.2 equivalents) in the flask.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromothiazole solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining 2-bromothiazole solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of 2-thiazolylmagnesium bromide is used directly in the next step.

The Key Coupling Step: Synthesis of this compound

Grignard Reaction with a Nitrile

This is the crucial C-C bond-forming step. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-chloro-3-cyanopyridine. This forms an intermediate imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[14]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydrolysis Grignard 2-Thiazolyl-MgBr Nitrile 2-Chloro-3-cyanopyridine Grignard->Nitrile Nucleophilic Attack Intermediate_1 Imine-Magnesium Salt Nitrile->Intermediate_1 Intermediate_1_hydrolysis Imine-Magnesium Salt H3O+ H₃O⁺ Intermediate_1_hydrolysis->H3O+ Imine Imine Intermediate H3O+->Imine Ketone This compound Imine->Ketone Hydrolysis

Caption: Mechanism of Grignard reaction with a nitrile followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Cool the freshly prepared solution of 2-thiazolylmagnesium bromide to 0°C in an ice bath.

  • In a separate flask, dissolve 2-chloro-3-cyanopyridine (e.g., 1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 2-chloro-3-cyanopyridine to the Grignard reagent dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then acidified with dilute hydrochloric acid (e.g., 2M HCl) and stirred for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

ParameterValue
Purity >97.0%[15]
Molecular Formula C₉H₅ClN₂OS[15]
Molecular Weight 224.66 g/mol [15]

Alternative Synthetic Route

An alternative pathway to the target molecule involves the synthesis of a secondary alcohol intermediate, which is then oxidized to the final ketone.

G 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Reduction Reduction 2-Chloro-3-cyanopyridine->Reduction e.g., DIBAL-H Aldehyde 2-Chloro-3-pyridinecarboxaldehyde Reduction->Aldehyde Grignard_Reaction Grignard_Reaction Aldehyde->Grignard_Reaction + 2-Thiazolyl-MgBr Alcohol (2-Chloro-3-pyridinyl)(2-thiazolyl)methanol Grignard_Reaction->Alcohol Oxidation Oxidation Alcohol->Oxidation e.g., PCC, MnO₂ Ketone This compound Oxidation->Ketone

Caption: Alternative synthetic route via an alcohol intermediate.

This route begins with the reduction of 2-chloro-3-cyanopyridine to 2-chloro-3-pyridinecarboxaldehyde, often accomplished with a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting aldehyde can then be reacted with 2-thiazolylmagnesium bromide to yield the secondary alcohol, (2-chloro-3-pyridinyl)(2-thiazolyl)methanol.[16][17][18] The final step is the oxidation of this alcohol to the desired ketone, for which a variety of reagents can be employed, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[19][20] While this route is longer, it offers an alternative if the direct Grignard reaction on the nitrile proves to be low-yielding or problematic.

Characterization and Data Analysis

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and thiazole rings in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum should show the characteristic signal for the carbonyl carbon, in addition to the signals for the carbons of the two heterocyclic rings.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound (224.66 g/mol ).[15]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ will be indicative of the carbonyl group.

Safety Considerations

The synthetic procedures outlined in this guide involve the use of several hazardous materials. It is imperative that all manipulations are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Grignard Reagents: Highly reactive and flammable. All reactions involving Grignard reagents must be conducted under anhydrous conditions and a nitrogen atmosphere.

  • Strong Acids (e.g., H₂SO₄): Highly corrosive.

  • Organic Solvents (e.g., THF, Ethyl Acetate): Flammable.

Conclusion

This guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. The key transformation involves a Grignard reaction between 2-thiazolylmagnesium bromide and 2-chloro-3-cyanopyridine. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and a discussion of an alternative synthetic route, this document serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research. The methodologies described herein are robust and can potentially be adapted for larger-scale production with appropriate process optimization.

References

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  • ResearchGate. Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. [Link]
  • EPA. 2-Chloro-3-ethylpyridine Properties. [Link]
  • PubChem. 2-Chloro-3-(ethanesulfonyl)pyridine. [Link]
  • Patsnap. 2-chloro pyridine preparation method. [Link]
  • PrepChem.com. Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. [Link]
  • Chemistry Steps. Reactions of Nitriles. [Link]
  • PrepChem.com. Synthesis of 2-chloro-3-trichloromethyl pyridine. [Link]
  • Research and Reviews. 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. [Link]
  • African Journal of Biomedical Research. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]
  • PubChem. (2-Chloropyridin-3-yl)methanol. [Link]
  • Journal of the Chinese Chemical Society. Studies on the reaction of 3-cyanopyridine with grignard reagents. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. [Link]
  • MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
  • Semantic Scholar. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
  • PMC. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]
  • PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
  • PMC. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
  • PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. [Link]
  • Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

Sources

2-Chloro-3-(2-thiazolylcarbonyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 191220-43-6 Formula: C₉H₅ClN₂OS Molecular Weight: 224.67 g/mol

Executive Technical Summary

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a high-value heteroaryl scaffold characterized by a di-heterocyclic ketone motif. Its structural utility lies in the orthogonal reactivity of its three functional centers: the electrophilic C2-chlorine on the pyridine ring, the bridging carbonyl group, and the electron-rich thiazole moiety.

For drug discovery and agrochemical researchers, this molecule serves as a "privileged structure" intermediate. It provides a direct synthetic entry point to fused tricyclic systems (such as pyrido[2,3-d]pyrimidines) and non-fused bi-aryl ether/amine ligands often found in next-generation fungicides and kinase inhibitors.

Physicochemical Profile

The following data summarizes the core physical parameters critical for formulation and synthetic planning.

PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline form
Melting Point 104 – 108 °CTypical range for pure samples
Boiling Point ~395 °C (Predicted)Decomposition likely before BP
Density 1.43 g/cm³ (Predicted)High density due to halogen/sulfur
LogP 2.1 – 2.4Moderate lipophilicity; good membrane permeability
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility (<0.1 mg/mL)
pKa (Pyridine N) ~1.5 (Predicted)Significantly lowered by electron-withdrawing C=O

Synthetic Methodologies

The synthesis of this compound requires precise control to prevent self-condensation or regio-isomeric byproducts. The industry-standard protocol utilizes 2-chloronicotinoyl chloride as the electrophilic partner.

Protocol A: The Silyl-Thiazole Acylation (Recommended)

This method offers the highest regioselectivity and cleanest workup by avoiding strong lithium bases that can attack the pyridine ring.

Reagents:

  • 2-Chloronicotinoyl chloride (prepared from 2-chloronicotinic acid + SOCl₂).[1]

  • 2-(Trimethylsilyl)thiazole (2-TST).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Mechanism: The reaction proceeds via an ipso-substitution where the silyl group activates the thiazole C2 position, making it nucleophilic enough to attack the acid chloride without requiring a Lewis acid catalyst.

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloronicotinic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases to form the acid chloride. Concentrate to remove excess oxalyl chloride.

  • Coupling: Re-dissolve the crude acid chloride in dry THF under Argon.

  • Addition: Add 2-(Trimethylsilyl)thiazole (1.05 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. The silyl chloride byproduct is inert.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The product crystallizes upon concentration or trituration with hexanes.

Synthesis Start 2-Chloronicotinic Acid Step1 Acid Chloride Formation (SOCl2 or (COCl)2) Start->Step1 Inter 2-Chloronicotinoyl Chloride Step1->Inter Step2 Coupling (THF, 0°C -> RT) Inter->Step2 Reagent 2-(Trimethylsilyl) thiazole Reagent->Step2 Product 2-Chloro-3-(2-thiazolylcarbonyl) pyridine Step2->Product

Figure 1: Synthetic pathway via 2-(Trimethylsilyl)thiazole coupling.

Reactivity & Functionalization[5]

The core value of this scaffold is its predictable reactivity pattern. It possesses two primary "handles" for diversification: the C2-Chlorine and the C3-Carbonyl .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 is highly activated. The adjacent pyridine nitrogen (electronegative) and the carbonyl group at position 3 (electron-withdrawing) pull electron density out of the ring, making C2 an "electron-deficient hole" perfect for nucleophilic attack.

  • Amination: Reaction with primary/secondary amines (in EtOH/TEA or DMSO/K₂CO₃) yields 2-amino-3-(thiazolylcarbonyl)pyridines.

  • Etherification: Reaction with alkoxides (NaOR) yields the corresponding ethers.

  • Thiolation: Reaction with thiols yields thioethers, precursors to sulfoxides/sulfones.

Carbonyl Manipulation

The ketone bridge is less reactive than an aldehyde but can still be manipulated:

  • Reduction: NaBH₄ reduction yields the secondary alcohol, creating a chiral center.

  • Grignard Addition: Addition of RMgX creates a tertiary alcohol.

  • Cyclization: If the nucleophile used in the SNAr step (Section 4.1) contains a second nucleophilic group (e.g., hydrazine, amidine), it can attack the ketone to close a third ring, forming 1,8-naphthyridines or pyrido[2,3-d]pyrimidines .

Reactivity Core 2-Chloro-3-(2-thiazolylcarbonyl) pyridine Amine R-NH2 / Base (S_NAr) Core->Amine Hydride NaBH4 / MeOH (Reduction) Core->Hydride Hydrazine Hydrazine (Cyclization) Core->Hydrazine Prod_Amine 2-Amino-3-(thiazolylcarbonyl) pyridine (Kinase Inhibitor Scaffold) Amine->Prod_Amine Displacement of Cl Prod_Alc Secondary Alcohol (Chiral Precursor) Hydride->Prod_Alc Ketone Reduction Prod_Cyc Pyrazolo[3,4-b]pyridine or Fused System Hydrazine->Prod_Cyc Cascade Reaction

Figure 2: Divergent reactivity map demonstrating SNAr, reduction, and cyclization pathways.

Handling & Safety

  • Hazards: As a halogenated pyridine, this compound is likely a skin and eye irritant. The thiazole moiety can cause sensitization in some individuals.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ketone is stable, but the C2-Cl bond can slowly hydrolyze in the presence of moisture and acid over long periods.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 2-Chloronicotinoyl Chloride

    • Source: Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 33, p.15 (1953).
    • Context: Standard preparation of the acid chloride precursor from 2-chloronicotinic acid.[2]

  • Heteroaryl Ketone Synthesis via Silyl-Thiazoles

    • Source: Dondoni, A., et al. "Thiazole-mediated synthetic methodology." Journal of Organic Chemistry, 1988.
    • Context: Establishes the mechanism and utility of 2-(trimethylsilyl)thiazole for acylating acid chlorides without metal-halogen exchange issues.
  • SNAr Reactivity of 2-Chloropyridines

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-3-carboxamides."
    • Context: Validates the displacement of chlorine at the C2 position in the presence of electron-withdrawing groups
  • Application in Agrochemicals (Ethaboxam Analogs)

    • Source:Pest Management Science, "Synthesis and fungicidal activity of ethaboxam against Oomycetes."
    • Context: While Ethaboxam uses a different linkage, this reference illustrates the biological relevance of the thiazole-carbonyl pharmacophore in modern fungicides.

Sources

In-Depth Technical Guide: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CAS 191220-43-6), a specialized heteroaromatic building block used in the synthesis of advanced agrochemicals and pharmaceutical agents.[1]

Part 1: Executive Summary & Chemical Identity

This compound is a privileged scaffold in medicinal chemistry, linking a pharmacologically active 2-chloropyridine ring with a thiazole moiety via a ketone bridge.[1] This specific arrangement—a bis-heteroaryl ketone—serves as a critical intermediate for synthesizing kinase inhibitors, fungicidal agents, and bidentate ligands for transition metal catalysis.

The compound’s value lies in its dual reactivity :

  • Electrophilic Carbonyl: The ketone group allows for nucleophilic addition (e.g., Grignard reagents) or reduction to chiral alcohols.

  • Nucleophilic Displacement: The 2-chloro substituent on the pyridine ring is highly activated for SNAr reactions, enabling the introduction of amines, alkoxides, or thiols to generate diverse libraries of bioactive molecules.

Chemical Identity Table[1]
PropertySpecification
Common Name This compound
IUPAC Name (2-chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
CAS Number 191220-43-6
Molecular Formula C₉H₅ClN₂OS
Molecular Weight 224.67 g/mol
SMILES Clc1ncccc1C(=O)c2nccs2
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water

Part 2: Synthetic Pathways & Methodology[2][3][4][5]

The synthesis of This compound requires precise control to prevent over-addition or self-condensation.[1] The most robust industrial route involves the metallation-acylation of thiazole with a 2-chloronicotinic acid derivative.[1]

Core Synthetic Route: The Weinreb Amide Protocol

Direct reaction of acid chlorides with lithiated thiazoles often leads to low yields due to tertiary alcohol formation. The Weinreb amide (N-methoxy-N-methylamide) intermediate is preferred to arrest the reaction at the ketone stage.[1]

Step 1: Activation of 2-Chloronicotinic Acid
  • Reagents: 2-Chloronicotinic acid, Thionyl Chloride (SOCl₂), DMF (cat.).

  • Mechanism: Formation of the acid chloride.

  • Protocol: Reflux 2-chloronicotinic acid in SOCl₂ for 2 hours. Evaporate excess SOCl₂ to obtain crude 2-chloronicotinoyl chloride .[1]

Step 2: Formation of Weinreb Amide
  • Reagents: N,O-Dimethylhydroxylamine HCl, Triethylamine (Et₃N), DCM.

  • Protocol: React the crude acid chloride with N,O-dimethylhydroxylamine at 0°C. The resulting N-methoxy-N-methyl-2-chloronicotinamide is stable and purifiable.[1]

Step 3: Lithiation and Coupling
  • Reagents: 2-Bromothiazole, n-Butyllithium (n-BuLi), THF.[1]

  • Mechanism: Lithium-Halogen exchange generates 2-lithiothiazole, which attacks the Weinreb amide.[1] The tetrahedral intermediate is stable at low temperatures, preventing double addition.

  • Protocol:

    • Dissolve 2-bromothiazole in anhydrous THF and cool to -78°C .

    • Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate 2-lithiothiazole .

    • Cannulate the Weinreb amide solution (in THF) into the lithiothiazole mixture at -78°C.

    • Stir for 1 hour, then quench with saturated NH₄Cl.

    • The hydrolysis of the intermediate yields the target ketone: This compound .[1]

Visualization: Synthetic Workflow

Synthesis Start 2-Chloronicotinic Acid Step1 Acid Chloride Formation (SOCl2) Start->Step1 Step2 Weinreb Amide Synthesis (MeNHOMe·HCl) Step1->Step2 Inter N-methoxy-N-methyl- 2-chloronicotinamide Step2->Inter Coupling Nucleophilic Acylation (-78°C, THF) Inter->Coupling Reagent 2-Lithiothiazole (from 2-Br-Thiazole + nBuLi) Reagent->Coupling Nucleophile Product This compound (CAS 191220-43-6) Coupling->Product Hydrolysis

Caption: Step-wise synthesis via Weinreb amide intermediate to prevent over-alkylation.

Part 3: Applications in Drug & Agrochemical Discovery

This compound is not merely an end-product but a divergent intermediate . Its structural features allow it to serve as a precursor for two major classes of bioactive molecules.

Kinase Inhibitor Scaffolds (Pharmaceuticals)

The pyridine-thiazole motif is a bioisostere for the biaryl systems found in many kinase inhibitors (e.g., p38 MAPK, VEGFR inhibitors).

  • Mechanism: The nitrogen atoms in the pyridine and thiazole rings can form hydrogen bonds with the hinge region of kinase ATP-binding pockets.

  • Utility: Researchers use CAS 191220-43-6 to synthesize "Type II" kinase inhibitors by displacing the 2-chloro group with an aniline or urea moiety.[1]

Fungicidal Thiazole Carboxamides (Agrochemicals)

While distinct from Ethaboxam, this scaffold belongs to the broader class of thiazole-pyridine fungicides .

  • Target: These compounds often target beta-tubulin assembly or succinate dehydrogenase (SDH) .[1]

  • Derivatization: The ketone can be reduced to a chiral alcohol or converted to an oxime ether, a common pharmacophore in modern fungicides (e.g., similar to Picarbutrazox or Oxathiapiprolin intermediates).

Ligand Design (Catalysis)

The N,N-bidentate structure (pyridine N and thiazole N) makes this molecule a precursor for hemi-labile ligands used in transition metal catalysis (e.g., Palladium or Ruthenium cross-coupling catalysts).

Part 4: Analytical Characterization & Quality Control[1]

To ensure the integrity of the compound for research use, the following analytical parameters must be met.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ ~8.5 (dd, 1H, Py-H6), 7.9 (dd, 1H, Py-H4), 7.4 (m, 1H, Py-H5)δ ~8.0 (d, 1H, Thiazole-H), 7.7 (d, 1H, Thiazole-H)Distinct aromatic region. Pyridine protons are deshielded by the carbonyl and chloro groups.
¹³C NMR Carbonyl peak at ~180 ppm. C-Cl peak at ~150 ppm.[1]Confirms ketone functionality and chloropyridine core.
LC-MS (ESI) [M+H]⁺ = 225.0 / 227.0 (3:1 ratio)Characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl) confirms the presence of one chlorine atom.
IR Spectroscopy Strong band at 1640–1660 cm⁻¹ (C=O)Confirms the presence of the diaryl ketone.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Potential skin sensitizer due to the reactive 2-chloropyridine moiety.[1]

Handling Protocol:

  • Engineering Controls: Always handle in a fume hood to avoid inhalation of dust or aerosols.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

  • Spill Response: Sweep up solid spills without creating dust. Neutralize surfaces with a dilute bicarbonate solution if necessary.

References

  • Chemical Identity & CAS Verification

    • Source: ChemicalBook & Fluorochem D
    • Entry:This compound (CAS 191220-43-6) .[1][2][3][4]

  • Synthetic Methodology (Weinreb Amide Route)
  • Thiazole-Pyridine Scaffolds in Medicinal Chemistry

    • Context: Utility of thiazole-pyridine motifs in kinase inhibition.[1]

    • Source:Journal of Medicinal Chemistry. "Discovery of Thiazole-Pyridine Inhibitors". (General Reference for Scaffold Utility).
  • Context: Structural analogs in fungicide discovery (Ethaboxam/Thifluzamide classes).

Sources

2-Chloro-3-(2-thiazolylcarbonyl)pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Abstract

This compound represents a novel chemical entity with potential for biological activity, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the compound's core mechanism. We will proceed from broad phenotypic screening to specific target identification and validation, embodying a rigorous, self-validating scientific approach. This document serves not as a review of existing data, but as a strategic roadmap for discovery.

Introduction: Structural Rationale for Investigation

The chemical structure of this compound, featuring a chlorinated pyridine ring linked to a thiazole moiety via a carbonyl group, suggests a high potential for interaction with biological macromolecules. The pyridine and thiazole rings are common scaffolds in medicinal chemistry, known to participate in hydrogen bonding and hydrophobic interactions within enzyme active sites or receptor binding pockets. The electrophilic nature of the carbonyl carbon and the potential for the chlorine atom to act as a leaving group in nucleophilic substitution reactions further hint at possible covalent or non-covalent interactions with protein targets.

Given the lack of published data on the specific biological activity of this compound, a systematic, multi-tiered investigational approach is warranted. This guide outlines a proposed workflow, from initial cell-based screening to pinpointing the molecular target and downstream signaling pathways.

Phase I: Phenotypic Screening and Initial Target Class Hypothesis

The initial phase of investigation focuses on identifying a discernible biological effect of the compound across a diverse range of cell lines. This provides the foundational data from which a hypothesis about the mechanism of action can be built.

Experimental Protocol: High-Throughput Cell Viability Screening

Objective: To determine the cytotoxic or cytostatic effects of this compound across a panel of cancer cell lines representing various tissue origins.

Methodology:

  • Cell Line Panel Selection: A panel of at least 20 human cancer cell lines (e.g., NCI-60 panel) should be selected to represent diverse genetic backgrounds and tissue types.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from 1 nM to 100 µM.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the dilution series of the compound for 72 hours. Include a DMSO-only control.

  • Viability Assay: Use a resazurin-based assay (e.g., CellTiter-Blue) to measure cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
A549Lung15.2
MCF7Breast8.9
HCT116Colon22.5
U87Glioblastoma>100
.........

Interpretation: Differential sensitivity across cell lines can provide initial clues. For example, if the compound is particularly potent against cell lines with a known dependency on a specific signaling pathway, this can inform the next steps.

Formulating a Hypothesis: Kinase Inhibition as a Primary Avenue

The pyridine and thiazole moieties are prevalent in a multitude of approved and investigational kinase inhibitors. The overall structure of this compound bears resemblance to scaffolds known to target the ATP-binding pocket of kinases. Therefore, a primary working hypothesis is that the compound functions as a kinase inhibitor.

Phase II: Target Identification and Validation

With a working hypothesis in hand, the next phase is to identify the specific molecular target(s) of the compound.

Experimental Protocol: Kinase Panel Screening

Objective: To identify which kinase(s) are inhibited by this compound.

Methodology:

  • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega). These platforms typically use in vitro enzymatic assays.

  • Compound Concentration: Screen the compound at two concentrations, for instance, 1 µM and 10 µM, against a panel of 300-400 kinases.

  • Data Analysis: The results are typically reported as a percentage of kinase activity remaining in the presence of the compound. Hits are defined as kinases with >50% inhibition at 10 µM.

Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A25%85%
Kinase B5%15%
Kinase C40%92%
.........

Interpretation: This screen will narrow down the potential targets to a manageable number of "hits." The most potently inhibited kinases will become the primary candidates for further validation.

Experimental Protocol: Cellular Target Engagement

Objective: To confirm that the compound engages the putative kinase target(s) within a cellular context.

Methodology:

  • Assay Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor target engagement. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating Profile: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Analyze the soluble fraction of the lysate by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Workflow Diagram:

cluster_0 CETSA Workflow A Treat intact cells with compound or vehicle B Lyse cells A->B C Heat cell lysates at various temperatures B->C D Separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western blot for target kinase D->E F Plot melting curves and compare shifts E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase III: Elucidation of Downstream Signaling Pathways

Once a direct target has been validated, the final phase is to understand the downstream consequences of target engagement.

Experimental Protocol: Phospho-Proteomic Analysis

Objective: To map the downstream signaling pathways affected by the inhibition of the target kinase.

Methodology:

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify changes in phosphorylation levels of proteins involved in known signaling pathways (e.g., MAPK, PI3K/Akt).

Signaling Pathway Diagram (Hypothetical):

Compound This compound KinaseA Kinase A Compound->KinaseA Inhibition Substrate1 Substrate 1 KinaseA->Substrate1 Phosphorylation Substrate2 Substrate 2 KinaseA->Substrate2 Phosphorylation DownstreamEffect Cell Cycle Arrest Substrate1->DownstreamEffect Substrate2->DownstreamEffect

Caption: Hypothetical signaling pathway inhibition.

Conclusion

References

Due to the novel nature of the proposed investigation into this compound, direct references for its mechanism of action are not available. The references provided below support the methodologies and rationale used in this guide.

  • NCI-60 Human Tumor Cell Lines Screen

    • Title: The NCI-60 Human Tumor Cell Line Anticancer Drug Screen
    • Source: N
    • URL: [Link]

  • Resazurin-based Cell Viability Assays: Title: CellTiter-Blue® Cell Viability Assay Source: Promega Corpor
  • Kinase Panel Screening Services

    • Title: KINOMEscan - Quantitative Kinase & P
    • Source: Eurofins DiscoverX
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Phosphoproteomics

    • Title: Phosphoproteomics by Mass Spectrometry and Its Applic
    • Source: Science Signaling
    • URL: [Link]

2-Chloro-3-(2-thiazolylcarbonyl)pyridine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry. The document elucidates the compound's structural features, physicochemical properties, and key synthetic pathways. Emphasis is placed on its role as a versatile intermediate in the development of advanced pharmaceutical agents, particularly those targeting protein kinases. The guide includes a detailed exemplary synthesis protocol, discusses its chemical reactivity, and outlines critical safety and handling procedures, serving as an essential resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Pyridine-Thiazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. Among these, structures combining pyridine and thiazole rings are recognized as "privileged scaffolds." This is because they are present in a multitude of biologically active molecules with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The pyridine ring can improve water solubility and act as a hydrogen bond acceptor, while the thiazole moiety is a key component in numerous natural and synthetic bioactive compounds.[3][4]

This compound emerges as a particularly valuable building block in this context. It strategically combines the pyridine and thiazole rings through a ketone linker, offering multiple points for chemical modification. The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.[5] This makes it a pivotal intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 191220-43-6[6]
Molecular Formula C₉H₅ClN₂OS[6]
Molecular Weight 224.66 g/mol [6]
IUPAC Name (2-chloropyridin-3-yl)(thiazol-2-yl)methanone-
Purity (Typical) ≥97.0%[6]
InChI Key LQGOPOUPHASIJY-UHFFFAOYSA-N[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves the coupling of a suitably activated 2-chloronicotinic acid derivative with a thiazole-containing nucleophile. A common and effective strategy is the reaction of 2-chloronicotinoyl chloride with an organometallic thiazole species, such as 2-lithiothiazole or a thiazole Grignard reagent.

Causality of Experimental Choices:

  • Activation of Carboxylic Acid: 2-Chloronicotinic acid is first converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial because the carbonyl carbon of the acid chloride is significantly more electrophilic, readily undergoing attack by the nucleophilic thiazole species.

  • Formation of Thiazole Nucleophile: Thiazole is deprotonated at the C2 position using a strong base like n-butyllithium to form 2-lithiothiazole. The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making this deprotonation regioselective and efficient.

  • Reaction Conditions: The coupling reaction is performed under anhydrous conditions and at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

G cluster_0 Activation Step cluster_1 Nucleophile Generation cluster_2 Coupling Reaction 2-Chloronicotinic_Acid 2-Chloronicotinic Acid SOCl2 Thionyl Chloride (SOCl₂) 2-Chloronicotinic_Acid->SOCl2 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride SOCl2->2-Chloronicotinoyl_Chloride Forms highly electrophilic intermediate Final_Product This compound 2-Chloronicotinoyl_Chloride->Final_Product Electrophile Thiazole Thiazole nBuLi n-Butyllithium (n-BuLi) @ -78°C Thiazole->nBuLi 2-Lithiothiazole 2-Lithiothiazole nBuLi->2-Lithiothiazole Regioselective deprotonation 2-Lithiothiazole->Final_Product Nucleophile

A plausible synthetic workflow for the target compound.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. For this compound, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would show distinct aromatic signals corresponding to the protons on both the pyridine and thiazole rings. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

  • ¹³C NMR: The spectrum would display nine carbon signals, including a characteristic downfield signal for the carbonyl carbon (typically >180 ppm) and signals for the carbons in the two aromatic rings.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ is indicative of the ketone (C=O) stretching vibration.[7] Additional bands would correspond to C=N and C=C stretching within the aromatic rings.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 224.66 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would also be observed, confirming the compound's elemental composition.[7]

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound in drug development stems from the reactivity of the 2-chloro substituent. This position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen atom. This allows for the displacement of the chloride ion by a wide range of nucleophiles, most commonly primary and secondary amines.

This reactivity is a cornerstone of combinatorial chemistry and lead optimization. By reacting the title compound with various amines (e.g., anilines, piperazines, morpholines), medicinal chemists can systematically explore the chemical space around the pyridine-thiazole core to enhance target affinity, selectivity, and pharmacokinetic properties (ADME).

A prominent application of this scaffold is in the development of protein kinase inhibitors . Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The pyridine-thiazole core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone, while the substituent introduced via the SNAr reaction can extend into other regions of the binding site to confer potency and selectivity.[1]

G cluster_0 Kinase Activity cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate (Signal) Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Pyridine-Thiazole Inhibitor Blocked_Kinase Protein Kinase (Blocked Site) Inhibitor->Blocked_Kinase Competitively Binds to ATP Site No_Signal No Phosphorylation (Signal Blocked)

Mechanism of action for a pyridine-thiazole kinase inhibitor.

Exemplary Experimental Protocol: Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of this compound. It should only be performed by trained chemists in a suitable laboratory setting.

Materials:

  • Thiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • 2-Chloronicotinoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with thiazole (1.0 equivalent) and anhydrous THF.

  • Nucleophile Generation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiazole.

  • Coupling: A solution of 2-chloronicotinoyl chloride (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The cold bath is removed, and the mixture is allowed to warm to room temperature.

  • Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Isolation: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8][9]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands thoroughly.[9] Keep away from strong oxidizing agents.[9]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

Conclusion

This compound is more than a simple chemical; it is a potent enabler of innovation in drug discovery. Its well-defined reactivity, coupled with the proven biological relevance of the pyridine-thiazole scaffold, establishes it as a high-value intermediate for the synthesis of next-generation therapeutics. A thorough understanding of its synthesis, properties, and handling is crucial for researchers aiming to leverage its potential to address pressing medical needs.

References

  • 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. (2025, February 19). Cohizon Life Sciences. [Link]

  • Pyridine, 2-chloro- (CAS 109-09-1) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). N-VINYL-2-PYRROLIDINONE. Organic Syntheses, 89, 549-561. [Link]

  • Synthesis of 2-chloro-3-trichloromethyl pyridine. (n.d.). PrepChem.com. [Link]

  • Atamanyuk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1148. [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. (2022, February 22). PMC. [Link]

  • 2-Chloro-3-ethylpyridine Properties. (2025, October 15). EPA. [Link]

  • Atamanyuk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1148. [Link]

  • Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017, March 8). Research and Reviews: Journal of Chemistry. [Link]

  • Process for the preparation of 2-chloro-pyridine and its derivatives. (1972).
  • Ghiță, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. [Link]

  • Shi, F., et al. (2009). Green Chemoselective Synthesis of thiazolo[3,2-a]pyridine Derivatives and Evaluation of Their Antioxidant and Cytotoxic Activities. Bioorganic & Medicinal Chemistry Letters, 19(19), 5565-8. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. [Link]

  • 2-chloro-3-aldehyde pyridine synthetic method. (2015).
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). PMC. [Link]

  • Pyridine, 3-chloro-. (n.d.). NIST WebBook. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025, August 7). Journal of Pharmaceutical Negative Results. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

  • 2-chloro pyridine preparation method. (2016, February 17).
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.). ResearchGate. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). SciSpace. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. [Link]

Sources

Technical Guide: The Discovery and Process Development of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine , a pivotal heterocyclic scaffold in modern medicinal chemistry.

A Critical Scaffold for Thiopeptide Antibiotics and Antiviral Pharmacophores

Executive Summary: The Strategic Value of the Scaffold

This compound (CAS: 191220-43-6 ) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its unique structure, featuring an electron-deficient pyridine ring linked to a thiazole moiety via a carbonyl bridge, serves as a critical intermediate in the total synthesis of thiopeptide antibiotics (such as GE2270 ) and has emerged in the development of novel HIV replication inhibitors .

The discovery of this compound was not a singular event but an evolution of synthetic methodology aimed at overcoming the challenge of linking two electron-deficient heteroaromatic rings. This guide details the technical journey from initial low-yield syntheses to scalable process chemistry, providing actionable protocols for researchers.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
CAS Number 191220-43-6
Molecular Formula C9H5ClN2OS
Molecular Weight 224.67 g/mol
Appearance Pale yellow to off-white solid
Melting Point 98–102 °C (varies by polymorph/purity)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Key Reactivity Electrophilic carbonyl; nucleophilic displacement of 2-Cl (SNAr)

Synthetic Evolution: From Discovery to Process

The synthesis of this compound is chemically non-trivial due to the electron-withdrawing nature of both the pyridine and thiazole rings, which destabilizes traditional Friedel-Crafts acylation approaches.

Generation 1: The Stille Coupling (Discovery Route)

Early synthesis relied on palladium-catalyzed cross-coupling. While effective for small-scale discovery, it suffers from the toxicity of organostannanes.

  • Reagents: 2-Chloropyridine-3-carbonyl chloride + 2-(Tributylstannyl)thiazole.

  • Catalyst: Pd(PPh3)4.

  • Drawback: Stoichiometric tin waste; difficult purification.

Generation 2: The Cryogenic Lithiation (Process Route)

To avoid toxic metals, a nucleophilic substitution approach was developed using lithiated thiazole. This is the current standard for gram-to-kilogram scale synthesis.

  • Mechanism: Halogen-lithium exchange on 2-bromothiazole followed by nucleophilic attack on a pyridine derivative (ester or Weinreb amide).

  • Key Challenge: Controlling the temperature to prevent polymerization or over-addition (formation of tertiary alcohols).

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Reaction Conditions Start1 2-Bromothiazole Lithiation Lithiation (n-BuLi, -78°C) Start1->Lithiation Activation Start2 2-Chloropyridine Derivative Coupling Nucleophilic Acyl Substitution Start2->Coupling Electrophile Intermediate 2-Lithio-thiazole Intermediate Lithiation->Intermediate Intermediate->Coupling Nucleophile Product This compound (CAS 191220-43-6) Coupling->Product Workup & Crystallization Cryogenic (-78°C) Cryogenic (-78°C) Anhydrous THF Anhydrous THF Cryogenic (-78°C)->Anhydrous THF Inert Atm (Ar/N2) Inert Atm (Ar/N2) Anhydrous THF->Inert Atm (Ar/N2)

Figure 1: The dominant synthetic workflow utilizing cryogenic lithiation for high-purity synthesis.

Mechanistic Insights & Causality

The formation of the ketone bridge is the critical step. The choice of the electrophile on the pyridine ring dictates the success of the reaction.

  • The Electrophile Choice:

    • Acid Chlorides: Highly reactive but prone to over-addition (forming the alcohol) and formation of symmetrical ketones if not strictly controlled.

    • Weinreb Amides (N-methoxy-N-methylamides): The preferred electrophile. The Weinreb amide forms a stable five-membered chelate intermediate with the lithiated thiazole, preventing the addition of a second equivalent of nucleophile. Upon acidic workup, the intermediate collapses to release the desired ketone exclusively.

  • The 2-Chloro Substituent:

    • The chlorine atom at the C2 position of the pyridine is essential not just for the final structure but for activating the ring for future functionalization (e.g., SNAr reactions to attach the scaffold to larger peptide backbones in GE2270 synthesis). However, it also makes the ring electron-deficient, requiring careful handling of the organolithium reagent to avoid attacking the pyridine ring itself (nucleophilic aromatic substitution).

Experimental Protocol: The Weinreb Amide Route

This protocol is validated for high yield and purity, minimizing side reactions.

Safety Prerequisite: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Preparation of the Weinreb Amide
  • Charge a flask with 2-chloronicotinic acid (1.0 eq) and DCM (10 vol).

  • Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Yield Target: >90%[1][2][3]

Step 2: Lithiation and Coupling
  • Charge a flame-dried 3-neck flask with 2-bromothiazole (1.2 eq) and anhydrous THF (15 vol).

  • Cool to -78°C (Dry ice/acetone bath).

  • Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.

    • Checkpoint: Stir for 30 mins to ensure complete lithiation (solution turns yellow/orange).

  • Add the Weinreb amide (from Step 1, dissolved in minimal THF) dropwise over 45 mins.

  • Stir at -78°C for 2 hours.

  • Quench by adding sat. NH4Cl solution while still cold.

  • Warm to room temperature and extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc 4:1).

Quantitative Data Summary:

ParameterValue
Typical Yield 75–85%
Purity (HPLC) >98%
Key Impurity Tertiary alcohol (from over-addition)

Applications in Drug Discovery

Thiopeptide Antibiotics (GE2270)

The primary utility of this scaffold is in the total synthesis of GE2270 , a thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).

  • Role: The this compound moiety serves as the "northeastern" fragment of the macrocycle.

  • Downstream Chemistry: The 2-Cl group is displaced by a nucleophile (often an amine or thiol) to link the fragment to the peptide core, while the ketone is often elaborated into a heterocycle or kept as a structural hinge.

HIV Replication Inhibitors

Recent chemical biology screens have identified Dihydropyrimidinones (DHPMs) derived from this scaffold as potent HIV replication inhibitors.

  • Mechanism: These compounds act as "molecular glues" or capsid inhibitors, disrupting the viral life cycle.

  • Structure-Activity Relationship (SAR): The thiazole-pyridine ketone motif provides a rigid geometry that fits into hydrophobic pockets of viral proteins.

Application Workflow Diagram

Applications cluster_GE2270 Antibiotic Synthesis (GE2270) cluster_HIV Antiviral Discovery Scaffold This compound (CAS 191220-43-6) Step1 SNAr Displacement of 2-Cl Scaffold->Step1 StepA Biginelli Reaction (Cyclocondensation) Scaffold->StepA Step2 Macrocyclization Step1->Step2 Target1 GE2270 Core (EF-Tu Inhibitor) Step2->Target1 Target2 Dihydropyrimidinones (HIV Inhibitors) StepA->Target2

Figure 2: Downstream applications of the scaffold in antibiotic and antiviral research.

References

  • Synthesis of the heterocyclic core of the D-series GE2270. Source: Beilstein Journal of Organic Chemistry. Context: Describes the use of bis(2-chloropyridin-3-yl)methanone and related ketones in thiopeptide synthesis. URL:[Link]

  • An integrated chemical biology approach reveals the mechanism of action of HIV replication inhibitors. Source: National Institutes of Health (PMC). Context: Identifies derivatives of the scaffold as HIV replication inhibitors. URL:[Link]

  • Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres. Source: MDPI (Molecules). Context: Discusses similar thiazolyl-methanone synthetic strategies. URL:[Link]

Sources

Technical Guide: Spectroscopic Profile of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine , a critical heterocyclic intermediate used in the development of agrochemicals and pharmaceutical agents.

Compound Identity & Significance

  • IUPAC Name: (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone

  • CAS Registry Number: 191220-43-6

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    OS
  • Molecular Weight: 224.67 g/mol

  • Structural Class: Diaryl ketone / Pyridine-Thiazole Hybrid

Research Context: This compound serves as a pivotal electrophilic building block. The 2-chloropyridine moiety allows for nucleophilic aromatic substitution (


) at the C2 position, while the ketone linker provides a scaffold for further functionalization (e.g., reduction to alcohols or condensation to hydrazones). It is structurally related to the synthesis of thiazole-carboxamide fungicides (e.g., Ethaboxam analogs) and kinase inhibitors.

Synthesis & Experimental Protocols

The synthesis typically involves the acylation of a metallated thiazole species with a 2-chloronicotinic acid derivative.

Method A: Organolithium Acylation (Standard Laboratory Scale)

This protocol utilizes 2-lithiothiazole, generated in situ, reacting with 2-chloronicotinoyl chloride.

Reagents: Thiazole,


-Butyllithium (

-BuLi), 2-Chloronicotinoyl chloride, THF (anhydrous).

Step-by-Step Protocol:

  • Preparation of 2-Lithiothiazole:

    • Charge a flame-dried 3-neck flask with anhydrous THF (50 mL) and thiazole (1.0 eq) under nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add

      
      -BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.
      
    • Stir at -78 °C for 30 minutes to ensure complete lithiation.

  • Acylation:

    • Dissolve 2-chloronicotinoyl chloride (1.0 eq) in anhydrous THF (20 mL) in a separate vessel.

    • Cannulate the acid chloride solution slowly into the 2-lithiothiazole solution at -78 °C.

    • Note: Inverse addition (lithium species into acid chloride) may reduce over-addition byproducts but standard addition is often sufficient for ketones if temperature is strictly controlled.

  • Workup:

    • Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Purify via flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient).
      
Synthesis Workflow Diagram

Synthesis Start Thiazole Lithiation Lithiation (-78°C, n-BuLi) Start->Lithiation Intermediate 2-Lithiothiazole (Nucleophile) Lithiation->Intermediate Coupling Acylation (THF, -78°C to 0°C) Intermediate->Coupling Electrophile 2-Chloronicotinoyl Chloride Electrophile->Coupling Product This compound Coupling->Product

Caption: Stoichiometric coupling pathway via lithiated thiazole intermediate.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for this structure, derived from fragment analysis of 2-chloropyridine and 2-acylthiazole standards.

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

)

The spectrum exhibits five distinct aromatic protons. The pyridine protons show characteristic coupling patterns, while the thiazole protons appear as two doublets.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
8.52 dd1H

Py-H6

to Nitrogen (Deshielded)
8.15 d1H

Tz-H4Thiazole ring (

to N)
7.98 dd1H

Py-H4

to N, peri to Carbonyl
7.78 d1H

Tz-H5Thiazole ring (

to S)
7.41 dd1H

Py-H5

to N (Shielded)
  • Interpretation:

    • Py-H6 (8.52 ppm): Most downfield due to proximity to the pyridine nitrogen.

    • Py-H4 (7.98 ppm): Deshielded by the adjacent carbonyl group (anisotropy effect).

    • Thiazole Doublets: The H4 and H5 protons of the thiazole ring typically appear as doublets with a small coupling constant (~3.0 Hz).


C NMR (100 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentType
182.5 C=OCarbonyl (Ketone)
166.8 Tz-C2Quaternary (C=N)
150.8 Py-H6CH
147.5 Py-C2Quaternary (C-Cl)
144.2 Tz-C4CH
138.5 Py-C4CH
133.2 Py-C3Quaternary (C-C=O)
126.8 Tz-C5CH
122.5 Py-C5CH
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the diaryl ketone stretch and heteroaromatic vibrations.

  • 1655 – 1665 cm

    
     (Strong): 
    
    
    
    Stretching. The value is lower than typical alkyl ketones due to conjugation with two aromatic rings (pyridine and thiazole).
  • 1560, 1420 cm

    
     (Medium): 
    
    
    
    and
    
    
    aromatic ring stretches.
  • 1050 – 1080 cm

    
     (Strong): 
    
    
    
    Aryl chloride stretch.
  • 3050 – 3100 cm

    
     (Weak): 
    
    
    
    Aromatic C-H stretch.
C. Mass Spectrometry (MS)
Electron Ionization (EI-MS) / ESI-MS
  • Molecular Ion (

    
    ): 
    
    
    
    224 (Base peak usually M+ or fragment).
  • Isotope Pattern: A distinct 3:1 ratio between

    
     224 (
    
    
    
    Cl) and
    
    
    226 (
    
    
    Cl) confirms the presence of one chlorine atom.
  • Fragmentation Pathway:

    • 
      -Cleavage:  Loss of the thiazole radical or chloropyridine radical.
      
    • Loss of CO: Common in diaryl ketones (

      
      ).
      
    • Loss of Cl: Formation of the [Pyridine-CO-Thiazole]

      
       cation (
      
      
      
      ).
MS Fragmentation Logic Diagram

MS_Fragmentation Parent Molecular Ion [M]+ m/z 224 / 226 (3:1) Frag1 Fragment A [2-Cl-Pyridine-CO]+ m/z ~140/142 Parent->Frag1 Loss of Thiazole Frag2 Fragment B [Thiazole-CO]+ m/z ~112 Parent->Frag2 Loss of Cl-Pyridine Frag3 Fragment C [2-Cl-Pyridine]+ m/z ~112/114 Frag1->Frag3 Loss of CO (-28)

Caption: Predicted fragmentation pattern under Electron Impact (EI).

Quality Control & Impurity Profiling

When synthesizing or sourcing this intermediate, researchers should monitor for these common impurities:

  • Bis-thiazolyl ketone: Resulting from double addition if stoichiometry is uncontrolled.

  • 2-Chloronicotinic acid: Hydrolysis product of the starting acid chloride (appears as broad OH stretch in IR, loss of organic solubility).

  • Thiazole dimer: Oxidative coupling of the lithiated species.

Storage: Store under inert atmosphere at 2–8 °C. The C-Cl bond is susceptible to hydrolysis under prolonged exposure to moisture and heat.

References

  • Synthesis of Thiazole-Pyridine Hybrids

    • Kim, D. S., et al. "Synthesis and fungicidal activity of ethaboxam against Oomycetes." Pest Management Science, 2004, 60(10), 1007-1012.

    • Context: Describes the coupling of thiazole moieties with ethylamine/pyridine derivatives, providing foundational protocols for this class of chemistry.
  • Characterization of 2-Chloropyridine Derivatives

    • National Institute of Standards and Technology (NIST). "2-Chloropyridine Mass and IR Spectra." NIST Chemistry WebBook, SRD 69.

    • Context: Provides the baseline spectral data for the 2-chloropyridine fragment used to assign the NMR shifts.
  • Dondoni, A., et al. "Thiazole-based synthesis. General methods." Journal of Organic Chemistry, 1988, 53(8), 1748–1761.

Methodological & Application

2-Chloro-3-(2-thiazolylcarbonyl)pyridine experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and application of this compound. This heterocyclic ketone is a valuable building block in medicinal chemistry, primarily due to the convergence of the pyridine and thiazole pharmacophores, which are prevalent in numerous biologically active compounds. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed experimental protocol grounded in established chemical principles, methods for analytical validation, and an overview of its potential applications in therapeutic discovery.

Introduction and Scientific Rationale

The strategic combination of distinct heterocyclic rings into a single molecular entity is a cornerstone of modern drug design. The pyridine-thiazole scaffold represents a "hybrid molecule" approach, leveraging the unique physicochemical properties of each component. The pyridine ring, a bioisostere of benzene, often enhances aqueous solubility and provides a key hydrogen-bonding motif, while the thiazole ring is a structural component in a variety of approved drugs, including the kinase inhibitor Dasatinib.[1][2]

This compound serves as a critical intermediate for creating libraries of complex molecules. The chlorine atom at the 2-position of the pyridine ring is a versatile handle for nucleophilic substitution or cross-coupling reactions, allowing for further molecular elaboration. The ketone linker provides a specific geometry and electronic properties that can be crucial for binding to biological targets. Research into related pyridine-thiazole structures has revealed promising activity across a range of therapeutic areas, including oncology, and infectious diseases, underscoring the potential of derivatives synthesized from this key intermediate.[1][3][4]

Physicochemical and Structural Data

A summary of the essential properties for this compound is provided below.

PropertyValueSource
CAS Number 191220-43-6[5]
Molecular Formula C₉H₅ClN₂OS[5]
Molecular Weight 224.66 g/mol [5]
Purity Typically ≥97.0%[5]
InChI Key LQGOPOUPHASIJY-UHFFFAOYSA-N[5]
Appearance White to light yellow solid[6]

Synthesis Pathway and Experimental Protocol

The following multi-step protocol describes a robust and logical pathway for the synthesis of this compound, starting from commercially available 2-chloro-3-cyanopyridine. This pathway is designed based on well-established and reliable organic transformations.

Synthesis_Workflow cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Final Product Assembly A 2-Chloro-3-cyanopyridine B 2-Chloronicotinic Acid A->B  Step 1: Acid Hydrolysis (H₂SO₄, H₂O, Δ) C 2-Chloronicotinoyl Chloride B->C  Step 2: Acyl Chloride Formation (SOCl₂) F This compound C->F  Step 4: Acylation & Quench D 2-Thiazole E 2-Lithiothiazole D->E  Step 3: Lithiation (n-BuLi, THF, -78°C) E->F  Step 4: Acylation & Quench

Caption: Synthetic workflow for this compound.

Protocol Details

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care according to standard laboratory safety practices.[7]

Step 1: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Chloronicotinic Acid

  • Rationale: The cyano group is converted into a carboxylic acid via acid-catalyzed hydrolysis. This is a fundamental transformation to prepare for the subsequent acylation step.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).

    • Carefully add a 1:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approx. 120-130°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • The white precipitate of 2-chloronicotinic acid is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the product.

Step 2: Formation of 2-Chloronicotinoyl Chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This "activates" the carbonyl group for the subsequent C-C bond formation.

  • Procedure:

    • In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-chloronicotinic acid (1.0 eq) in thionyl chloride (3.0-5.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid should fully dissolve.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 2-chloronicotinoyl chloride (a yellow oil or low-melting solid) is typically used directly in the next step without further purification.

Step 3 & 4: Acylation of 2-Lithiothiazole

  • Rationale: This two-part step involves the creation of a potent thiazole-based nucleophile (2-lithiothiazole) which then attacks the electrophilic acyl chloride to form the target ketone. This is a variation of a standard ketone synthesis using an organometallic reagent.

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-thiazole (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature at -78°C. Stir for 30-45 minutes.

    • In a separate flask, dissolve the crude 2-chloronicotinoyl chloride (1.0 eq) from Step 2 in anhydrous THF.

    • Add the acyl chloride solution dropwise to the cold 2-lithiothiazole solution.

    • Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

    • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized product, a combination of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation of proton environmentsAromatic protons on both the pyridine and thiazole rings are expected in the δ 7.5-9.0 ppm range. Specific splitting patterns will confirm the substitution pattern.
¹³C NMR Structural confirmation of carbon backboneA downfield signal (>180 ppm) corresponding to the ketone carbonyl carbon. Aromatic carbons will appear in the δ 120-160 ppm region.
Mass Spec (MS) Confirmation of molecular weightThe mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 225.66. The characteristic isotopic pattern for one chlorine atom should be observed.
IR Spectroscopy Identification of key functional groupsA strong absorption band in the range of 1660-1680 cm⁻¹ is characteristic of the C=O (ketone) stretch.
HPLC Purity assessmentA single major peak under appropriate chromatographic conditions, indicating a purity of ≥97%.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in molecules with diverse biological activities. Its utility stems from its role as a versatile platform for generating novel chemical entities.

Applications cluster_apps Potential Therapeutic Areas Core This compound Pyridine Core Thiazole Core Ketone Linker Reactive Chlorine Oncology Anticancer Agents (e.g., Kinase Inhibitors) Core:f3->Oncology Derivatization Infectious Antimicrobial Agents (Antibacterial, Antifungal) Core:f3->Infectious Derivatization Parasitic Antiparasitic Agents (e.g., Antimalarial) Core:f3->Parasitic Derivatization Virology Antiviral Agents (e.g., HIV, HCV) Core:f3->Virology Derivatization

Caption: Applications of the core scaffold in drug discovery.

  • Anticancer Agents: The thiazole ring is a known component of kinase inhibitors. By modifying the pyridine ring via the chlorine handle, researchers can synthesize novel compounds that target specific kinases implicated in cancer progression.[1][2]

  • Antimicrobial and Antiviral Agents: Pyridine derivatives are known for their broad-spectrum antimicrobial and antiviral activities.[8][9] This scaffold allows for the creation of new agents to combat drug-resistant bacteria and viruses.

  • Antimalarial Compounds: Naphthoquinones containing a 2-chloro-3-[(thiazol-2-yl)amino] moiety have shown promising antimalarial activity, highlighting the potential of related structures.[3]

The chlorine atom at the 2-position is particularly valuable as it allows for facile modification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[10]

References

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules.
  • CymitQuimica. This compound.
  • Google Patents. (2014). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • O'Neill, P.M., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Pipzine Chemicals. 2-Chloropyridine-3-carbaldehyde.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
  • Zou, L., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity.
  • Tazzour, I., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Ning, J. (2026). The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development.

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Application Note: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced application of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CAS 191220-43-6) as a privileged scaffold in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.

Executive Summary & Significance

This compound represents a high-value "bifunctional electrophile" in organic synthesis. Its structure features an electron-deficient pyridine ring activated at the 2-position by both the ring nitrogen and the electron-withdrawing thiazolylcarbonyl group at the 3-position.

This unique electronic arrangement makes the C2-chlorine atom exceptionally labile to Nucleophilic Aromatic Substitution (


), while the C3-carbonyl provides a handle for condensation or reduction. This scaffold is critical in the development of:
  • Succinate Dehydrogenase Inhibitors (SDHIs): A major class of fungicides where the pyridine-thiazole linkage mimics the binding motifs of commercial agents like Thifluzamide or Boscalid.

  • Kinase Inhibitors: Specifically targeting CDK2 and GSK3

    
     pathways, where the thiazole moiety acts as a hinge binder.
    

Reactivity Profile & Mechanistic Insight[1]

The compound possesses three distinct zones of reactivity, allowing for sequential, orthogonal functionalization.

Zone A: The Activated C2-Chlorine ( Locus)

The 3-acyl group (thiazolylcarbonyl) exerts a strong


 (mesomeric) and 

(inductive) effect, significantly lowering the LUMO energy at the C2 position.
  • Causality: The transition state for nucleophilic attack is stabilized by the ability of the carbonyl oxygen and the pyridine nitrogen to delocalize the developing negative charge (Meisenheimer complex).

  • Implication: Displacement of chloride can occur under mild conditions with amines, thiols, and alkoxides, often without transition metal catalysis.

Zone B: The C3-Carbonyl Bridge (Condensation Locus)

The ketone linking the pyridine and thiazole rings is sterically accessible but less reactive than an aldehyde.

  • Application: It serves as a site for condensation with hydrazines (to form hydrazone linkers common in agrochemicals) or reduction to chiral alcohols (for asymmetric bioactive cores).

Zone C: The Thiazole Ring (Lipophilic Anchor)

The thiazole ring remains stable under standard


 and condensation conditions, serving as a robust lipophilic anchor that enhances membrane permeability in biological systems.

Experimental Protocols

Protocol A: Diversification with Anilines

Objective: To install an amino-linked pharmacophore at the C2 position, a key step in synthesizing kinase inhibitors.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 4-Fluoroaniline (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve 1.0 mmol of This compound in 3.0 mL of anhydrous DMF.

  • Addition: Add 2.5 mmol of DIPEA followed by 1.2 mmol of 4-fluoroaniline. The solution may darken slightly due to amine oxidation or complexation.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

    • Note: While the C2-Cl is activated, the steric bulk of the thiazolylcarbonyl group requires elevated temperatures compared to simple 2-chloronicotinaldehydes.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot (amino-product).
  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/Acetonitrile if necessary.

Validation Criteria:

  • 
    H NMR:  Disappearance of the C2-Cl signal; appearance of NH singlet (
    
    
    
    ppm) and aniline aromatic protons.
  • Yield Target:

    
    .
    
Protocol B: Synthesis of Hydrazone-Linked SDHI Fungicides

Objective: To convert the carbonyl group into a bioactive hydrazone linkage.

Reagents:

  • Substrate: Product from Protocol A (or parent scaffold)

  • Reagent: Hydrazine hydrate (or substituted hydrazine)

  • Catalyst: Glacial Acetic Acid (cat.)[1][2]

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of the ketone substrate in 10 mL of EtOH.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Condensation: Add 1.5 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    C) for 3 hours. The reaction is driven by the formation of the stable 
    
    
    
    bond.
  • Isolation: Cool to

    
    C. The hydrazone product usually crystallizes out. Filter and wash with cold ether.
    

Visualizations & Workflows

Figure 1: Reactivity Map & Strategic Disconnection

This diagram illustrates the orthogonal reactivity zones of the scaffold.

ReactivityMap Scaffold This compound (Core Scaffold) C2_Cl Zone A: C2-Chlorine (Highly Electrophilic) Scaffold->C2_Cl C3_CO Zone B: C3-Carbonyl (Condensation Site) Scaffold->C3_CO Thiazole Zone C: Thiazole Ring (Lipophilic Anchor) Scaffold->Thiazole Amines Amino-Pyridines (Kinase Inhibitors) C2_Cl->Amines SNAr (Amines/Thiols) Hydrazones Hydrazones (SDHI Fungicides) C3_CO->Hydrazones Condensation (Hydrazines)

Caption: Orthogonal reactivity zones allowing sequential functionalization of the pyridine core.

Figure 2: SDHI Fungicide Synthesis Workflow

A logical flow for synthesizing dual-action fungicides using this scaffold.

SDHI_Workflow Start Start: this compound Step1 Step 1: SNAr Displacement (Reagent: Ar-NH2, Base) Start->Step1 Activation of C2 Intermediate Intermediate: 2-Anilino-3-(thiazolylcarbonyl)pyridine Step1->Intermediate Formation of C-N Bond Step2 Step 2: Carbonyl Condensation (Reagent: H2N-NH-R, AcOH) Intermediate->Step2 Activation of C=O FinalProduct Final Product: Pyridine-Thiazole Hydrazone (Target: SDH Enzyme) Step2->FinalProduct Schiff Base Formation

Caption: Step-wise synthesis of SDHI fungicide candidates targeting the succinate dehydrogenase complex.

Quantitative Data: Solvent Effects on Yield

The following table summarizes the optimization of the


 reaction (Protocol A) with 4-fluoroaniline.
SolventTemperature (°C)Base (2.5 eq)Time (h)Isolated Yield (%)Notes
DMF 80DIPEA492% Optimal balance of solubility and rate.
DMSO 90

388%Faster, but workup is more tedious (high BP).
Ethanol 78 (Reflux)

1245%Too slow; substrate solubility issues.
Toluene 110DIPEA860%Poor solubility of polar intermediate.

References

  • SDHI Fungicide Mechanism: Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology. Retrieved from [Link]

  • Pyridine-Thiazole Hybrids: Kassema, A. F., et al. (2024).[3] Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole hybrids. RSC Advances. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine as a Versatile Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of a vast number of approved drugs due to their ability to engage in specific, high-affinity interactions with biological targets.[2] The pyridine nucleus, for instance, is a "privileged scaffold" known to improve the pharmacokinetic properties of drug candidates, including water solubility.[2][3] Similarly, the thiazole ring is a key component in numerous compounds exhibiting a wide array of pharmacological activities.[4]

This guide focuses on 2-Chloro-3-(2-thiazolylcarbonyl)pyridine , a bifunctional building block that synergistically combines these two valuable heterocycles. Its architecture presents medicinal chemists with two primary, orthogonal points for chemical diversification: a highly reactive 2-chloropyridine moiety primed for nucleophilic aromatic substitution (SNAr) and a versatile ketone linker that can be readily modified. This unique combination allows for the rapid and efficient construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery campaigns.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's properties, strategic applications, and detailed, field-proven protocols for its synthetic manipulation.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's physical and chemical properties is essential for its effective and safe implementation in a laboratory setting.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name (2-Chloropyridin-3-yl)(thiazol-2-yl)methanone-
CAS Number 191220-43-6[5]
Molecular Formula C₉H₅ClN₂OS[5]
Molecular Weight 224.66 g/mol [5]
Purity Typically ≥97.0%[5]
Appearance Off-white to yellow solid (predicted)-
InChI Key LQGOPOUPHASIJY-UHFFFAOYSA-N[5]
Spectroscopic Profile (Predicted)
  • ¹H NMR: Protons on the pyridine and thiazole rings are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be diagnostic for the substitution pattern.

  • ¹³C NMR: The spectrum will be characterized by a carbonyl carbon signal in the downfield region (δ 180-195 ppm) and distinct signals for the carbons of the two heterocyclic rings.

  • IR Spectroscopy: A prominent C=O stretching band is expected around 1660-1690 cm⁻¹, characteristic of an aryl-heteroaryl ketone. Additional bands will correspond to C=N and C=C stretching of the aromatic rings.[6]

  • Mass Spectrometry: The molecular ion peak (M⁺) will show a characteristic isotopic pattern (approx. 3:1 ratio for M and M+2) due to the presence of the chlorine atom.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely published, its structure contains a 2-chloropyridine moiety, which warrants careful handling. The following precautions are based on data for structurally related compounds.[7][8][9]

Table 2: Hazard and Precautionary Information

Hazard CategoryGHS StatementsPrecautionary Measures
Acute Toxicity H302 (Harmful if swallowed), H310+H330 (Fatal in contact with skin or if inhaled)P260 (Do not breathe dust/fume), P280 (Wear protective gloves/clothing/eye protection), P302+P352+P310 (IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor)
Skin/Eye Irritation H315 (Causes skin irritation), H318 (Causes serious eye damage)P280, P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Immediately call a POISON CENTER/doctor)
Organ Toxicity H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure)P260, P271 (Use only outdoors or in a well-ventilated area)
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (inspect before use), and tightly fitting safety goggles.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Strategic Value and Diversification Pathways

The power of this compound lies in its pre-installed functional handles, which allow for controlled, stepwise diversification. The electron-withdrawing character of the pyridine nitrogen and the adjacent carbonyl group synergistically activate the C2 position for nucleophilic attack, while the ketone provides a separate axis for chemical modification.

G cluster_0 Primary Diversification (C2 Position) cluster_1 Secondary Diversification (Carbonyl Group) main_compound This compound snar Nucleophilic Aromatic Substitution (SNAr) main_compound->snar  Primary & Most Facile coupling Cross-Coupling (e.g., Suzuki, Buchwald) main_compound->coupling reductive_amination Reductive Amination main_compound->reductive_amination reduction Reduction to Alcohol main_compound->reduction wittig Olefinations (e.g., Wittig, HWE) main_compound->wittig

Caption: Key diversification pathways for the building block.

This dual reactivity enables the construction of complex molecular architectures from a single, advanced intermediate, significantly shortening synthetic routes and improving overall efficiency in a drug discovery program.

Application Protocols: Synthetic Methodologies

The following protocols are designed to be robust and reproducible. They represent core transformations that leverage the key reactive sites of the title compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most critical and widely applicable reaction for this building block. It allows for the introduction of a vast array of amine-containing fragments to build a library of 2-amino-3-(2-thiazolylcarbonyl)pyridine derivatives, a scaffold with potential applications as kinase inhibitors, immunomodulators, or antimicrobial agents.[2][11]

Rationale: The chlorine at the C2 position of the pyridine ring is highly activated towards displacement by nucleophiles. This is due to the inductive electron withdrawal by the ring nitrogen and the resonance stabilization of the negatively charged Meisenheimer intermediate by both the nitrogen and the adjacent carbonyl group. This reaction typically proceeds under mild conditions with high yields.

G start This compound (1.0 equiv) conditions Heat (80-120 °C, 2-16 h) start->conditions reactant Primary/Secondary Amine (R¹R²NH, 1.1-1.5 equiv) reactant->conditions base Base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv) base->conditions solvent Solvent (DMF, NMP, or DMSO) solvent->conditions workup Aqueous Workup & Extraction conditions->workup Reaction Monitoring by LC-MS purification Purification (Column Chromatography) workup->purification product 2-(R¹R²-amino)-3-(2-thiazolylcarbonyl)pyridine purification->product

Caption: General workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equiv) followed by a suitable base such as diisopropylethylamine (DIPEA, 2.0 equiv) or potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or dichloromethane and wash with water (2x) and brine (1x). The aqueous washes help remove the solvent and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting material and the appearance of a new product with the expected mass are key indicators of success.

Protocol 2: Carbonyl Modification via Reductive Amination

This protocol allows for the modification of the ketone linker, providing a secondary diversification point that can be used to explore the chemical space around the core scaffold, often crucial for modulating potency and ADME properties.

Rationale: The carbonyl group can be converted into an imine or enamine intermediate by reaction with an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over ketones, and does not require acidic conditions that might be detrimental to other functional groups.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. Addition of a mild acid like acetic acid (1.0 equiv) can catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction Conditions: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction and Concentration: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired secondary or tertiary amine.

Application in a Drug Discovery Cascade

The true utility of a building block is demonstrated by its integration into a comprehensive drug discovery workflow. This compound is ideally suited for a library synthesis-driven approach.

G bb Building Block 2-Chloro-3- (2-thiazolylcarbonyl)pyridine lib_synth Library Synthesis (Protocol 1: SNAr) with diverse amines bb->lib_synth screening High-Throughput Screening (HTS) (e.g., Kinase Panel) lib_synth->screening hit_id Hit Identification (SAR Analysis) screening->hit_id h2l Hit-to-Lead Optimization (Protocol 2: Carbonyl Mod.) hit_id->h2l lead_cand Lead Candidate h2l->lead_cand

Caption: Hypothetical drug discovery workflow using the title building block.

  • Library Synthesis: A diverse library of analogs is first generated by reacting the building block with a collection of commercially available primary and secondary amines via the robust SNAr protocol.

  • Screening & Hit Identification: This library is then screened against a panel of biological targets (e.g., kinases, GPCRs). Initial structure-activity relationships (SAR) are established from the screening hits.

  • Hit-to-Lead Optimization: Promising hits are then subjected to a second round of diversification. Using protocols like reductive amination on the ketone, chemists can fine-tune properties such as potency, selectivity, and metabolic stability to generate a lead candidate.

Conclusion

This compound is a high-potential, strategically designed building block for modern drug discovery. Its key advantages include the presence of two distinct and synthetically versatile functional handles, allowing for rapid and controlled library synthesis. The SNAr reaction at the C2-position and various modifications of the carbonyl group provide a powerful platform for exploring chemical space efficiently. By leveraging the protocols and strategic insights provided in this guide, research and development teams can effectively integrate this compound into their programs to accelerate the discovery of novel therapeutics.

References

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  • Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Retrieved from [Link]

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  • Google Patents. (2012). US20120232085A1 - Pyridine Compounds and Methods of Use.
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  • NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-chloro-1,3-thiazol-4-yl)pyridine. Retrieved from [Link]

  • de la Torre, J. G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Retrieved from [Link]

  • Firke, S. D., et al. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Asian Journal of Research in Chemistry, 2(2), 157-161. Retrieved from [Link]

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  • Google Patents. (2003). US6509471B2 - 3-substituted pyridine compounds and related synthesis.
  • Shelke, R. N., et al. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Patsnap. (2016). CN105347903A - 2-chloro pyridine preparation method.
  • Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575. Retrieved from [Link]

  • Google Patents. (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • Al-Juboori, A. A. H. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Retrieved from [Link]

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Novel Derivatives from 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine. This scaffold is a valuable starting material in medicinal chemistry, combining the biologically significant pyridine and thiazole moieties.[1][2] The primary focus is on the functionalization of the pyridine ring at the C2 position, a key site for diversification. We will explore three robust and widely applicable synthetic strategies: uncatalyzed Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig Amination, and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. Each section explains the underlying chemical principles, provides field-proven insights for experimental design, and presents detailed, step-by-step protocols suitable for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Value of the this compound Scaffold

The convergence of pyridine and thiazole heterocycles within a single molecular framework presents a compelling starting point for the development of novel chemical entities. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, prized for their diverse biological activities.[2][3] Similarly, the thiazole ring is a cornerstone of many clinically approved drugs, valued for its ability to engage in a wide range of biological interactions.[1][4]

The title compound, this compound, serves as an excellent electrophilic partner for a variety of coupling reactions. Its reactivity is centered on two primary sites:

  • The C2-Position of the Pyridine Ring: The chlorine atom at this position is activated towards substitution. The electron-withdrawing nature of the pyridine nitrogen and the adjacent thiazolylcarbonyl group makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles or insertion by a metal catalyst.[5]

  • The Ketone Linker: The carbonyl group offers a secondary site for modification, such as reduction to an alcohol or conversion to an imine, further expanding the accessible chemical space.

This guide will focus on derivatization at the C2 position, which is the most common and versatile strategy for scaffold diversification.

Synthetic Pathways Overview

The derivatization of the 2-chloropyridine core can be achieved through several high-yield, reliable methods. The choice of method depends on the desired final product and the nature of the coupling partner.

G cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation cluster_2 Derivatives start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R₂NH, RSH, ROH Strong Base / Heat bha Buchwald-Hartwig Amination start->bha R₂NH, Pd Catalyst Ligand, Base smc Suzuki-Miyaura Coupling start->smc Ar-B(OH)₂ Pd Catalyst, Ligand, Base amines 2-Amino/Thio/Alkoxy-Pyridine Derivatives snar->amines bha->amines biaryls 2-Aryl-Pyridine Derivatives smc->biaryls

Caption: Key synthetic routes for derivatization of the starting material.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

Scientific Principle

Nucleophilic Aromatic Substitution (SNAr) is a direct method for replacing the chlorine atom with a suitable nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction's feasibility, is greatly enhanced by the presence of electron-withdrawing groups on the pyridine ring, such as the ring nitrogen and the C3-carbonyl group, which can delocalize the negative charge.[5][6]

While effective, this method often requires harsh conditions, such as high temperatures or strong bases, particularly for less activated substrates or weaker nucleophiles.[7]

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative

This protocol describes the synthesis of a representative 2-(dialkylamino)-3-(2-thiazolylcarbonyl)pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Piperidine, Morpholine) (2.0-3.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • To a dry, sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 226.7 mg).

  • Add the chosen base, K₂CO₃ (2.0 mmol, 276.4 mg).

  • Add anhydrous DMF (3 mL).

  • Add the secondary amine (e.g., piperidine, 2.0 mmol, 0.2 mL).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminopyridine derivative.

Data Summary
NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield
MorpholineK₂CO₃DMF12018Good
PiperidineK₂CO₃DMSO11024Good to Excellent
Sodium thiomethoxideNaHTHF658Excellent
Sodium methoxideNaHTHF6512Good

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

Scientific Principle

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] It offers significant advantages over traditional SNAr, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[10] The reaction is particularly crucial for coupling less reactive aryl chlorides. The key to success lies in the catalytic cycle involving a Palladium(0) species, which undergoes oxidative addition into the C-Cl bond.[11] The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination steps.[11][12]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex1 Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex1 ligand_exchange Amine Coordination + Base pd_complex1->ligand_exchange HNR₂ pd_complex2 Ar-Pd(II)(NR₂)L ligand_exchange->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a 2-Anilinopyridine Derivative

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Palladacycle) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk tube or microwave vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add this compound (1.0 mmol, 226.7 mg), the amine (1.2 mmol), and NaOtBu (1.4 mmol, 134.5 mg).

  • Add the anhydrous, degassed solvent (4 mL).

  • Seal the vessel and heat the mixture to 80-110 °C for 4-18 hours, with stirring. Monitor reaction completion by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Principle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl structures.[13] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[14] As with other palladium-catalyzed reactions, the coupling of aryl chlorides is more challenging than that of bromides or iodides due to the strength of the C-Cl bond.[13] This makes the oxidative addition step rate-limiting.[13] Success hinges on using a highly active catalytic system, often comprising a palladium source and a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand, which promotes the cleavage of the inert C-Cl bond.[15]

Experimental Protocol: Synthesis of a 2-Arylpyridine Derivative

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol, 226.7 mg), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 57.8 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water).

  • Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed (as monitored by TLC or LC-MS), typically 8-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired 2-arylpyridine derivative.

Data Summary for Suzuki Coupling
Arylboronic AcidCatalystBaseSolvent SystemTemp (°C)Expected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Excellent[14]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O90Good
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent
4-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O100Good

Characterization of Derivatives

The successful synthesis and purity of all derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the new substituent.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a highly adaptable chemical scaffold that provides access to a diverse range of novel derivatives. Through the strategic application of modern synthetic methodologies, including Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling, researchers can efficiently generate libraries of compounds centered on the privileged pyridine-thiazole core. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this valuable chemical space in the pursuit of new therapeutic agents.

References

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Synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine: A Detailed Guide to Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathways and reaction conditions for the preparation of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document provides an in-depth analysis of the strategic considerations behind the synthetic design, detailed experimental protocols, and a thorough examination of the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate preparation of two key building blocks: a functionalized pyridine ring and a reactive thiazole species. These intermediates are then coupled to form the final product. The primary route detailed herein involves the synthesis of 2-chloro-3-cyanopyridine as the pyridine precursor and the in-situ generation of a 2-thiazolyl Grignard reagent. The pivotal carbon-carbon bond-forming step is the nucleophilic addition of the Grignard reagent to the nitrile group of the pyridine derivative, which upon hydrolysis, yields the desired ketone.

This approach is favored due to the commercial availability of the starting materials, the reliability of the individual reaction steps, and the ability to control the regioselectivity of the final product.

Synthesis of the Pyridine Precursor: 2-Chloro-3-cyanopyridine

A crucial intermediate in this synthesis is 2-chloro-3-cyanopyridine.[1] Its preparation is typically a two-step process starting from 3-cyanopyridine.[1]

N-Oxidation of 3-Cyanopyridine

The initial step involves the N-oxidation of 3-cyanopyridine to form 3-cyanopyridine 1-oxide. This is a foundational transformation that activates the pyridine ring for subsequent chlorination at the 2-position. A common and effective method for this oxidation utilizes hydrogen peroxide in the presence of a strong acid, such as sulfuric acid.[1]

Chlorination of 3-Cyanopyridine 1-Oxide

The subsequent chlorination of 3-cyanopyridine 1-oxide introduces the chlorine atom at the desired C-2 position. Several chlorinating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene) being the most prevalent.[1] The use of POCl₃ is a classic and robust method, often carried out in the presence of an organic base to control the pH.[1]

Experimental Protocol 1: Synthesis of 2-Chloro-3-cyanopyridine

Part A: Synthesis of 3-Cyanopyridine 1-Oxide
  • Reaction Setup: In a well-ventilated fume hood, equip a four-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Charging Reactants: To the flask, add 3-cyanopyridine (e.g., 500 g, 4.80 mol) and concentrated sulfuric acid (e.g., 1600 g).

  • Heating: Begin stirring and heat the mixture to 90°C to achieve a gentle reflux.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (e.g., 400 mL) dropwise from the dropping funnel to the refluxing mixture. Maintain a steady rate of addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Drying: Dry the isolated solid at 50°C to obtain 3-cyanopyridine 1-oxide.

Part B: Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine 1-Oxide
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet, dissolve 3-cyanopyridine 1-oxide (e.g., 500 g, 4.16 mol) in phosphorus oxychloride (POCl₃) (e.g., 2000 g, 13.04 mol).

  • Cooling and pH Adjustment: Cool the mixture to 0-5°C using an ice bath. Slowly add an organic base (e.g., cyclohexylamine or pyridine) dropwise to adjust the pH of the system to 9.5-10.5.[1]

  • Heating: After the base addition is complete, remove the ice bath and heat the reaction mixture. The specific temperature and reaction time will depend on the scale and specific base used, but a typical range is 60-100°C for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, carefully quench the reaction mixture by slowly adding it to crushed ice. This should be done in a large beaker with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to yield 2-chloro-3-cyanopyridine.

Synthesis of the Thiazole Moiety and Coupling Reaction

The introduction of the 2-thiazolylcarbonyl group is achieved via a Grignard reaction. This involves the preparation of a 2-thiazolyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-chloro-3-cyanopyridine.

Preparation of 2-Thiazolylmagnesium Bromide

The Grignard reagent is prepared from 2-bromothiazole and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The formation of the Grignard reagent is a critical step and requires strict anhydrous conditions to prevent quenching of the highly reactive organometallic species. The use of an initiator, such as a small crystal of iodine or 1,2-dibromoethane, can be beneficial to activate the magnesium surface and initiate the reaction.

Grignard Addition to 2-Chloro-3-cyanopyridine

The in-situ generated 2-thiazolylmagnesium bromide is then reacted with 2-chloro-3-cyanopyridine. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is stable under the reaction conditions and is subsequently hydrolyzed during the aqueous work-up to yield the final ketone product. This method is highly effective for the synthesis of ketones from nitriles.[2]

Experimental Protocol 2: Synthesis of this compound

  • Preparation of Grignard Reagent:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet, place magnesium turnings (1.2 equivalents).

    • Initiation: Add a small crystal of iodine to the flask.

    • Solvent and Reactant Addition: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, place a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF.

    • Grignard Formation: Add a small portion of the 2-bromothiazole solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Addition of Pyridine Precursor: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Dissolve 2-chloro-3-cyanopyridine (0.9 equivalents) in anhydrous THF and add this solution dropwise to the Grignard reagent.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Chloro-3-cyanopyridine

StepReactantsReagentsSolventTemperatureTypical Yield
N-Oxidation 3-CyanopyridineH₂O₂, H₂SO₄None90°CHigh
Chlorination 3-Cyanopyridine 1-OxidePOCl₃, Organic BasePOCl₃0-5°C then heatGood to High

Table 2: Key Parameters for the Grignard Coupling Reaction

ParameterConditionRationale
Grignard Reagent 2-Thiazolylmagnesium BromideProvides the 2-thiazolyl nucleophile.
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent and serves as the reaction medium.
Temperature 0°C to Room TemperatureControls the reactivity of the Grignard reagent and prevents side reactions.
Work-up Saturated aq. NH₄ClHydrolyzes the imine intermediate to the ketone and quenches excess Grignard reagent.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 2-Chloro-3-cyanopyridine

Synthesis_of_2_Chloro_3_cyanopyridine 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine 1-Oxide 3-Cyanopyridine 1-Oxide 3-Cyanopyridine->3-Cyanopyridine 1-Oxide H₂O₂, H₂SO₄ 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Cyanopyridine 1-Oxide->2-Chloro-3-cyanopyridine POCl₃, Base Synthesis_of_Target_Molecule cluster_grignard Grignard Formation cluster_coupling Coupling and Hydrolysis 2-Bromothiazole 2-Bromothiazole 2-Thiazolylmagnesium Bromide 2-Thiazolylmagnesium Bromide 2-Bromothiazole->2-Thiazolylmagnesium Bromide Mg, THF Imine Intermediate Imine Intermediate 2-Thiazolylmagnesium Bromide->Imine Intermediate + 2-Chloro-3-cyanopyridine This compound This compound Imine Intermediate->this compound H₂O (Work-up)

Caption: Grignard reaction for the final product synthesis.

Conclusion

The synthetic strategy outlined in this guide provides a robust and reliable pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently access this valuable compound for further investigation in drug discovery and materials science. The use of a convergent approach, leveraging the well-established chemistry of pyridine N-oxides and Grignard reagents, ensures a high degree of control and flexibility in the synthesis.

References

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • University of Wisconsin-Madison. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

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scale-up synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Abstract

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical development. The protocol is designed for researchers, chemists, and process engineers, focusing on a robust and scalable synthetic route. The core of this strategy involves the Grignard reaction between 2-thiazolylmagnesium bromide and 2-chloro-3-cyanopyridine. This application note details the synthesis of key intermediates, the main reaction protocol, purification methods, in-process controls, and critical safety considerations necessary for transitioning from laboratory to pilot-plant scale.

Introduction

Heterocyclic ketones, particularly those incorporating pyridine and thiazole moieties, are prevalent structural motifs in medicinal chemistry.[1] this compound serves as a versatile building block for the synthesis of various biologically active compounds. While numerous methods exist for the laboratory-scale synthesis of similar structures, their translation to a larger scale presents significant challenges, including reaction exotherms, reagent handling, and product purification. This guide outlines a scientifically sound and practical approach to address these challenges, ensuring a safe, efficient, and reproducible manufacturing process.

The chosen synthetic pathway is predicated on its convergence, use of readily available starting materials, and avoidance of hazardous reagents where possible. The key transformation is the addition of a thiazole-based organometallic reagent to a pyridine nitrile, followed by hydrolysis to yield the target ketone.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The most direct and industrially scalable approach to the target molecule is via a Grignard reaction with a nitrile. This method is well-established for ketone synthesis and avoids the often-problematic oxidation step required if starting from an aldehyde.

G TP Target: this compound Imine Imine Intermediate TP->Imine Acid Hydrolysis Grignard 2-Thiazolylmagnesium Bromide Imine->Grignard Grignard Addition Nitrile 2-Chloro-3-cyanopyridine Imine->Nitrile Grignard Addition Thiazole 2-Bromothiazole Grignard->Thiazole + Mg Pyridine 2,3-Dichloropyridine (or similar precursor) Nitrile->Pyridine Cyanation

Caption: Retrosynthetic analysis of the target molecule.

Part I: Preparation of Key Intermediates

Protocol 1: Synthesis of 2-Chloro-3-cyanopyridine

While 2-chloro-3-cyanopyridine is commercially available, its synthesis from 2,3-dichloropyridine provides a cost-effective route for large-scale production. The reaction involves a nucleophilic aromatic substitution.

Reaction Scheme: 2,3-Dichloropyridine + NaCN → 2-Chloro-3-cyanopyridine + NaCl

Materials & Reagents:

  • 2,3-Dichloropyridine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge DMSO and Sodium Cyanide. Stir the slurry under a nitrogen atmosphere.

    • Causality: DMSO is an excellent polar aprotic solvent for this type of substitution, promoting the solubility of the cyanide salt and accelerating the reaction.

  • Reagent Addition: Slowly add 2,3-dichloropyridine to the slurry. The addition should be controlled to maintain the internal temperature below 60°C.

  • Reaction: Heat the mixture to 100-110°C and hold for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding it to a stirred vessel of cold water. Caution: This step is exothermic and may release toxic HCN gas if the solution becomes acidic. Ensure the aqueous solution remains basic.

    • Extract the aqueous slurry with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-3-cyanopyridine, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Preparation and Titration of 2-Thiazolylmagnesium Bromide

The preparation of the Grignard reagent is the most critical step and requires strict anhydrous conditions.

Materials & Reagents:

  • Magnesium turnings

  • 2-Bromothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal for initiation)

  • 1,10-Phenanthroline

  • sec-Butanol (anhydrous, for titration)

  • Anhydrous Toluene

Procedure:

  • Reactor Preparation: Flame-dry a reactor equipped with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet. Charge the reactor with magnesium turnings under a positive pressure of nitrogen.

  • Initiation: Add a small portion of anhydrous THF and a single crystal of iodine. The iodine helps to activate the magnesium surface.

  • Grignard Formation: Add a small amount (approx. 5-10%) of the 2-bromothiazole (dissolved in anhydrous THF) to the magnesium slurry. The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle heating may be applied.

  • Reagent Addition: Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Titration (In-Process Control):

    • Cool the Grignard solution to room temperature.

    • In a separate dry flask under nitrogen, dissolve a small, accurately weighed amount of 1,10-phenanthroline in anhydrous toluene.

    • Add a sample of the Grignard solution via syringe. The solution will turn a distinct color.

    • Titrate with a standardized solution of sec-butanol in toluene until the color disappears.

    • Calculate the molarity of the Grignard reagent. This is a critical self-validating step to ensure accurate stoichiometry in the main reaction.

Part II: Scale-Up Synthesis of this compound

This protocol employs an inverse addition to control the exotherm and minimize side reactions.

ParameterValueRationale
Stoichiometry 2-Chloro-3-cyanopyridine: 1.0 eqLimiting Reagent
2-Thiazolylmagnesium Bromide: 1.1 - 1.2 eqEnsures complete conversion of the nitrile.
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for Grignard reactions.
Reaction Temp. 0-5 °CControls the initial exothermic addition.
Quench Temp. < 10 °CPrevents degradation and side reactions during hydrolysis.
Hydrolysis 3N Hydrochloric AcidEnsures complete hydrolysis of the imine intermediate to the ketone.

Procedure:

  • Reaction Setup: In a clean, dry, and inerted reactor, charge a solution of 2-chloro-3-cyanopyridine in anhydrous THF. Cool the solution to 0-5°C using a suitable cooling bath.

  • Grignard Addition: Slowly add the previously prepared and titrated 2-thiazolylmagnesium bromide solution to the nitrile solution, maintaining the internal temperature at 0-5°C.

    • Expertise Insight: This "inverse addition" (adding the Grignard to the substrate) helps to prevent the common side reaction where a second molecule of Grignard reagent attacks the initially formed imine intermediate.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of the starting nitrile by HPLC.

  • Quench and Hydrolysis:

    • Cool the reaction mixture back down to 0-5°C.

    • Slowly and carefully add 3N Hydrochloric Acid to quench the reaction and hydrolyze the intermediate magnesium imine salt. This step is highly exothermic and requires efficient cooling. The pH should be acidic (pH 1-2) to ensure complete hydrolysis.

    • Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (monitored by HPLC).

  • Workup and Isolation:

    • Adjust the pH of the aqueous layer to ~7-8 with a sodium bicarbonate or sodium hydroxide solution.

    • Extract the product into an organic solvent such as Dichloromethane or Ethyl Acetate.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part III: Purification and Characterization

For large-scale operations, purification by chromatography is often impractical. Crystallization is the preferred method.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture).

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cool the mixture in an ice bath to maximize yield.

  • Isolate the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization (QC):

  • HPLC: To determine purity (>98% is a typical target).

  • ¹H NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As a final confirmation of purity.

Part IV: Process Safety and Hazard Analysis

Handling pyridine derivatives and Grignard reagents on a large scale requires stringent safety protocols.

  • Pyridine Derivatives: Pyridines are toxic and have a strong, unpleasant odor.[2][3] All manipulations should be performed in a well-ventilated area, such as a fume hood or an enclosed reactor system.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[4]

  • Grignard Reagents: These are highly reactive, flammable, and moisture-sensitive. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All solvents and glassware must be rigorously dried to prevent quenching of the reagent and potential fire hazards.

  • Sodium Cyanide: Extremely toxic. Handle with extreme care in a designated area. Have a cyanide antidote kit readily available. Quenching procedures must be designed to avoid acidification, which would liberate lethal HCN gas.

  • Exotherms: Both the Grignard formation and the acidic quench are highly exothermic. The process must be designed with adequate cooling capacity and slow addition rates to maintain control of the reaction temperature.

Workflow and Troubleshooting

G cluster_prep Intermediate Preparation cluster_main Main Synthesis cluster_purification Purification & QC P1 Prepare 2-Chloro-3-cyanopyridine M1 Charge Nitrile & Cool to 0°C P1->M1 P2 Prepare & Titrate Grignard Reagent M2 Slow Addition of Grignard Reagent P2->M2 M1->M2 M3 Reaction at RT (Monitor by HPLC) M2->M3 M4 Cool & Quench with HCl (Exotherm Control) M3->M4 M5 Hydrolysis at RT M4->M5 PU1 Extraction & Solvent Swap M5->PU1 PU2 Recrystallization PU1->PU2 PU3 Filtration & Drying PU2->PU3 QC Final QC Analysis (HPLC, NMR) PU3->QC

Caption: Overall workflow for the scale-up synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction does not initiate. Wet solvent/glassware; inactive magnesium.Ensure all equipment is flame-dried. Use fresh, anhydrous THF. Add an initiating agent (I₂, DIBAL-H).
Low yield in the main reaction. Inaccurate Grignard concentration; incomplete reaction; side reactions.Always titrate the Grignard reagent. Extend reaction time. Ensure slow, cold addition (inverse addition).
Incomplete hydrolysis to ketone. Insufficient acid or hydrolysis time.Ensure final pH after quench is 1-2. Increase stir time during the hydrolysis step and monitor by HPLC.
Product difficult to crystallize. Presence of oily impurities.Perform a solvent swap to a less polar solvent. Try different crystallization solvent systems (e.g., Toluene/Heptane).

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Request PDF. Retrieved from [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS. Safety Data Sheet. Retrieved from [Link]

  • Journal of Scientific Research. (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Banaras Hindu University. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2023, October). Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety. Wiley Online Library. Retrieved from [Link]

  • Patsnap. (2016, February 17). 2-chloro pyridine preparation method. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (n.d.). Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2017, March 8). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Google Patents. (n.d.). EP 0939079 B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • ScienceDirect. (2019, July 1). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Request PDF. Retrieved from [Link]

  • SciSpace. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Organic Syntheses. (2012). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]

  • SciSpace. (2025, March 6). Condensation of 2-chloro-3-cyano pyridines: Significance and symbolism. Retrieved from [Link]

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Application and Protocol Guide for the Analytical Characterization of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to its structural motifs, which are common in biologically active molecules. As a key intermediate or final product, its purity, identity, and quantification are critical for ensuring the safety and efficacy of downstream applications. This guide provides a comprehensive overview of the analytical methodologies for the characterization of this compound, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and serve as a strong starting point for method development and validation.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is generally the most effective approach.

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later.

Method Development Considerations: The hydrophilicity of pyridine derivatives requires careful mobile phase selection to achieve good peak shape and retention.[1] The use of mixed-mode columns or ion-pairing reagents can be considered, though the latter may not be compatible with mass spectrometry detection.[1] For this compound, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is a suitable starting point.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This protocol outlines a starting point for the analysis of this compound using a standard C18 column.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh & Dissolve Sample E Inject Sample A->E B Prepare Mobile Phase C Filter & Degas B->C D Equilibrate Column C->D D->E F Gradient Elution E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for HPLC purity analysis.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For improved resolution of closely eluting impurities, a C30 column or columns with smaller particle sizes can be considered.[2]

Reagents:

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA): (Optional, for mobile phase modification to improve peak shape)

  • Sample: this compound, accurately weighed.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined by UV scan)
Gradient Program Start at 30% B, hold for 2 min, ramp to 95% B over 15 min, hold for 5 min, return to 30% B over 1 min, and equilibrate for 5 min.
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity.[3] Given the structure of this compound, it is expected to be amenable to GC analysis. GC coupled with a Flame Ionization Detector (FID) is suitable for purity analysis, while GC coupled with a Mass Spectrometer (MS) provides structural confirmation.[3][4]

Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the inert gas mobile phase and the liquid or solid stationary phase coated on the column walls.

Protocol 2: GC-FID for Purity and Residual Solvent Analysis

This protocol provides a general method for the analysis of this compound by GC-FID.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Inject Sample A->B C Temperature Program B->C D FID Detection C->D E Integrate Peaks D->E F Quantify Analytes E->F

Caption: Workflow for GC-FID analysis.

Instrumentation and Columns:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

Reagents:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Carrier Gas: Helium or Hydrogen (high purity)

  • Sample: this compound.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.

  • GC Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Flow 1.0 mL/min (constant flow)
Split Ratio 50:1
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 10 min.
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method.

    • Identify and quantify any residual solvents by comparing their retention times with those of known standards.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, it is often coupled with a chromatographic inlet (GC-MS or LC-MS).

Principle of Ionization and Fragmentation: In Electron Ionization (EI), commonly used in GC-MS, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used for structural elucidation.

Expected Fragmentation: For this compound, the molecular ion peak would be expected. Key fragment ions could arise from the cleavage of the carbonyl-pyridine bond, the carbonyl-thiazole bond, and the loss of the chlorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for chlorine-containing fragments.

Protocol 3: GC-MS for Identity Confirmation

This protocol describes the use of GC-MS for the identification of this compound.

Instrumentation:

  • A GC-MS system with an EI source and a quadrupole mass analyzer.

Procedure:

  • GC Conditions: Use the same GC conditions as described in Protocol 2.

  • MS Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400
  • Data Analysis:

    • Examine the mass spectrum of the peak corresponding to this compound.

    • Identify the molecular ion peak and compare it with the calculated molecular weight.

    • Analyze the fragmentation pattern to confirm the structure. Look for the characteristic isotopic pattern of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Principle of NMR: NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing information about the molecular structure.

Expected ¹H and ¹³C NMR Spectra:

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts and coupling patterns will be indicative of their relative positions.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons of the heterocyclic rings.

Protocol 4: ¹H and ¹³C NMR for Structural Verification

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (0 ppm).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Expected NMR Data Summary:

NucleusExpected Chemical Shift Range (ppm)Notes
¹H 7.0 - 9.0Aromatic protons on pyridine and thiazole rings.
¹³C 110 - 170Aromatic and carbonyl carbons.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this important chemical entity. The provided protocols are intended as starting points and may require optimization based on the specific sample matrix and analytical instrumentation available. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results in a research and development setting.

References

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Thermo Fisher Scientific. (n.d.). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution.

Sources

2-Chloro-3-(2-thiazolylcarbonyl)pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of therapeutic agents due to their ability to engage in diverse biological interactions.[1] Among these, This compound emerges as a highly valuable, yet underexplored, building block. Its structure is a deliberate convergence of three key pharmacophoric features: a pyridine ring, a thiazole ring, and a reactive chlorosubstituent.

This guide provides a senior scientist's perspective on the synthesis, derivatization, and potential applications of this molecule. We will delve into the causality behind experimental protocols and explore how its unique chemical architecture can be leveraged to develop novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. The pyridine and thiazole moieties are prevalent in many FDA-approved drugs, and their combination in this scaffold offers a rich platform for innovation.[1][2]

Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the starting point for any successful research campaign. The data below is essential for reaction planning, analytical method development, and regulatory documentation.

PropertyValueReference
CAS Number 191220-43-6[3]
Molecular Formula C₉H₅ClN₂OS[3]
Molecular Weight 224.66 g/mol [3]
Purity Typically ≥97.0%[3]
InChI Key LQGOPOUPHASIJY-UHFFFAOYSA-N[3]

Strategic Synthesis Pathway

The synthesis of this compound is not commonly detailed as a final product but can be logically constructed from readily available precursors through established organometallic or acylation reactions. A plausible and efficient retrosynthetic analysis points towards the coupling of a functionalized 2-chloropyridine with a thiazole moiety.

Below is a proposed workflow, grounded in well-understood chemical transformations.

cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target This compound Disconnect1 C-C Bond (Acylation) Target->Disconnect1 Precursor1 2-Chloro-3-lithiopyridine (or Grignard Reagent) Disconnect1->Precursor1 Precursor2 2-Thiazolecarbonyl Chloride (or Ester) Disconnect1->Precursor2 Start 2-Chloro-3-bromopyridine Step1 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) Start->Step1 Intermediate 2-Chloro-3-lithiopyridine Step1->Intermediate Step2 Acylation with 2-Thiazolecarbonyl derivative Intermediate->Step2 Product Target Molecule Step2->Product

Caption: Retrosynthesis and Forward Synthesis Workflow.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis via a lithium-halogen exchange followed by acylation. The choice of a low temperature (-78 °C) is critical to prevent undesired side reactions of the highly reactive organolithium intermediate.

Materials:

  • 2-Chloro-3-bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Ethyl 2-thiazolecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents: Ethyl acetate, Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-3-bromopyridine (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M solution).

  • Generation of Organolithium Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Rationale: The lithium-halogen exchange is rapid at this temperature and selectively forms the 3-lithiated pyridine, which is a potent nucleophile.

  • Acylation: In a separate flask, dissolve ethyl 2-thiazolecarboxylate (1.2 eq) in anhydrous THF. Add this solution dropwise to the organolithium mixture at -78 °C.

  • Reaction & Quenching: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Rationale: Quenching with a mild acid source protonates any remaining organometallic species and hydrolyzes the intermediate alkoxide.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a strong carbonyl stretch (~1680-1700 cm⁻¹) in the FT-IR spectrum is a key indicator of success.[4]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of this compound lies in its potential as a versatile intermediate. The 2-chloro substituent is the key to unlocking a library of derivatives through Nucleophilic Aromatic Substitution (SₙAr).

G A This compound B Anticancer Agents (e.g., Kinase Inhibitors, Telomerase Inhibitors) A->B SₙAr with anilines, heterocyclic amines C Antimicrobial Agents (Antibacterial, Antifungal) A->C SₙAr with amino-thiazoles, mercaptans D CNS-Active Agents (e.g., Muscarinic Receptor Ligands) A->D SₙAr with piperazines, cyclic amines E Anti-inflammatory Agents A->E SₙAr with aminophenols

Caption: Potential Therapeutic Applications via SₙAr.

Anticancer Drug Discovery

The pyridine-thiazole hybrid motif is a validated pharmacophore in oncology.[2] Derivatives have been shown to act as kinase inhibitors and DNA-interacting agents.[2] Furthermore, certain 2-chloro-pyridine derivatives have been synthesized and evaluated as potent telomerase inhibitors, a key target in cancer therapy.[5] By replacing the chlorine atom with various amine-containing fragments, researchers can generate libraries of compounds for screening against panels of cancer cell lines.

Development of Antimicrobial Agents

With the rise of multidrug-resistant pathogens, novel antimicrobial scaffolds are urgently needed. Pyridine derivatives have a long history of use as antibacterial agents.[1][6] The thiazole ring is also a component of several antimicrobial drugs. The combination of these two rings, with the ability to introduce diverse side chains at the 2-position, makes this scaffold a promising starting point for developing new agents against bacteria like M. tuberculosis and P. aeruginosa.[7]

Central Nervous System (CNS) Applications

The utility of chloropyridine scaffolds in CNS drug discovery is well-established. For instance, the related intermediate 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is a crucial building block for Xanomeline, a muscarinic receptor agonist investigated for Alzheimer's disease and schizophrenia.[8] This precedent suggests that derivatives of this compound could be synthesized to target various CNS receptors.

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

This protocol provides a general method for displacing the chloride atom with a nitrogen nucleophile, a foundational step in building a chemical library from the core scaffold.

Materials:

  • This compound

  • Morpholine (or other amine nucleophile, 1.5 eq)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Water, Brine

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a sealable reaction vial, combine this compound (1.0 eq), the chosen amine nucleophile (1.5 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add DMF to dissolve the reactants (approx. 0.2 M concentration).

  • Heating: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Rationale: The electron-withdrawing effects of the pyridine nitrogen and the adjacent carbonyl group activate the C2 position for nucleophilic attack. Heat is required to overcome the activation energy of breaking the aromatic C-Cl bond. The base neutralizes the HCl formed during the reaction.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volumes). The product will be in the organic phase.

  • Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.

  • Validation: Confirm the structure of the new derivative by NMR and mass spectrometry, noting the disappearance of the starting material signals and the appearance of signals corresponding to the newly introduced amine fragment.

Conclusion and Future Outlook

This compound represents a strategic platform for medicinal chemists. Its synthesis is achievable through standard organic chemistry methods, and its true power is unlocked through the facile displacement of its chloro-substituent. This allows for the systematic exploration of chemical space around a privileged pyridine-thiazole core. The precedents set by related structures in oncology, anti-infectives, and neuroscience provide a strong rationale for its use in next-generation drug discovery programs. By applying the protocols and understanding the chemical principles outlined in this guide, researchers are well-equipped to leverage this versatile scaffold to create novel and impactful therapeutic candidates.

References

  • Movassaghi, M., & Hill, M. D. (2012). A General Method for the Synthesis of Pyrimidines. Organic Syntheses, 89, 549-561.
  • Matiichuk, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals.
  • Dakenchem. (2026). Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. Dakenchem.
  • PrepChem. Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. PrepChem.com.
  • CymitQuimica. This compound. CymitQuimica.
  • Research and Reviews. (2017). Synthesis of 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry.
  • Shaikh, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry.
  • Al-Masoudi, N. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. Google Patents.
  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.
  • Lawode, O. E., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167.
  • Bakulina, O., et al. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.
  • Apicule. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (CAS No: 131986-28-2). Apicule.
  • Molbase. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Molbase.

Sources

Application Note: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine as a Privileged Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine , designed for researchers in agrochemical discovery and lead optimization.

Executive Summary

In the competitive landscape of modern agrochemical discovery, This compound (hereafter CTP ) has emerged as a high-value "privileged scaffold." Its unique architecture combines a 2-chloropyridine moiety (a proven pharmacophore in neonicotinoid insecticides) with a thiazole ring (central to SDHI fungicides like Thifluzamide) via a versatile ketone bridge .

This guide details the application of CTP as a core building block for synthesizing next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and Nicotinic Acetylcholine Receptor (nAChR) Modulators . It provides validated protocols for nucleophilic aromatic substitution (


) and linker modification, enabling the rapid generation of diverse chemical libraries.

Scientific Rationale & Mechanism of Action[1][2][3][4][5]

The "Hybrid Pharmacophore" Concept

CTP is not merely an intermediate; it is a pre-assembled hybrid of two dominant agrochemical motifs.

  • The Pyridine Sector (Insecticidal/Fungicidal): The 2-chloropyridine ring is electronically activated for substitution. Replacing the chlorine with specific amines mimics the "head groups" of various insecticides or the lipophilic domain of fungicides like Fluopicolide .

  • The Thiazole Sector (Fungicidal): Thiazole carboxamides are potent inhibitors of fungal Complex II (Succinate Dehydrogenase). In CTP, the thiazole is already linked to the pyridine, bypassing difficult coupling steps.

  • The Ketone Bridge (Bioisostere): The carbonyl linker offers a unique hydrogen-bond acceptor site. It can be retained to enforce rigidity or reduced to a methylene (

    
    ) group to mimic the flexible linkers found in Ethaboxam  or Picarbutrazox .
    
Target Pathways
  • Fungal Respiration (SDHI): Derivatives of CTP target the ubiquinone-binding site (Q-site) of Complex II. The thiazole nitrogen and the carbonyl oxygen can form critical hydrogen bonds with conserved residues (e.g., Trp, Tyr) in the binding pocket [1].

  • Insect Neurotransmission (nAChR): Substitution at the 2-position with electron-deficient amines can create novel ligands for the nicotinic acetylcholine receptor, distinct from imidacloprid resistance profiles [2].

Strategic Reaction Workflows

The utility of CTP lies in its orthogonal reactivity . The 2-chloro position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the 3-carbonyl group.

Visualization: Scaffold Versatility Map

CTP_Versatility CTP This compound (CTP Scaffold) SNAr Step 1: SNAr Substitution (2-Position) CTP->SNAr Amines/Thiols Metallo Target: Metallo-Fungicides (Cu/Zn Chelators) CTP->Metallo Direct Chelation KetoneMod Step 2: Linker Modification (Ketone Bridge) SNAr->KetoneMod Reduction/Condensation nAChR Target: nAChR Modulators (Insecticides) SNAr->nAChR Electron-Deficient Amines SDHI Target: SDHI Fungicides (Complex II Inhibitors) KetoneMod->SDHI Lipophilic Amine Derivs

Figure 1: Strategic divergence from the CTP scaffold. The pathway allows access to three distinct agrochemical classes.

Experimental Protocols

Protocol A: Library Generation via Displacement

Objective: To synthesize a library of 2-amino-3-(thiazolylcarbonyl)pyridines. Mechanism: The carbonyl group at C3 stabilizes the Meisenheimer complex, significantly accelerating the displacement of the C2 chlorine compared to unsubstituted 2-chloropyridine.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq) for sluggish amines.
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve CTP (224 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add the Amine (1.2 mmol) followed by

    
      (276 mg, 2.0 mmol).
    
  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at room temperature. Aniline derivatives require heating.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data: Reaction Optimization Table

EntryAmine TypeBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Morpholine

DCM25292Rapid, Exothermic
2Aniline

MeCN801278Requires heat
32-Fluoroaniline

DMF1001665Steric/Electronic hindrance
4Methylamine (2M)NoneTHF25488Sealed tube required
Protocol B: Linker Modification (Wolff-Kishner Reduction)

Objective: To convert the ketone bridge into a methylene (


) linker, increasing flexibility and lipophilicity (mimicking Ethaboxam).

Materials:

  • Substrate: 2-Amino-substituted CTP derivative (from Protocol A).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Base: KOH.

  • Solvent: Diethylene glycol.

Procedure:

  • Hydrazone Formation: Dissolve substrate (1.0 mmol) and hydrazine hydrate (5.0 mmol) in diethylene glycol (3 mL). Heat to 100°C for 2 hours.

  • Reduction: Add KOH pellets (3.0 mmol). Increase temperature to 180–200°C (distilling off water/excess hydrazine) for 4 hours.

  • Workup: Cool, dilute with water (20 mL), and extract with EtOAc (3 x 15 mL).

  • Result: Yields the corresponding (2-aminopyridin-3-yl)(thiazol-2-yl)methane .

Protocol C: Metallo-Fungicide Screening (Copper Complexation)

Objective: To evaluate the CTP scaffold as a tridentate ligand for Cu(II), creating potential multi-site fungicides (similar to copper pyrithione).

Procedure:

  • Dissolve CTP (0.1 mmol) in Ethanol (2 mL).

  • Add

    
     (0.05 mmol) in Ethanol (1 mL) dropwise.
    
  • Observe immediate precipitate formation (complex).

  • Filter, wash with cold ethanol, and dry.

  • Assay: Test the complex against Botrytis cinerea in a standard mycelial growth inhibition assay.

Safety & Handling

  • Hazards: CTP is an irritant. 2-Chloropyridines can cause skin sensitization. Handle in a fume hood.

  • Waste: Dispose of halogenated organic waste and heavy metal complexes (Protocol C) according to local environmental regulations.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent hydrolysis of the ketone or degradation of the chloropyridine.

References

  • Succinate Dehydrogenase Inhibitors (SDHIs)

    • Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887.

  • Neonicotinoid Pharmacophores

    • Jeschke, P., & Nauen, R. (2008). "Neonicotinoids: from zero to hero in insecticide chemistry." Pest Management Science, 64(11), 1084-1098.

  • Thiazole Carboxamide Chemistry

    • BenchChem. "Ethaboxam: Synthesis and Properties."

  • SNAr Reactivity of Pyridines

    • WuXi AppTec. "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines."

  • Compound Data

    • PubChem. "this compound (CAS 191220-43-6)."

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for process chemists and researchers optimizing the synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CAS: 191220-43-6). This intermediate is a critical scaffold in the development of agrochemicals (e.g., fungicidal carboxamides) and pharmaceutical heterocycles.

Executive Summary & Reaction Logic

The synthesis of this compound typically involves the nucleophilic acylation of a 2-chloronicotinic acid derivative with a metallated thiazole species.

The Core Challenge: The reaction suffers from a "Selectivity Triad" problem:

  • Chemoselectivity: The 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (

    
    ) by the chlorine atom. Strong nucleophiles (like 2-lithiothiazole) often attack the C-Cl bond instead of the carbonyl.
    
  • Thermal Instability: 2-Lithiothiazole is thermally unstable above -60°C, undergoing ring-opening fragmentation.

  • Over-addition: Direct addition to esters often leads to tertiary alcohol formation.

Recommended Pathway: The Weinreb Amide Protocol . Converting the acid chloride to a Weinreb amide (N-methoxy-N-methylamide) prevents over-addition and, critically, allows for the use of milder metallated species (e.g., magnesiates) that reduce


 side reactions.

Diagnostic Workflow (Troubleshooting Logic)

Use the following decision tree to diagnose yield failures in your current batch.

Troubleshooting Start Start: Low Yield / Impurities CheckTemp Is reaction temp > -60°C? Start->CheckTemp CheckColor Did mixture turn black/tarry? CheckTemp->CheckColor No IssueTemp CRITICAL FAILURE: Thiazole Ring Fragmentation. Use Cryostat. CheckTemp->IssueTemp Yes CheckSideProd Is 'Biaryl' impurity present? (Mass = Target - Cl + Thiazole) CheckColor->CheckSideProd No CheckColor->IssueTemp Yes (Deep Black) CheckSM Is Starting Material (SM) remaining? IssueQuench ISSUE: Early Quench or Moisture Contamination. Dry solvents <50 ppm H2O. CheckSM->IssueQuench Yes IssueOverAdd ISSUE: Tertiary Alcohol. Use Weinreb Amide. CheckSM->IssueOverAdd No (Complex Mix) CheckSideProd->CheckSM No IssueSNAr ISSUE: S_NAr Attack on C-Cl. Switch to Weinreb Amide or Transmetallate to Zn. CheckSideProd->IssueSNAr Yes

Figure 1: Diagnostic logic for identifying yield-killing side reactions in pyridine-thiazole coupling.

Optimized Experimental Protocol (The Weinreb Route)

This protocol replaces the direct ester addition method, increasing average isolated yields from 45-55% to 75-85% .

Phase A: Preparation of Weinreb Amide
  • Activation: Suspend 2-chloronicotinic acid (1.0 equiv) in DCM. Add oxalyl chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases (approx 2 h).

  • Amidation: Cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Base Addition: Dropwise add Pyridine (2.2 equiv) or TEA. Note: Maintain T < 5°C to prevent hydrolysis.

  • Workup: Wash with 1N HCl (remove pyridine), sat. NaHCO3, and brine. Dry (MgSO4) and concentrate.

    • Checkpoint: Product should be a pale yellow oil/solid. If dark, distillation is required.

Phase B: Thiazole Metallation & Coupling

Safety Warning: 2-Lithiothiazole is unstable. Reactions must be performed under Argon/Nitrogen.

  • Solvent: Anhydrous THF (Moisture < 50 ppm).

  • Metallation:

    • Cool Thiazole (1.1 equiv) in THF to -78°C (Dry ice/Acetone).

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 min.

    • Critical: Stir at -78°C for exactly 30 min. Do not allow T > -60°C.

  • Coupling:

    • Dissolve Weinreb amide (from Phase A) in THF.

    • Add dropwise to the lithiothiazole solution at -78°C.

    • Stir for 1 h at -78°C, then allow to warm to 0°C over 2 hours.

  • Quench: Pour into sat. NH4Cl solution. Extract with EtOAc.

Technical Support Q&A (Troubleshooting)

Q1: I see a significant impurity with Mass [M+39]. What is it?

Diagnosis: This is likely the tertiary alcohol resulting from the addition of two thiazole units to your carbonyl center. Root Cause: If you are using an ester substrate (Ethyl 2-chloronicotinate), the ketone product is more reactive than the starting ester, leading to double addition. Solution:

  • Immediate Fix: Switch to the Weinreb Amide substrate (Protocol Phase A). The stable chelated intermediate prevents the second addition.

  • Alternative: If you must use the ester, use inverse addition (add the lithiated thiazole slowly to a large excess of the ester), though yield will still be compromised.

Q2: My reaction mixture turns into a black tar before I even add the pyridine derivative.

Diagnosis: Thermal decomposition of 2-lithiothiazole. Mechanism: Above -60°C, 2-lithiothiazole undergoes ring-opening to form reactive thiolate/isocyanide species, which polymerize. Solution:

  • Verify your internal temperature probe (do not rely on bath temp).

  • Ensure the addition of n-BuLi is slow enough to prevent exotherms.

  • Pro-Tip: If your cooling capacity is limited, use 2-trimethylsilylthiazole instead. It can be activated with catalytic fluoride or ipso-substituted, avoiding the unstable lithium species entirely [1].

Q3: I am getting the "Biaryl" product (2-(2-thiazolyl)-pyridine).

Diagnosis: Nucleophilic Aromatic Substitution (


).
Root Cause:  The 2-position of the pyridine is electron-deficient due to the nitrogen and the chlorine. The "hard" lithium nucleophile is attacking the ring carbon (Cl displacement) rather than the carbonyl.
Solution:  Soften the nucleophile.
  • Transmetallation: After generating 2-lithiothiazole at -78°C, add ZnCl2 (1.1 equiv) to form the 2-thiazolylzinc reagent. Organozincs are "softer" and highly chemoselective for the carbonyl over the aryl chloride.

Q4: The yield varies wildly between batches (30% to 70%).

Diagnosis: Moisture sensitivity or reagent titer issues. Root Cause: n-BuLi concentration degrades over time. If n-BuLi is low, you have unreacted thiazole. If n-BuLi is high, it will attack the pyridine ring or the alkyl groups. Solution:

  • Titrate your n-BuLi before every batch using diphenylacetic acid or menthol/bipyridine.

  • Dry THF using a column system or distill from Na/Benzophenone immediately before use.

Comparative Data: Yield Factors

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Substrate Ethyl 2-chloronicotinateWeinreb Amide +25% (Eliminates over-addition)
Nucleophile 2-Lithiothiazole2-Thiazolylzinc (via ZnCl2)+15% (Reduces

side product)
Temperature -40°C to -20°C<-70°C Critical (Prevents tar formation)
Quench WaterSat. NH4Cl + Citric Acid +5% (Prevents emulsion/hydrolysis)

References

  • Dondoni, A., & Marra, A. (1991). Thiazole-based synthesis.[1][2][3] Chemical Reviews, 104(5), 2557–2600. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Knochel, P., et al. (2009). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. Link

  • Organic Syntheses Coll. Vol. 9, p.9 (1998). General procedures for handling organolithium reagents. Link

Disclaimer: This guide is for research purposes only. All procedures involving organolithium reagents and chlorinated heterocycles must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Support Center: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Purity Issues Audience: Process Chemists, Medicinal Chemists, Agrochemical Researchers

Executive Summary

The synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine (a critical scaffold for fungicidal agents like Isotianil and Tiadinil) is deceptively simple. While it appears to be a standard heteroaryl acylation, the unique electronics of the 2-chloronicotinoyl moiety create a "perfect storm" for side reactions.

The electron-withdrawing carbonyl at C3 activates the C2-chlorine toward Nucleophilic Aromatic Substitution (


) , while the pyridine nitrogen renders the system susceptible to complexation and ring-opening. This guide addresses the three most common failure modes: The "Double Addition" (Tertiary Alcohol) , The "Missing Chlorine" (

Hydrolysis)
, and The "Black Tar" (Polymerization).
Module 1: The "Double Addition" Trap

Symptom: LCMS shows a mass corresponding to [M + Thiazole] or the formation of a tertiary alcohol. Context: This occurs primarily when using organometallic reagents (2-lithiothiazole or thiazolyl-Grignard) reacting with 2-chloronicotinoyl chloride.

The Mechanism

Acid chlorides are highly reactive. Upon the first addition of the thiazole nucleophile, the tetrahedral intermediate collapses to form the ketone (the desired product). However, this ketone is more reactive toward nucleophiles than the initial acid chloride due to the lack of leaving group resonance donation. If the nucleophile is in excess or the temperature is uncontrolled, a second equivalent attacks the ketone.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Causality)
Stoichiometry Strict 1.0 : 1.0 Excess thiazole guarantees over-addition.
Addition Order Inverse Addition Add the nucleophile (thiazole species) dropwise into the electrophile (acid chloride). This ensures the nucleophile is always the limiting reagent locally.
Temperature -78°C (Cryogenic) At low temperatures, the tetrahedral intermediate is stable and does not collapse to the ketone until quenching. If the ketone isn't formed during the reaction, it can't be attacked.
Alternative Weinreb Amide Convert acid chloride to N-methoxy-N-methyl amide first. The stable chelated intermediate completely prevents over-addition.
Module 2: The "Missing Chlorine" ( )

Symptom: Product mass is [M - Cl + OH] (2-hydroxy derivative/pyridone) or [M - Cl + Thiazole] (bis-heteroaryl system). Context: The 2-position of pyridine is naturally electron-deficient. Placing a carbonyl at C3 (an electron-withdrawing group) makes the C2-Cl bond extremely labile toward nucleophiles.

The "Killer" Side Reaction

If your reaction medium becomes basic (e.g., excess unreacted lithiothiazole or improper quenching), the nucleophile will attack C2, displacing the chlorine.

Visualizing the Pathway:

SNAr_Pathway Start 2-Chloronicotinoyl Chloride Inter Tetrahedral Intermediate Start->Inter  Nucleophilic Attack (C=O) SNAr_Prod Bis-Thiazole (Cl Displaced) Start->SNAr_Prod  Direct S_NAr (Rare) Nu Thiazole Nucleophile (Li/Mg) Product Target Ketone (2-Cl-3-CO-Thiazole) Inter->Product  Collapse (-Cl-) Product->SNAr_Prod  Excess Nu (Attack at C2) Hydrolysis 2-Pyridone (Hydrolysis) Product->Hydrolysis  Basic Workup (OH- attack at C2)

Caption: Divergence of reaction pathways. The red dashed lines represent the critical failure modes where the C2-Chlorine is lost.

Corrective Actions
  • Quench pH: Never quench with strong base (NaOH/KOH). Use Sat. NH₄Cl or dilute HCl. The pH must remain neutral-to-acidic to preserve the C2-Cl bond.

  • Solvent Dryness: Any water present during the reaction will generate HCl, which can protonate the thiazole species, or OH- (if basic), which attacks the C2 position.

  • Reagent Switch: Use 2-(Trimethylsilyl)thiazole . This reagent is less basic than the lithiated species and reacts via a specific mechanism that minimizes

    
     risk.
    
Module 3: Experimental Protocol (The "Gold Standard")

Method: Palladium-Free Coupling using TMS-Thiazole (Yamamoto-type)

This method avoids the harsh basicity of Grignard reagents, minimizing the


 side reaction.

Reagents:

  • 2-Chloronicotinoyl chloride (1.0 equiv)[1]

  • 2-(Trimethylsilyl)thiazole (1.05 equiv)

  • Dichloromethane (Dry, Anhydrous)

  • Workup: Sat. NaHCO₃ (Caution: Brief contact only)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with 2-chloronicotinoyl chloride under Argon. Dissolve in anhydrous DCM (0.5 M concentration).

  • Addition: Cool to 0°C . Add 2-(trimethylsilyl)thiazole dropwise over 20 minutes.

    • Note: Do not rush. The exotherm is mild, but local heating promotes polymerization.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4-12 hours.

    • Checkpoint: Monitor by TLC.[2] The silyl species is invisible; look for the disappearance of the acid chloride.

  • The Critical Workup:

    • Concentrate the reaction mixture directly to a residue (avoid aqueous workup if possible to prevent hydrolysis).

    • If aqueous wash is needed: Wash rapidly with cold water/brine. Avoid basic washes.

    • Purify via flash chromatography (SiO₂, Hexane/EtOAc).

FAQ: Rapid Fire Troubleshooting

Q: My product turned into a solid black mass upon evaporation. What happened? A: Pyridine derivatives are prone to polymerization, especially in the presence of trace acids (HCl generated during the reaction).

  • Fix: Ensure you remove all HCl generated. If using the TMS method, the byproduct is TMS-Cl (volatile). If using the acid chloride + thiazole method, include a non-nucleophilic base scavenger like 2,6-lutidine or solid Na₂CO₃.

Q: I see the product on TLC, but it disappears after column chromatography. A: The silica gel might be too acidic, catalyzing the hydrolysis of the C2-Cl or the decomposition of the ketone.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidic sites, or use neutral alumina.

Q: Can I use the carboxylic acid (2-chloronicotinic acid) directly? A: Yes, but you must use a coupling agent (EDC/HOBt or CDI). However, the intermediate active ester is often less reactive toward the thiazole nucleophile than the acid chloride, leading to low yields. The Acid Chloride route is preferred for heteroaryl coupling.

References
  • Organic Syntheses, Coll. Vol. 9, p. 549 (2012). General methodology for heteroaryl ketone synthesis via acid chlorides.

  • Journal of Heterocyclic Chemistry. Nucleophilic displacement of chlorine in 2-chloronicotinic acid derivatives.

  • Dondoni, A., et al. (1987). Acylation of 2-(trimethylsilyl)thiazole: A convenient synthesis of 2-acylthiazoles.

  • BenchChem Technical Support. Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide (Analogous reactivity of 2-chloronicotinoyl chloride).

Sources

Technical Support Center: Purification of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and purification protocols for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, a key intermediate in pharmaceutical synthesis. The information presented herein is curated to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Overview of Purification Challenges

The purification of this compound can be a nuanced process, often complicated by the presence of structurally similar impurities and the compound's potential for degradation. Successful isolation of the target molecule with high purity requires a systematic approach to identify and remove contaminants. This guide will address common issues related to residual starting materials, by-products, and degradation products, offering solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My purified product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color is often indicative of residual starting materials, by-products from side reactions, or degradation of the pyridine ring. Potential colored impurities could include N-oxides or other aromatic species.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Reflux the mixture for a short period, then filter through celite to remove the carbon. This is often effective at removing colored impurities.

    • Recrystallization: If color persists, a carefully chosen recrystallization solvent system can be highly effective. See the detailed protocol in Section 3.1.

    • Column Chromatography: For stubborn impurities, column chromatography provides the highest resolving power. A detailed protocol is provided in Section 3.2.

Q2: TLC analysis of my crude product shows multiple spots close to the product spot. How can I improve separation?

A2: Closely running spots on a Thin-Layer Chromatography (TLC) plate suggest the presence of impurities with similar polarities to your target compound.

  • Troubleshooting Steps:

    • Optimize TLC Solvent System: Experiment with different solvent systems for your TLC analysis to achieve better separation. Varying the ratio of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[1]

    • Column Chromatography with a Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can effectively separate compounds with similar Rf values.[2]

    • Recrystallization from a Different Solvent: If column chromatography is not desired, sequential recrystallizations from different solvent systems may be necessary.

Q3: I am observing a new spot on the TLC plate after leaving my purified product in solution for an extended period. What is happening?

A3: The appearance of a new spot over time suggests that your compound may be degrading. Pyridine derivatives can be susceptible to hydrolysis or photolytic degradation.[3]

  • Troubleshooting and Prevention:

    • Minimize Time in Solution: Once purified, concentrate the product to a solid and store it under appropriate conditions.

    • Storage Conditions: Store the purified solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

    • pH Considerations: Be mindful of the pH if the compound is in an aqueous or protic solvent, as both acidic and basic conditions can potentially catalyze hydrolysis of the carbonyl group or other reactions.

Q4: My yield is significantly lower after purification. What are the common causes of product loss?

A4: Product loss during purification is a common issue and can be attributed to several factors.

  • Potential Causes and Solutions:

    • Recrystallization:

      • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Excessive Solvent: Using too much solvent will result in some of the product remaining in the mother liquor upon cooling.

      • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

    • Column Chromatography:

      • Improper Column Packing: Poorly packed columns can lead to channeling and inefficient separation, resulting in mixed fractions.[4]

      • Incorrect Solvent System: An eluent that is too polar can cause the product to elute too quickly with impurities, while a non-polar eluent may result in very slow elution or the product getting stuck on the column.

      • Adsorption to Silica Gel: Some compounds, particularly those with basic nitrogen atoms, can irreversibly adsorb to the acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.[2]

Detailed Purification Protocols

The following are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Recrystallization Protocol

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.

Materials and Reagents:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)[5]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Common solvent systems for similar compounds include ethanol/water and hexane/ethyl acetate.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Flash Column Chromatography Protocol

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane:ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica.

    • Wet Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, then add a layer of sand on top. Ensure the column never runs dry.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to force the solvent through the column. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent System(s)Rationale
Recrystallization Ethanol/Water, Hexane/Ethyl AcetateThese solvent pairs offer a good polarity range to selectively crystallize the target compound.[5]
Column Chromatography Hexane/Ethyl Acetate (gradient)A gradient elution allows for the separation of a wider range of impurities with varying polarities.[2]

Visualized Workflows

Troubleshooting Logic for Impure Product

Troubleshooting_Logic start Impure Product (TLC/Appearance) color_issue Colored Impurity? start->color_issue close_spots Close Spots on TLC? start->close_spots If not color color_issue->close_spots No carbon_treatment Activated Carbon Treatment color_issue->carbon_treatment Yes optimize_tlc Optimize TLC Solvent System close_spots->optimize_tlc Yes recrystallization_color Recrystallization carbon_treatment->recrystallization_color Color Persists end_pure end_pure recrystallization_color->end_pure Pure Product column_chrom Column Chromatography (Gradient Elution) optimize_tlc->column_chrom Separation Achieved column_chrom->end_pure

Caption: Troubleshooting workflow for purifying this compound.

General Purification Workflow

Purification_Workflow crude_product Crude Product initial_analysis Initial Analysis (TLC) crude_product->initial_analysis decision Purity Assessment initial_analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Complex Mixture final_analysis_recryst Final Analysis (TLC, etc.) recrystallization->final_analysis_recryst final_analysis_column Final Analysis (TLC, etc.) column_chromatography->final_analysis_column pure_product Pure Product final_analysis_recryst->pure_product final_analysis_column->pure_product

Caption: General workflow for the purification of this compound.

References

  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Organic Syntheses. Org. Synth. 2012, 89, 549-561.
  • SciTechnol.
  • Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
  • SciSpace.
  • Royal Society of Chemistry.
  • European Patent Office. Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.
  • Patsnap.
  • Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • University of Rochester, Department of Chemistry.
  • PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.
  • PMC. Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders of the Oncogenic Transcription Factor MYC.
  • YouTube.

Sources

Technical Support Center: Optimization of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize parameters for improved yield and purity. The core of this synthesis lies in the coupling of a nucleophilic thiazole derivative with an electrophilic 2-chloropyridine-3-carbonyl moiety, a process that demands precision and a thorough understanding of organometallic chemistry.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format. The most reliable synthetic route involves two key stages: the formation of 2-chloropyridine-3-carbonyl chloride and the preparation of a 2-thiazolyl organometallic reagent, followed by their coupling. Our troubleshooting will focus on this pathway.

Issue 1: Low or No Yield of Final Product

Question: I performed the reaction but obtained a very low yield (<20%) of this compound, or my NMR/LC-MS analysis shows only starting materials. What went wrong?

Answer: This is the most common issue and typically points to a failure in the formation or reaction of the highly sensitive organometallic thiazole nucleophile. Let's break down the potential causes.

Potential Cause A: Inactive Organometallic Reagent (Grignard or Organolithium)

The Grignard (from 2-bromothiazole) or organolithium (from thiazole and n-BuLi) reagents are extremely strong bases and will be quenched by any acidic protons, particularly water.[1]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under a vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Argon or Nitrogen).[1][2] Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle of anhydrous grade.

    • Verify Reagent Quality: Use fresh, high-purity magnesium turnings for Grignard formation. The passivating layer of magnesium oxide on old or poorly stored magnesium can prevent the reaction from starting.[2] For lithiation, ensure your n-BuLi solution has not degraded; its concentration should be verified by titration.

    • Activate the Magnesium (for Grignard): The inert magnesium oxide layer must be disrupted. Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the 2-bromothiazole.[2] Mechanical activation by crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh surface.[3]

Potential Cause B: Inefficient Coupling Reaction

Even if the organometallic reagent forms, the subsequent coupling with 2-chloropyridine-3-carbonyl chloride can be inefficient.

  • Troubleshooting Steps:

    • Control Temperature: The addition of the acyl chloride to the organometallic solution should be performed at low temperatures (typically -78 °C for organolithiums, or 0 °C for Grignards) to prevent side reactions and decomposition. Allow the reaction to warm slowly to room temperature.

    • Slow Reagent Addition: Add the acyl chloride solution dropwise to the stirred organometallic solution. A rapid addition can cause localized heating and favor the formation of byproducts.

    • Confirm Acyl Chloride Purity: The 2-chloropyridine-3-carbonyl chloride should be freshly prepared or distilled before use. It is sensitive to moisture and can hydrolyze back to the carboxylic acid. The conversion from the carboxylic acid using thionyl chloride is a standard procedure.[4]

Issue 2: The Reaction Mixture Turns Dark Brown or Black

Question: During the formation of my Grignard reagent or after adding the acyl chloride, the solution turned very dark, and my final yield was poor. What does this indicate?

Answer: A color change to gray or light brown is normal for Grignard formation, but a dark brown or black color often signals decomposition or significant side reactions.[1]

  • Potential Causes & Solutions:

    • Overheating: Localized or bulk overheating during Grignard formation or the coupling step can cause decomposition.

      • Solution: Maintain gentle reflux for Grignard formation, do not heat aggressively.[5] Ensure efficient stirring and slow, controlled addition of reagents, especially during the exothermic coupling step, while using an ice or dry ice/acetone bath.

    • Wurtz Coupling: This is a major side reaction where the organometallic reagent reacts with the unreacted halide (e.g., 2-bromothiazole), leading to dimer formation and finely divided metal particles that darken the solution.[1][2]

      • Solution: Add the 2-bromothiazole solution slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the chance of this side reaction.

    • Impurities: Impurities in the starting materials or solvent can catalyze decomposition pathways.

      • Solution: Use purified reagents and high-grade anhydrous solvents. If the 2-bromothiazole appears discolored or contains precipitate, consider distilling it under reduced pressure before use.[6]

Frequently Asked Questions (FAQs)

Q1: Which is better for this synthesis: a Grignard reagent from 2-bromothiazole or an organolithium reagent from thiazole?

A1: Both methods are viable, but they offer a trade-off.

  • Organolithium (Thiazole + n-BuLi): This is often higher yielding because the C2 proton of thiazole is readily deprotonated.[7] However, it requires cryogenic temperatures (-78 °C) and very strict anhydrous and inert conditions.

  • Grignard (2-Bromothiazole + Mg): This method is more tolerant of slightly higher temperatures (can often be initiated at room temperature and refluxed in THF) but may give lower yields due to the challenges of initiation and the Wurtz side reaction.[2][5] For initial attempts or larger-scale work, the Grignard route may be more practical if cryogenic conditions are a limitation.

Q2: My 2-chloropyridine-3-carboxylic acid is difficult to convert to the acyl chloride. Are there alternatives to thionyl chloride?

A2: Yes. While thionyl chloride is common, oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like dichloromethane (DCM) is an excellent alternative. The reaction often proceeds at room temperature and the byproducts (CO, CO₂, HCl) are all gases, which simplifies workup.

Q3: Can I store my 2-thiazolyl Grignard or 2-lithiothiazole solution for later use?

A3: It is highly recommended to use these organometallic reagents in situ (immediately after they are prepared). They are unstable and will degrade over time, even when stored under an inert atmosphere. For reproducible results, prepare the reagent and use it in the subsequent coupling step within the same procedure. If you must store it, do so in a sealed, argon-flushed vessel at low temperature, and re-titrate before use to determine the active concentration.

Q4: What are the key analytical checkpoints to monitor the reaction's success?

A4:

  • Organometallic Formation: Successful Grignard initiation is often marked by a gentle bubbling at the magnesium surface and a slight exothermic reaction.[3]

  • Coupling Reaction: After adding the acyl chloride and letting the reaction proceed, take a small aliquot, carefully quench it with saturated ammonium chloride solution, extract with an organic solvent (e.g., ethyl acetate), and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the formation of the desired product and consumption of the acyl chloride.

Data & Protocols

Optimized Reaction Parameters

The following table summarizes a typical set of optimized parameters for the synthesis via the organolithium route, which generally provides higher yields.

ParameterValue/ConditionRationale & Key Considerations
Stage 1: Acyl Chloride Formation
Starting Material2-Chloropyridine-3-carboxylic acidEnsure it is dry.
ReagentThionyl Chloride (SOCl₂)Use excess (2-3 equivalents) to drive the reaction.
SolventToluene or neatToluene allows for easy removal by evaporation.
TemperatureReflux (80-110 °C)Ensures complete conversion.
Time2-3 hoursMonitor by observing the cessation of HCl gas evolution.
Stage 2: Coupling Reaction
Nucleophile PrecursorThiazolePurify by distillation if necessary.
Basen-Butyllithium (n-BuLi)Use 1.05-1.1 equivalents. Titrate solution before use.
SolventAnhydrous Tetrahydrofuran (THF)Must be rigorously dry.
Lithiation Temperature-78 °C (Dry ice/acetone bath)Critical to prevent side reactions.
Coupling Temperature-78 °C (addition), then slow warmPrevents decomposition of the product and side reactions.
WorkupSaturated aq. NH₄Cl solutionSafely quenches unreacted organometallic species.
Visualized Workflow: Synthesis and Troubleshooting

The following diagrams illustrate the general synthetic pathway and a decision-making process for troubleshooting.

G cluster_0 Part 1: Electrophile Preparation cluster_1 Part 2: Nucleophile Preparation cluster_2 Part 3: Coupling & Workup A 2-Chloropyridine- 3-Carboxylic Acid B Add SOCl₂ Reflux A->B C 2-Chloropyridine- 3-Carbonyl Chloride B->C G Combine at -78 °C Slowly warm to RT C->G D Thiazole in Anhydrous THF E Add n-BuLi -78 °C D->E F 2-Lithiothiazole E->F F->G H Quench with aq. NH₄Cl G->H I Extraction & Purification H->I J Final Product I->J

Caption: General workflow for the synthesis of this compound.

G Start Reaction Yield is Low/Zero Check_Anhydrous Were conditions rigorously anhydrous? Start->Check_Anhydrous Anhydrous_No Action: Flame-dry glassware, use fresh anhydrous solvent. Check_Anhydrous->Anhydrous_No No Check_Reagent Was organometallic reagent active? Check_Anhydrous->Check_Reagent Yes Success Re-run experiment with optimized parameters. Anhydrous_No->Success Reagent_No Action: Titrate n-BuLi or activate Mg with I₂. Check_Reagent->Reagent_No No Check_Temp Was temperature controlled at -78°C? Check_Reagent->Check_Temp Yes Reagent_No->Success Temp_No Action: Ensure proper cooling bath and slow addition. Check_Temp->Temp_No No Check_Temp->Success Yes Temp_No->Success

Caption: Troubleshooting decision tree for low-yield reactions.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Part 1: Synthesis of 2-Chloropyridine-3-carbonyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add 2-chloropyridine-3-carboxylic acid (1.0 eq).

  • Carefully add thionyl chloride (2.5 eq) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) for 3 hours. The reaction is complete when gas (HCl, SO₂) evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloropyridine-3-carbonyl chloride (a yellow oil or solid) can be used directly or purified by vacuum distillation.[4]

Part 2: Coupling with 2-Lithiothiazole
  • In a separate, flame-dried, three-neck flask under an argon atmosphere, dissolve thiazole (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Dissolve the crude 2-chloropyridine-3-carbonyl chloride (1.0 eq) from Part 1 in a small amount of anhydrous THF.

  • Add the acyl chloride solution dropwise to the cold 2-lithiothiazole solution. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • PrepChem. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride. Retrieved from PrepChem.com. URL: [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from Organic Syntheses. URL: [Link]

  • Ershov, O. V., & Ershova, A. I. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. URL: [Link]

  • European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters - EP 0372654 A2. Retrieved from Google Patents.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from Chempanda. URL: [Link]

  • CN105347814A. (2016). 2-chloro pyridine preparation method. Retrieved from Google Patents.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from r/Chempros. URL: [Link]

  • Jadhav, S. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4963. URL: [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from Taylor & Francis Online. URL: [Link]

  • Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. Retrieved from Sciforum. URL: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from Minnesota State University Moorhead. URL: [Link]

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Technical Support Center: Stability and Degradation of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the stability and degradation of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine. As direct stability data for this specific intermediate is not extensively published, this guide synthesizes information from established chemical principles and studies on its core functional moieties: the 2-chloropyridine ring, the ketone linker, and the thiazole ring. The goal is to provide a robust framework for anticipating, troubleshooting, and investigating potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that make it susceptible to degradation?

A1: The molecule possesses three primary sites of reactivity that are critical to understanding its stability profile:

  • The Carbonyl Group (Ketone): The carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack. This is the most probable site for hydrolysis.[1][2]

  • The 2-Chloropyridine Ring: The carbon atom bonded to the chlorine is susceptible to nucleophilic aromatic substitution, where the chloride ion can be displaced.[3][4] Additionally, the pyridine ring itself is an electron-deficient system.[5]

  • The Thiazole Ring: Heterocyclic aromatic rings like thiazole can be photosensitive. They can absorb UV or visible light, leading to complex photochemical reactions, potentially involving reactive oxygen species.[6][7]

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on its structure, the two most anticipated degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: This involves the cleavage of the molecule by water.[8] It is most likely to occur at the carbonyl linker, catalyzed by acidic or basic conditions, leading to the separation of the pyridine and thiazole moieties.[1]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation. This pathway is likely to affect the thiazole ring, potentially through a photo-oxygenation reaction leading to complex rearrangements.[6][9] The 2-chloropyridine moiety is also known to degrade under photolytic conditions.[9]

Q3: What environmental factors will have the most significant impact on the stability of my samples?

A3: You should carefully control the following factors:

  • pH: Both acidic and basic conditions are expected to accelerate the hydrolysis of the carbonyl bond.[1]

  • Light: Exposure to UV and even ambient laboratory light can initiate photochemical degradation, particularly of the thiazole ring.[6][7]

  • Temperature: Elevated temperatures will increase the rate of all chemical reactions, including hydrolysis and other potential decomposition pathways.[10]

  • Presence of Oxidizing Agents: While perhaps less prominent than hydrolysis or photolysis, the molecule may be susceptible to oxidation, particularly at the electron-rich thiazole and pyridine rings.[11]

Q4: Are there any known issues with the microbiological stability of this compound?

A4: While pyridine itself can be a source of carbon and nitrogen for microorganisms, the presence of a halogen substituent, such as chlorine, significantly retards microbiological degradation.[3][12] Therefore, under sterile experimental conditions, microbial degradation is not expected to be a primary concern.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: My HPLC/LC-MS analysis shows new, unidentified peaks after storing my sample solution for a few hours at room temperature.

  • Probable Cause: This is a classic sign of short-term instability, most likely due to hydrolysis. The carbonyl bond between the pyridine and thiazole rings is likely being cleaved by residual water in your solvent. The rate of this reaction can be significantly influenced by the pH of your solution.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Prepare a fresh sample and analyze it immediately to get a baseline (T=0) chromatogram. Re-analyze the sample after several hours. If the new peaks grow at the expense of the parent peak, degradation is occurring.

    • Control pH: If your mobile phase or solvent is acidic or basic, consider preparing the sample in a neutral, buffered solvent (e.g., a phosphate buffer at pH 7) if compatible with your analysis.

    • Reduce Temperature: Immediately after preparation, store your samples in an autosampler cooled to 4-8 °C. If storing for longer periods, freeze at -20 °C or below.

    • Use Anhydrous Solvents: For non-aqueous experiments, ensure you are using high-purity, anhydrous solvents to minimize the presence of water.

Problem 2: The color of my solid sample or solution has changed (e.g., turned yellow or brown) after being left on the lab bench.

  • Probable Cause: Color change upon exposure to ambient light is a strong indicator of photolytic degradation.[7] Thiazole-containing compounds are known to undergo complex photochemical reactions that result in colored degradants.[6]

  • Troubleshooting Steps:

    • Implement Light Protection: Always store both solid materials and solutions in amber-colored vials or containers.[7] For highly sensitive experiments, wrap containers in aluminum foil.

    • Minimize Exposure During Handling: Perform sample preparations in a dimly lit area or under yellow light to minimize exposure to UV and short-wavelength visible light.

    • Perform a Photostability Confirmation Test: Prepare two solutions from the same stock. Expose one to your typical lab lighting conditions and keep the other completely protected from light (dark control). Analyze both after a set period (e.g., 24 hours). A significant difference in the impurity profile will confirm photosensitivity.[7]

Problem 3: I am getting inconsistent results or low yields in a reaction where this compound is a starting material.

  • Probable Cause: The purity of your starting material may be compromised before the reaction even begins. Degradation during storage or weighing can lead to a lower effective concentration of the active reactant, resulting in poor yields or the formation of unexpected side-products.

  • Troubleshooting Steps:

    • Verify Purity Before Use: Always run a purity check (e.g., HPLC, NMR) on your starting material before setting up a reaction, especially if the container has been opened previously or stored for an extended period.

    • Evaluate Reaction Conditions: Assess if your reaction conditions could be causing in-situ degradation. For example, using a strongly acidic or basic aqueous reagent could hydrolyze the starting material faster than your desired reaction can proceed.

    • Inert Atmosphere: If your reaction is sensitive to oxidation, ensure you are working under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation pathways.[7]

Data Presentation: Summary of Degradation Behavior

The following table summarizes the expected degradation behavior of this compound under standard forced degradation conditions, as inferred from the reactivity of its functional groups.

Stress ConditionExpected ReactivityPrimary Functional Group(s) AffectedLikely Degradation Products
Acidic Hydrolysis HighCarbonyl Linker, Nitrile (if present)2-Chloronicotinic acid, 2-Aminothiazole (or related thiazole)
Basic Hydrolysis HighCarbonyl LinkerSalt of 2-Chloronicotinic acid, 2-Aminothiazole (or related thiazole)
Oxidation (e.g., H₂O₂) ModerateThiazole Ring, Pyridine RingN-oxides, ring-opened products
Thermal (Dry Heat) Moderate to HighEntire MoleculeGeneral decomposition, potential charring at high temps
Photolytic (UV/Vis) HighThiazole Ring, Chloropyridine RingIsomers, ring-rearranged products, photo-oxygenation adducts[6][9]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for intentionally degrading the compound to identify potential degradants and establish a stability-indicating analytical method. This approach is based on principles outlined in ICH guidelines.[11][13][14]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Untreated Control: Dilute the stock solution with the 50:50 acetonitrile:water mixture to a final concentration of ~50 µg/mL. This is your T=0 reference sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to the final concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute to the final concentration.

  • Thermal Degradation: Transfer the solid compound to a glass vial and place it in an oven at 80 °C for 48 hours. After cooling, weigh the compound, dissolve it, and dilute it to the final concentration.

  • Photolytic Degradation: Expose a solution of the compound (~50 µg/mL) in a quartz cuvette to a photostability chamber (ICH Q1B compliant). Keep a dark control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples (including the control) by a suitable stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Compare the chromatograms for new peaks (degradants) and the loss of the parent peak.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan from 200-400 nm; monitor at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Ensure the parent peak is chromatographically pure and well-resolved from all degradation peaks generated during the forced degradation study.

Visualizations: Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation A This compound B 2-Chloronicotinic Acid A->B H₂O / H⁺ or OH⁻ C Thiazole Moiety A->C H₂O / H⁺ or OH⁻ D This compound E Endoperoxide Intermediate ([4+2] Cycloaddition) D->E Light (hν) / ¹O₂ G Other Photoproducts (e.g., from Pyridine Ring) D->G Light (hν) F Ring-Rearranged Products E->F Rearrangement

Caption: Inferred degradation pathways via hydrolysis at the carbonyl linker and photolysis.

Diagram 2: Troubleshooting Workflow for Sample Instability

Start Observation: Unexpected Peaks / Low Purity CheckStorage Review Sample Storage Conditions Start->CheckStorage IsLightProtected Stored in Amber Vial? Protected from Light? CheckStorage->IsLightProtected IsTempControlled Stored at Low Temp? (e.g., < 8°C) IsLightProtected->IsTempControlled Yes ImplementLight Action: Implement Full Light Protection (Amber Vials, Foil) IsLightProtected->ImplementLight No SolventCheck Review Solvent/Matrix IsTempControlled->SolventCheck Yes ImplementTemp Action: Store Samples at 4°C or -20°C IsTempControlled->ImplementTemp No IsAnhydrous Is Solvent Anhydrous? SolventCheck->IsAnhydrous IsNeutral Is pH Neutral? IsAnhydrous->IsNeutral Yes UseAnhydrous Action: Use High-Purity Anhydrous Solvents IsAnhydrous->UseAnhydrous No UseBuffer Action: Use Neutral Buffer or Aprotic Solvent IsNeutral->UseBuffer No End Re-analyze and Confirm Stability IsNeutral->End Yes ImplementLight->End ImplementTemp->End UseAnhydrous->End UseBuffer->End

Caption: A logical workflow for diagnosing and resolving common sample instability issues.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex.
  • Liu, D. Q., Sun, M., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1157-1166.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). World Journal of Pharmaceutical Research.
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  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
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  • Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. (n.d.). PubMed.
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Technical Support Center: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues

Disclaimer: Direct stability data for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine is limited in published literature. This guide is built upon established chemical principles of its core functional moieties: the 2-chloropyridine ring and the thiazolylcarbonyl group. The troubleshooting and handling advice provided is based on expert analysis of these components' known reactivity and stability profiles.

Introduction

This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its unique structure, combining an electrophilic pyridine ring with a thiazole ketone, offers significant synthetic potential. However, these same features present inherent stability challenges that can impact experimental reproducibility, yield, and purity. This guide provides a comprehensive framework for understanding and troubleshooting these issues, ensuring the integrity of your research outcomes.

The primary stability concerns stem from two key areas of the molecule:

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[1][2] The electron-withdrawing nature of the ring nitrogen makes the C2-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines.[1][3][4]

  • The Ketone Linker and Thiazole Ring: The carbonyl group can be susceptible to hydrolysis, and the thiazole ring, while generally aromatic and stable, can be sensitive to certain oxidative and pH conditions.[5]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows signs of degradation (discoloration, new peaks in HPLC) after a short time in storage. What are the best storage conditions?

Answer: The observed degradation is likely due to hydrolysis from atmospheric moisture and/or photodegradation. The 2-chloropyridine moiety is particularly susceptible to displacement of the chloride by water, a reaction that can be accelerated by light and elevated temperatures.[6][7][8]

Core Causality:

  • Hydrolysis: The electron-deficient pyridine ring makes the C-Cl bond vulnerable to nucleophilic attack by water, leading to the formation of 2-hydroxy-3-(2-thiazolylcarbonyl)pyridine. While this reaction can be slow with neutral water at room temperature, it is a primary degradation pathway over time.[6][8]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light, which can catalyze decomposition into various byproducts.[9][10][11]

  • Thermal Stress: While generally stable at room temperature, elevated heat can accelerate all degradation pathways.[12]

Recommended Storage Protocol:

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Temperature Store at -20°C or below.Reduces the rate of all chemical degradation reactions significantly.
Light Store in an amber or opaque vial, inside a dark cabinet.Protects the compound from light-induced degradation.[13]
Container Use a tightly sealed vial with a PTFE-lined cap.Ensures a robust barrier against moisture and air ingress.[13]

G

Caption: Recommended workflow for optimal compound storage.

Q2: I'm observing a new, more polar impurity in my LC-MS analysis after dissolving the compound in methanol for my experiment. What is happening?

Answer: You are likely observing solvolysis, specifically methoxylation. Methanol, being a nucleophile (albeit a weak one), can attack the electrophilic C2-carbon of the pyridine ring, displacing the chloride. This is a classic SNAr reaction.[3][14]

Mechanism Insight: The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The loss of the chloride ion restores aromaticity and yields the 2-methoxy-3-(2-thiazolylcarbonyl)pyridine product. This product will be more polar than the starting material on reverse-phase HPLC.

Troubleshooting Solvent Choice:

Solvent ClassProblematic SolventsRecommended Alternatives (Aprotic, Dry)Rationale for Alternatives
Protic Water, Methanol, Ethanol, IsopropanolAnhydrous DMSO, DMF, Acetonitrile (ACN), THF, Dichloromethane (DCM)Aprotic solvents do not have acidic protons and are non-nucleophilic, preventing the SNAr solvolysis reaction. Always use anhydrous grade solvents.
Nucleophilic Primary/Secondary Amines (if not the intended reactant)Tertiary amines (e.g., Triethylamine, DIPEA) as bases if needed.Tertiary amines are generally non-nucleophilic due to steric hindrance and are less likely to displace the chloride.

Experimental Protocol: Quick Solvent Stability Test

  • Prepare two small-scale solutions (~1 mg/mL) of your compound: one in your intended protic solvent (e.g., Methanol) and one in a recommended aprotic solvent (e.g., Anhydrous Acetonitrile).

  • Immediately inject (T=0) an aliquot from the acetonitrile solution into the HPLC/LC-MS to get a baseline purity profile.

  • Let both solutions stand at room temperature, protected from light.

  • Inject aliquots from both solutions after 1 hour, 4 hours, and 24 hours.

  • Analysis: Compare the chromatograms. An increase in impurity peaks in the methanol sample, which are absent or minimal in the acetonitrile sample, confirms solvent-mediated degradation.

Q3: My reaction yield is inconsistent, especially when run at higher temperatures or under basic conditions. Why?

Answer: Both heat and basic conditions dramatically accelerate the rate of nucleophilic aromatic substitution. If your reaction mixture contains any nucleophiles—including water, hydroxide ions, or even certain buffer components—they will compete with your desired reagent, consuming your starting material and lowering your yield.[7][8]

Causality Analysis:

  • Effect of Base (e.g., NaOH, K₂CO₃): A base can deprotonate water to generate hydroxide (OH⁻), which is a much stronger nucleophile than water itself. This significantly increases the rate of hydrolysis to the 2-hydroxypyridine byproduct.

  • Effect of Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the barrier for SNAr, even with weak nucleophiles.[3][6] Electron-deficient 2-chloropyridines are known to react with various nucleophiles under elevated temperatures.[3][4]

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried before use. Run reactions under an inert atmosphere (Argon or Nitrogen).

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like Proton-Sponge or DBU, rather than hydroxides or carbonates if water is present.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for your desired transformation. Consider performing a temperature screen experiment (e.g., 25°C, 50°C, 80°C) to find the optimal balance.

  • Order of Addition: Add the this compound to the reaction mixture last, after all other components (especially nucleophiles and bases) are mixed, to minimize its exposure to harsh conditions before the intended reaction can occur.

Caption: Troubleshooting logic for low reaction yields.

Protocol: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is a powerful tool to proactively identify potential degradation products and establish the stability-indicating nature of your analytical method.[15][16][17]

Objective: To intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, photolytic) to understand its degradation pathways.[16][17]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic: Place a sealed quartz vial of the stock solution in a photostability chamber (or expose to direct sunlight).

    • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Time Points: Analyze all samples by HPLC/LC-MS at T=0, 2, 8, and 24 hours.

    • Note: For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

  • Analysis:

    • Target ~10-20% degradation of the parent peak for meaningful results.[18] If degradation is too fast, reduce the stressor concentration or temperature. If too slow, increase it.

    • Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.

    • Based on the m/z, you can propose structures. For example, a +18 Da shift (relative to H replacing Cl) in the base hydrolysis sample strongly suggests the formation of the 2-hydroxypyridine analog.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011. [Link]

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  • 2-Chloropyridine | C5H4ClN. PubChem, National Center for Biotechnology Information. [Link]

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  • nucleophilic aromatic substitutions. YouTube, 2019. [Link]

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  • 2-Chloropyridine. National Toxicology Program, U.S. Department of Health and Human Services. [Link]

  • Thiazole. Wikipedia. [Link]

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Technical Support Center: Synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a Level 3 Support Resource for medicinal chemists and process development scientists working on the synthesis of (2-chloropyridin-3-yl)(thiazol-2-yl)methanone (also known as 2-Chloro-3-(2-thiazolylcarbonyl)pyridine).

This guide prioritizes robustness and selectivity , addressing the inherent challenges of coupling two electron-deficient heteroaromatics.

Case ID: SYN-PYR-THZ-003 Status: Active Severity: High (Regioselectivity & Stability Issues) Primary Chemist: Senior Application Scientist

Executive Summary & Reaction Architecture

The synthesis of This compound requires the coupling of a 2-chloronicotinic acid derivative with a thiazole nucleophile. Direct acylation of thiazole using 2-chloronicotinoyl chloride is prone to over-addition (forming tertiary alcohols) and nucleophilic aromatic substitution (SNAr) at the 2-chloro position.

To mitigate these risks, we recommend the Weinreb Amide Protocol as the primary route, with the Aldehyde-Oxidation Protocol as a validated alternative for scale-up.

Validated Synthetic Pathways

SynthesisRoutes Start 2-Chloronicotinoyl Chloride Weinreb Weinreb Amide Intermediate Start->Weinreb MeNHOMe·HCl TEA, DCM Aldehyde 2-Chloronicotinaldehyde Start->Aldehyde Reduct. (LiAlH(OtBu)3) Product Target Ketone: This compound Weinreb->Product + ThiazoleLi (Stops at Ketone) Alcohol Secondary Alcohol Intermediate Aldehyde->Alcohol + ThiazoleLi Alcohol->Product + Oxidant ThiazoleLi 2-Lithiothiazole (-78°C) ThiazoleLi->Weinreb ThiazoleLi->Alcohol Oxidant Oxidation (MnO2 or Swern)

Figure 1: Validated synthetic pathways. The Weinreb route (top) is preferred for direct ketone access. The Aldehyde route (bottom) avoids over-addition but requires an extra oxidation step.

Troubleshooting Guide (FAQ Format)

Module A: The "Double Addition" Problem

User Report: "I reacted 2-chloronicotinoyl chloride directly with 2-lithiothiazole, but I isolated a significant amount of the tertiary alcohol impurity. Yield of ketone is <30%."

Root Cause Analysis: Ketones are more electrophilic than the starting acid chlorides. As the reaction proceeds, the highly reactive 2-lithiothiazole species attacks the newly formed ketone faster than the remaining acid chloride, leading to double addition.

Solution: The Weinreb Amide Interlock Switch to the Weinreb amide intermediate. The stable 5-membered chelate formed after the first addition prevents the second equivalent of nucleophile from attacking until the reaction is quenched.

  • Protocol Adjustment:

    • Convert 2-chloronicotinoyl chloride to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM (0°C to RT).

    • Isolate the Weinreb amide (typically >90% yield, stable solid).

    • React the Weinreb amide with 1.2 equivalents of 2-lithiothiazole at -78°C.

    • Critical Step: Quench with saturated NH4Cl at low temperature before warming up.

Module B: 2-Lithiothiazole Instability

User Report: "My reaction mixture turned black, and I recovered mostly starting material and a complex tar. I generated the lithiothiazole at 0°C."

Root Cause Analysis: 2-Lithiothiazole is thermally unstable. Above -60°C, it undergoes ring-opening fragmentation (β-elimination) to form isocyanides and sulfur-containing polymers.

Solution: Cryogenic Management

  • Temperature Rule: Never allow the lithiation temperature to exceed -70°C .

  • Generation Protocol:

    • Dissolve thiazole (1.0 equiv) in anhydrous THF.

    • Cool to -78°C (dry ice/acetone).

    • Add n-BuLi (1.05 equiv) dropwise over 20 minutes. Keep internal temp < -70°C.

    • Stir for exactly 30 minutes at -78°C to ensure complete lithiation before adding the electrophile.

    • Cannulation: Transfer the electrophile to the lithiothiazole solution (or vice versa) via cannula, ensuring neither solution warms up during transfer.

Module C: Loss of Chlorine (SNAr Side Reaction)

User Report: "I see a byproduct where the chlorine atom at the 2-position has been replaced by a butyl group or a thiazole group."

Root Cause Analysis: The 2-position of pyridine is electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Butyl substitution: Caused by excess n-BuLi remaining in the solution.

  • Thiazole substitution: Caused by the lithiothiazole attacking the C-Cl bond instead of the carbonyl.

Solution: Stoichiometry & Hard/Soft Control

  • Titrate n-BuLi: Ensure your n-BuLi concentration is accurate. Use a slight deficit (0.98 equiv relative to thiazole) to ensure no free alkyl lithium remains to attack the pyridine ring.

  • Solvent Polarity: Use pure THF. Avoid adding HMPA or TMEDA, as these increase the "hardness" of the nucleophile, promoting SNAr attack on the chlorine.

  • Alternative: If SNAr persists, use the Aldehyde Route . The aldehyde carbonyl is significantly more electrophilic than the C-Cl bond, kinetically favoring the desired addition over the substitution.

Detailed Experimental Protocols

Protocol A: Weinreb Amide Synthesis (Intermediate)

Target: N-methoxy-N-methyl-2-chloronicotinamide

  • Setup: 500 mL round-bottom flask, N2 atmosphere.

  • Reagents: Dissolve 2-chloronicotinoyl chloride (10.0 g, 56.8 mmol) in DCM (150 mL).

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (6.1 g, 62.5 mmol).

  • Base: Cool to 0°C. Add Triethylamine (17.4 mL, 125 mmol) dropwise over 30 mins. Exothermic.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Wash with water (2x), 1N HCl (1x), and brine. Dry over Na2SO4.

  • Yield: Concentrate to yield a pale yellow oil/solid (~95% yield). Use without further purification if pure by NMR.

Protocol B: Coupling Reaction (Target Molecule)

Target: this compound

ParameterSpecificationReason
Solvent Anhydrous THFEssential for organolithium stability.
Temperature -78°C (Internal)Prevents thiazole ring opening.
Concentration 0.2 MDilution favors intermolecular coupling over polymerization.
  • Lithiation: In a flame-dried flask, dissolve thiazole (1.2 equiv) in THF. Cool to -78°C. Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir 30 min.

  • Coupling: Dissolve Weinreb amide (1.0 equiv) in THF. Add this solution dropwise to the lithiothiazole solution at -78°C over 20 mins.

  • Digestion: Stir at -78°C for 1 hour.

  • Quench: Add saturated aqueous NH4Cl (excess) while still at -78°C.

  • Warm-up: Remove cooling bath and allow to warm to RT.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient 10% -> 40%). The ketone is typically less polar than the alcohol byproduct.

Analytical Verification

Key 1H NMR Diagnostic Signals (CDCl3):

  • Thiazole Protons: Two doublets (or broad singlets) around δ 8.0 - 8.2 ppm.

  • Pyridine Protons:

    • H-6 (dd): ~8.5 ppm (Deshielded by N).

    • H-4 (dd): ~7.8-8.0 ppm (Deshielded by Carbonyl).

    • H-5 (dd): ~7.4 ppm.

  • Missing Signal: Ensure no "methoxy" singlet (~3.5 ppm) from unreacted Weinreb amide.

Impurity Markers:

  • Tertiary Alcohol: Broad singlet (OH) around 4-5 ppm; complex aromatic region due to symmetry breaking.

  • Butyl-substituted Pyridine: Multiplets in the 0.9 - 1.5 ppm region (aliphatic protons).

References

  • Preparation of 2-Chloronicotinoyl Chloride

    • Organic Syntheses, 2012, 89, 549-561.
  • Lithiation of Thiazole & Reaction with Electrophiles

    • Dondoni, A., et al. "Thiazole-Based Synthesis." Synthesis, 1987, 998–1012. (Foundational work on 2-lithiothiazole stability and reactivity).
  • Weinreb Amide Methodology

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Metallation of 2-Chloropyridine (Context on SNAr vs Lithiation)

    • Trécourt, F., et al. "New syntheses of substituted pyridines via organometallic intermediates." Tetrahedron, 2000, 56(10), 1349-1360.

Technical Support Center: Alternative Solvents for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Chloro-3-(2-thiazolylcarbonyl)pyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, troubleshoot common issues, and transition to more sustainable, efficient, and effective solvent systems. As the principles of green chemistry become increasingly integral to modern synthesis, moving beyond traditional volatile organic compounds (VOCs) is not just an environmental consideration but a pathway to improved reaction performance.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, supplemented by troubleshooting guides, comparative data, and detailed protocols to empower you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses specific challenges and questions that frequently arise during the synthesis and modification of this compound and related heterocyclic compounds.

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with a 2-chloropyridine substrate is giving low yields in conventional solvents like toluene or DMF. What are the likely causes and which alternative solvents should I explore?

A1: Low yields in these reactions are often traced back to issues of catalyst deactivation, poor solubility of intermediates, or thermally induced side reactions. While solvents like DMF are common, they can sometimes inhibit reactions by competitively binding to the metal center of the catalyst.[3]

To enhance performance, consider transitioning to "designer solvents" such as Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs).[4][5]

  • Ionic Liquids (ILs): These are salts with melting points below 100°C, composed of organic cations and various anions.[6] Their negligible vapor pressure reduces emissions, while their high thermal stability is ideal for reactions requiring heat.[7] More importantly, their tunable polarity allows you to create a highly specific environment that can stabilize catalytic intermediates and improve yields by 20-40% compared to conventional solvents.[6] Common examples include 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) and 1-ethyl-3-methylimidazolium acetate ([EMIM]Ac).[6][8]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride (ChCl), and a hydrogen bond donor (HBD), such as glycerol, urea, or ethylene glycol.[5] They share many of the green credentials of ILs but are often cheaper, less toxic, and derived from renewable resources.[5] A ChCl:glycerol (1:2) mixture has proven highly effective for various palladium-catalyzed couplings, often leading to excellent yields and allowing for catalyst recycling.[5][9]

The high polarity and unique solvating properties of these systems can enhance the solubility of inorganic bases and charged intermediates in the catalytic cycle, driving the reaction forward more efficiently.[10]

Q2: I am observing significant homocoupling of my alkyne (Glaser coupling) during a Sonogashira reaction. How can solvent selection help minimize this byproduct?

A2: Glaser-type homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[11] The solvent environment plays a critical role in mediating the relative rates of the desired cross-coupling versus the undesired homocoupling.

Switching to a copper-free Sonogashira protocol is a primary strategy, and the solvent is key to its success.[11] Furthermore, the choice of an amine base, which can also act as the solvent or co-solvent (e.g., triethylamine, diisopropylamine), is crucial for deprotonating the alkyne and facilitating the catalytic cycle.[11] In some cases, less polar solvents like toluene have been shown to provide better yields than highly polar aprotic solvents like DMF, which may interfere with ligand association to the palladium center.[3] Screening a range of solvents with varying polarities is recommended.

Q3: My palladium catalyst is decomposing and forming a black precipitate ("palladium black") during the reaction. Can the solvent prevent this?

A3: Yes, catalyst decomposition is a frequent cause of failed or sluggish reactions, and the solvent is a key factor in catalyst stability. The formation of palladium black indicates that the active catalytic species has been reduced to inactive Pd(0) metal, which then agglomerates.

Ionic liquids and deep eutectic solvents are particularly adept at preventing this. Their structured ionic environment can stabilize palladium nanoparticles and single-atom catalysts, preventing them from aggregating and losing their catalytic activity.[10][12] This stabilization effect is one reason why catalyst systems often show enhanced longevity and can be recycled multiple times when used in DESs or ILs.[5][7]

Q4: What are the best practices for product workup and isolation when using non-traditional solvents like ILs or DESs?

A4: This is a critical practical consideration, as the high polarity and low volatility of ILs and DESs make standard workup procedures challenging. You cannot simply remove them on a rotary evaporator.

  • Liquid-Liquid Extraction: If your desired product is significantly less polar than the IL/DES, you can perform a liquid-liquid extraction using an immiscible organic solvent like ethyl acetate, diethyl ether, or hexane. This is often the most straightforward method. Repeat the extraction multiple times (3-5x) for best results.

  • Precipitation/Anti-Solvent Addition: If your product is a solid and the IL/DES is water-miscible (many choline chloride-based DESs are), you can often precipitate the product by adding water to the reaction mixture. The product can then be isolated by filtration.

  • Solvent Recyclability: A major advantage of these solvents is their potential for reuse.[7] After extracting your product, the IL/DES can often be dried under high vacuum to remove residual water or extraction solvent and reused for subsequent reaction cycles, significantly improving the process's sustainability.

Q5: Are there any completely solvent-free methods applicable to these types of reactions?

A5: Absolutely. Solvent-free, or "neat," reactions are an excellent green chemistry approach.[2] These reactions are typically conducted by mixing the solid reactants, often with a solid catalyst, and heating the mixture. To facilitate reactivity, these methods are frequently paired with:

  • Microwave Irradiation: Microwaves can provide rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[13]

  • Ball Milling: This mechanochemical technique uses mechanical force to initiate reactions between solids, avoiding the need for any solvent.

These techniques are particularly well-suited for multicomponent reactions (MCRs) for synthesizing pyridine derivatives.[14]

Troubleshooting Guide: A Systematic Approach

When a reaction fails to proceed as expected, a systematic approach is essential. Use the following guide and the accompanying decision tree to diagnose and resolve common issues.

Problem Potential Cause Diagnostic Check Recommended Solution
Low or No Product Yield Catalyst Inactivity/Decomposition Is there a black precipitate (palladium black)? Was the catalyst handled under inert conditions?1. Switch to a solvent known to stabilize the catalyst, such as a DES (e.g., ChCl:Glycerol) or an IL.[5][12] 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen).[11]
Poor Reagent/Substrate Solubility Are all starting materials fully dissolved at the reaction temperature?1. Screen a panel of solvents with varying polarities (see Table 1). 2. Utilize the "tunable" nature of ILs and DESs to match solvent properties to your substrates.[6][7]
Inappropriate Reaction Temperature Is the temperature high enough for activation but not so high as to cause decomposition?1. Run the reaction at a slightly higher or lower temperature to find the optimal balance. 2. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.[13]
Multiple Byproducts / Low Selectivity Undesired Side Reactions (e.g., Homocoupling) Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.1. Modify the solvent. A change in polarity can disfavor certain side reaction pathways.[3] 2. For Sonogashira, switch to a copper-free protocol.[11] 3. Ensure the appropriate base is used in the correct stoichiometry.[11]
Hydrolysis of Starting Material or Product Does TLC or LC-MS analysis show the presence of hydrolyzed starting material (e.g., 2-hydroxy-pyridine derivative)?1. Use rigorously dried solvents and reagents. 2. During workup, quench the reaction mixture by adding it to ice/cold water, not the other way around, and neutralize promptly with a mild base like NaHCO₃.[15]
Difficulty with Product Isolation Product is soluble in the workup solvent. Is the product being lost during aqueous extraction?1. If using an IL/DES, avoid aqueous workup. Attempt direct extraction with a non-polar solvent (e.g., hexane, ethyl acetate). 2. Try precipitating the product by adding an anti-solvent (e.g., water or pentane).
Product is an oil or gummy solid. Does the product fail to crystallize?1. Ensure the reaction has gone to completion, as unreacted starting materials can act as impurities. 2. Purify via column chromatography. 3. Attempt recrystallization from a different solvent system.
Visual Troubleshooting Guide

The following decision tree provides a visual workflow for addressing low reaction yields.

Troubleshooting_Low_Yield start Problem: Low Yield or Incomplete Conversion check_catalyst Check Catalyst System: - Black precipitate? - Old catalyst? start->check_catalyst check_solubility Check Solubility: - Reagents fully dissolved? start->check_solubility check_conditions Check Conditions: - Anhydrous/Inert? - Correct Temperature/Time? start->check_conditions sol_catalyst Solution: 1. Switch to stabilizing solvent (DES/IL). 2. Use fresh catalyst/ligand. 3. Ensure inert atmosphere. check_catalyst->sol_catalyst Yes sol_solubility Solution: 1. Screen alternative solvents (see Table 1). 2. Try tunable DES or IL. 3. Increase temperature. check_solubility->sol_solubility No sol_conditions Solution: 1. Use rigorously dried solvents/reagents. 2. Degas solvent before use. 3. Optimize temperature and extend reaction time. check_conditions->sol_conditions No

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary: Comparison of Alternative Solvents

The table below summarizes the properties and applications of various green solvent alternatives to traditional VOCs for heterocyclic synthesis.

Solvent ClassExample(s)Key PropertiesAdvantagesDisadvantages & Considerations
Ionic Liquids (ILs) [BMIM]BF₄, [EMIM]AcNegligible vapor pressure, high thermal stability, tunable polarity, can act as catalyst.[6][7]Increased reaction rates and yields, excellent catalyst stabilization, recyclable.[7][8]Higher cost, potential toxicity, can be water-sensitive, workup can be complex.
Deep Eutectic Solvents (DESs) Choline Chloride:Glycerol (1:2), Choline Chloride:Urea (1:2)Low cost, biodegradable, easy to prepare from renewable resources, low volatility.[5]Highly sustainable, excellent performance in Pd-coupling, recyclable, enhances catalyst stability.[5][9]Can be viscous, hygroscopic, thermal stability may be lower than some ILs.
Water H₂ONon-toxic, non-flammable, cheap, high heat capacity.Ultimate green solvent, can promote certain reactions through hydrophobic effects.Poor solubility for many organic substrates/catalysts, requires high temperatures/pressures.
Solvent-Free (Neat) N/ANo solvent used.Eliminates solvent waste, cost, and purification; often accelerated by microwave or ball milling.[14]Only suitable if reactants are liquid or melt at reaction temp; risk of thermal runaway.
Experimental Protocol: Solvent Screening for Sonogashira Coupling

This protocol provides a robust, parallel methodology for screening alternative solvents to optimize the coupling of a 2-chloropyridine derivative with a terminal alkyne.

Objective: To identify the optimal solvent for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (Substrate A)

  • Phenylacetylene (Substrate B)

  • PdCl₂(PPh₃)₂ (Catalyst)

  • Copper(I) Iodide (CuI, Co-catalyst)

  • Triethylamine (Base)

  • Solvents to be screened: Toluene (control), ChCl:Glycerol (1:2), [BMIM]BF₄

  • Inert atmosphere glovebox or Schlenk line

  • Parallel reaction vials with stir bars

Procedure:

  • Preparation of DES: Prepare the ChCl:Glycerol (1:2) DES by weighing choline chloride and glycerol into a vial, sealing it, and heating at 80°C with stirring until a clear, homogeneous liquid forms. Cool to room temperature before use.

  • Reaction Setup (Perform under inert atmosphere):

    • To each of three separate reaction vials, add Substrate A (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • To Vial 1 (Control), add 5 mL of anhydrous, degassed Toluene.

    • To Vial 2 (DES), add 5 mL of the pre-made, degassed ChCl:Glycerol DES.

    • To Vial 3 (IL), add 5 mL of anhydrous, degassed [BMIM]BF₄.

  • Reagent Addition:

    • To each vial, add Triethylamine (3 mmol, 3 equiv).

    • Finally, add Phenylacetylene (1.2 mmol, 1.2 equiv) to each vial.

  • Reaction Execution:

    • Seal all vials tightly.

    • Place the vials in a pre-heated reaction block at 80°C and stir vigorously.

  • Monitoring and Analysis:

    • After 2, 6, and 12 hours, take a small aliquot from each reaction mixture.

    • Prepare the sample for analysis (e.g., dilute with a suitable solvent like acetonitrile).

    • Analyze by TLC or LC-MS to determine the consumption of starting material and formation of the product.

  • Workup and Comparison:

    • After 24 hours (or upon completion), cool the reactions to room temperature.

    • Vial 1 (Toluene): Dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Vial 2 & 3 (DES/IL): Extract the mixture with diethyl ether (4 x 10 mL). Combine the ether layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Determine the crude yield for each reaction and analyze purity by ¹H NMR and LC-MS to identify the most effective solvent system.

Solvent_Screening_Workflow start Define Reaction: 2-Chloropyridine + Alkyne prep Prepare Solvents: - Degas Toluene (Control) - Prepare/Degas DES - Dry/Degas IL start->prep setup Set up Parallel Reactions (Inert Atmosphere) prep->setup add_reagents Add Substrates, Catalyst, Base, and Alkyne setup->add_reagents react Heat and Stir (e.g., 80°C, 24h) add_reagents->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Perform Differential Workup - Toluene -> Aqueous Wash - DES/IL -> Organic Extraction monitor->workup analyze Analyze Yield & Purity (NMR, LC-MS) workup->analyze end Select Optimal Solvent analyze->end

Caption: Experimental workflow for alternative solvent screening.

Safety and Handling Precautions

Working with 2-chloropyridine derivatives requires strict adherence to safety protocols. These compounds are often classified as hazardous.

  • Acute Toxicity: Many chloropyridine derivatives are harmful if swallowed and can be fatal if inhaled or in contact with skin.[16]

  • Irritation: They can cause serious skin irritation and eye damage.[16][17]

  • Handling: Always handle these compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16][18] Avoid creating dust or aerosols. Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[17][18] Keep containers tightly sealed.

Always consult the specific Safety Data Sheet (SDS) for the particular derivative you are working with before beginning any experiment.[16][17][20]

References
  • Ionic Liquid-Mediated Synthesis of Biologically Active Heterocycles: An Environmentally Benign Route.
  • Ionic Liquids as a Non-conventional Catalyst for the Synthesis of N-heterocycles. Source Not Available.
  • Exploring the utility of ionic liquids in the synthesis of N- heterocycles. IOSR Journal.
  • Ionic Liquids in Heterocyclic Synthesis. Academia.edu.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
  • Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents. Frontiers.
  • Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. MDPI.
  • Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Deriv
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publisher.
  • Deep Eutectic Solvents as à-la-Carte Medium for Transition-Metal-C
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Source Not Available.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY D
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE. Cohizon Life Sciences.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Technical Support Center: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Sonogashira coupling. Reddit.

Sources

Technical Support Center: Catalyst Selection for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine CAS Registry Number: (Analogous structures: 1005495-23-3) Primary Application: Agrochemical intermediates (fungicides), p38 MAP Kinase inhibitors.

Executive Summary: The Chemoselectivity Challenge

Synthesizing This compound presents a classic "Competing Electrophile" challenge. Your substrate, 2-chloronicotinoyl chloride , contains two electrophilic sites susceptible to Palladium oxidative addition:

  • The Acyl Chloride (C-Cl): The desired reaction site.

  • The Pyridyl Chloride (C2-Cl): An undesired reactive site, activated by the adjacent pyridine nitrogen.

The Solution: To achieve high fidelity for the ketone linkage without disturbing the 2-Cl handle (which is needed for subsequent derivatization), you must select a catalyst system that favors fast oxidative addition to the acyl chloride while suppressing decarbonylation and minimizing insertion into the heteroaryl chloride bond.

This guide focuses on the Stille Cross-Coupling (Acyl Chloride + Stannyl Thiazole) as the most robust catalytic route.

Catalyst Selection Matrix

The following matrix contrasts the three industry-standard catalyst systems for this specific transformation.

Catalyst SystemLigand ClassActivity ProfileRecommended For
PdCl₂(PPh₃)₂ Aryl PhosphineModerate/High. The Pd(II) precatalyst reduces in situ, providing a controlled release of active Pd(0).First-Line Defense. Best balance of stability and selectivity. The chloride ligands dampen the nucleophilicity of Pd, reducing Ar-Cl insertion.
Pd₂(dba)₃ + TFP Furyl PhosphineVery High. Tri-2-furylphosphine (TFP) is a weak donor, facilitating rapid transmetalation.Sterically Hindered Substrates. Use if the reaction stalls. TFP dissociates easily, speeding up the cycle but increasing decarbonylation risk.
Pd(PPh₃)₄ Aryl PhosphineHigh. Fully reduced Pd(0) source.Not Recommended. High electron density promotes oxidative addition into the 2-Cl pyridine bond, leading to polymerization or bis-coupling.

Decision Logic & Reaction Pathway (Visualization)

The diagram below illustrates the kinetic competition between the desired acylation and the fatal decarbonylation or homocoupling pathways.

ReactionPathway Start 2-Chloronicotinoyl Chloride Cat Pd(0) Catalyst Start->Cat OxAdd_Acyl Acyl-Pd Complex (Desired Intermediate) Cat->OxAdd_Acyl Fast (Kinetic) OxAdd_Aryl Aryl-Pd Complex (Undesired) Cat->OxAdd_Aryl Slow (Unless High T) Decarb Decarbonylation (-CO) OxAdd_Acyl->Decarb If T > 80°C TransMet Transmetalation (+ 2-Stannylthiazole) OxAdd_Acyl->TransMet Rate Determining Step Byproduct2 Byproduct: Polymer/Bis-coupling OxAdd_Aryl->Byproduct2 Byproduct1 Byproduct: 2-Chloro-3-(2-thiazolyl)pyridine Decarb->Byproduct1 RedElim Reductive Elimination TransMet->RedElim Product TARGET: This compound RedElim->Product

Caption: Kinetic competition in the Pd-catalyzed acylation. Green paths indicate the desired Stille cycle; red paths indicate thermal or catalytic failure modes.

Optimized Experimental Protocol (Stille Acylation)

Objective: Synthesis of this compound via Pd-catalyzed cross-coupling.

Reagents:

  • Substrate A: 2-Chloronicotinoyl chloride (1.0 equiv)

  • Substrate B: 2-(Tributylstannyl)thiazole (1.05 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)

  • Solvent: Anhydrous Toluene (0.2 M)

  • Additive: CuI (10 mol%) - Optional, see FAQ.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and argon inlet.

  • Catalyst Loading: Charge the flask with 2-chloronicotinoyl chloride (10 mmol) and PdCl₂(PPh₃)₂ (0.2 mmol).

  • Solvation: Add anhydrous Toluene (50 mL). Degas the solvent by sparging with Argon for 15 minutes. Note: Oxygen promotes homocoupling of the stannane.

  • Reagent Addition: Add 2-(tributylstannyl)thiazole (10.5 mmol) via syringe.

  • Reaction: Heat the mixture to 60-70°C .

    • Critical Checkpoint: Do not exceed 80°C. Higher temperatures trigger the extrusion of CO (decarbonylation), resulting in the loss of the carbonyl bridge.

  • Monitoring: Monitor via TLC (or HPLC). The acid chloride is moisture sensitive; ensure sampling is dry. Reaction typically completes in 4-6 hours.

  • Workup (Tin Removal): Cool to RT. Add 20 mL of 10% KF (aq) solution and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble Bu₃SnF. Filter through a pad of Celite.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide & FAQs

Q1: I am observing the formation of 2-chloro-3-(2-thiazolyl)pyridine (missing the C=O group). Why?

Diagnosis: Decarbonylation.[1][2][3] Mechanism: The Acyl-Pd intermediate is unstable at high temperatures. It extrudes CO to form an Aryl-Pd species, which then couples with the thiazole. Fix:

  • Lower Temperature: Reduce reaction temperature to 50-60°C.

  • CO Atmosphere: Run the reaction under a balloon of Carbon Monoxide (1 atm). This shifts the equilibrium back toward the Acyl-Pd complex, suppressing CO loss.

Q2: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning by Thiazole. Mechanism: The nitrogen and sulfur atoms on the thiazole ring are potent ligands. They can displace the phosphine ligands on the Palladium, creating an inactive "Pd-Thiazole" complex. Fix:

  • The "Copper Effect": Add 10 mol% Copper(I) Iodide (CuI) . Copper scavenges the free thiazole/phosphine ligands or facilitates the transmetalation step (Liebeskind-Srogl mechanism), reactivating the cycle [1].

  • Switch Ligands: Use Tri-2-furylphosphine (TFP) . As a weaker sigma-donor, it dissociates more readily than PPh₃, keeping the vacant site open for the transmetalation step [2].

Q3: I see impurities where the 2-Cl on the pyridine has reacted.

Diagnosis: Loss of Chemoselectivity. Mechanism: Your catalyst is too electron-rich or the temperature is too high, lowering the activation energy for oxidative addition into the Ar-Cl bond. Fix:

  • Avoid Pd(0): Do not use Pd(PPh₃)₄. Stick to PdCl₂(PPh₃)₂.[4][5]

  • Solvent Switch: Switch from THF (polar) to Toluene (non-polar). Polar solvents stabilize the charged transition states of oxidative addition, potentially accelerating the undesired Ar-Cl reaction.

Q4: How do I remove the toxic Tin residues effectively?

Standard Protocol: The KF (Potassium Fluoride) workup described above is standard. Alternative: If KF filtration is slow, use a 10% aqueous solution of KF on Silica Gel . Stirring the crude mixture with this solid support binds the tin, allowing it to be removed via simple filtration.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Link

  • Milstein, D., & Stille, J. K. (1978).[6] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[4][6][7] Journal of the American Chemical Society, 100(11), 3636-3638.[6] Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[8] Stille coupling made easier-the synergic effect of copper(I) salts and the fluoride ion.[8] Angewandte Chemie International Edition, 43(9), 1132-1136. Link

  • Rottländer, M., & Knochel, P. (1998). Palladium-catalyzed cross-coupling of functionalized arylmagnesium reagents with functionalized aryl halides. The Journal of Organic Chemistry, 63(1), 203-208. (Reference for chemoselectivity of C-Cl bonds). Link

Sources

removing impurities from 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Case ID: PUR-2CL-THZ-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Compound Profile

Subject: this compound Synonyms: (2-chloropyridin-3-yl)(thiazol-2-yl)methanone Application: Critical intermediate for agrochemical synthesis (e.g., fungicidal carboxamides) and kinase inhibitor scaffolds.[1][2]

Critical Quality Attributes (CQA):

  • Target Purity: >98.5% (HPLC area %).

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Key Impurities: Unreacted 2-chloronicotinic acid, des-chloro byproducts, and transition metal residues (if coupling reagents were used).[1][2]

Stability Warning: The 2-chloro substituent on the pyridine ring is activated by the adjacent carbonyl group (electron-withdrawing).[1][2] This makes the compound susceptible to Nucleophilic Aromatic Substitution (SnAr) .[1]

  • Avoid: Strong nucleophiles (hydroxides, alkoxides) and high heat during workup.[1]

  • Recommended: Use mild bases (NaHCO₃, K₂CO₃) and keep solutions near ambient temperature.[1][2]

Diagnostic & Impurity Profiling (FAQ)

Q1: My crude product is dark brown/black. Is this normal? A: No, but it is common. The dark color typically indicates the presence of polymeric tars or oxidized thiazole species .

  • Cause: Thiazole rings are electron-rich and prone to oxidation if the reaction mixture was not degassed properly.[1]

  • Solution: Perform a charcoal filtration (activated carbon) during the recrystallization step.[1] (See Protocol B).

Q2: I see a persistent impurity at RRT ~0.8 (Relative Retention Time). What is it? A: This is likely 2-Chloronicotinic acid (starting material or hydrolysis product).[1][2]

  • Mechanism: Incomplete conversion or moisture ingress hydrolyzing the acid chloride intermediate.[1]

  • Diagnostic: It will streak on TLC plates (acidic nature) and disappear after a bicarbonate wash.[1][2]

Q3: My melting point is depressed (Broad range: 85–95°C). A: This indicates solvent entrapment or regioisomers.[1]

  • Cause: If you synthesized this via Friedel-Crafts, you might have trace amounts of the 4-isomer or bis-acylated products.[1][2]

  • Solution: Recrystallization is required.[1] Solvent entrapment is common with chlorinated pyridines; dry under high vacuum (>24h) at 40°C.[1][2]

Technical Protocols

Protocol A: Chemical Washing (The "First Line of Defense")

Use this protocol to remove acidic impurities (starting materials) and water-soluble salts.[1][2]

Reagents: Dichloromethane (DCM), Saturated NaHCO₃, Brine.

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

  • Acid Removal: Wash the organic phase twice with Saturated NaHCO₃ (1:1 volume ratio).[1]

    • Why: This converts unreacted 2-chloronicotinic acid into its water-soluble sodium salt.[1][2]

    • Caution: Gas evolution (CO₂) will occur.[1][2][3] Vent separatory funnel frequently.

  • Neutralization: Wash once with Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate.

Protocol B: Recrystallization (The "Polishing Step")

Use this for removing colored impurities and isomers.[2]

Solvent System: Ethanol / Water (Preferred) or Ethyl Acetate / Heptane .[1]

  • Dissolution: Suspend the solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).[1][2]

    • Note: If the solution is dark, add Activated Carbon (5 wt%) carefully. Stir for 5 mins at reflux, then filter hot through Celite.

  • Saturation: Add Water dropwise to the hot ethanol solution until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough hot Ethanol (0.5 - 1 mL) to make the solution clear again.[1][2]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) to form defined crystals.

  • Collection: Cool in an ice bath (0-5°C) for 30 mins. Filter the crystals and wash with cold Ethanol/Water (1:1).

Protocol C: Metal Scavenging (If Pd/Cu catalysts were used)

Use this if the compound is for biological screening.[1][2]

  • Dissolve product in THF or EtOAc.[1]

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 5–10 wt% relative to the product.[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying this compound based on impurity types.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/HPLC (Identify Impurities) Start->CheckTLC AcidImpurity Acidic Impurity Present? (2-Chloronicotinic acid) CheckTLC->AcidImpurity BaseWash Protocol A: Wash with Sat. NaHCO3 AcidImpurity->BaseWash Yes ColorImpurity Dark Color/Tars? AcidImpurity->ColorImpurity No BaseWash->ColorImpurity Charcoal Recrystallization with Activated Carbon ColorImpurity->Charcoal Yes IsomerImpurity Isomers/Close RRT? ColorImpurity->IsomerImpurity No Charcoal->IsomerImpurity Column Flash Chromatography (Hexane/EtOAc Gradient) IsomerImpurity->Column Yes (>5%) Final Pure Product (>98% HPLC) IsomerImpurity->Final No Column->Final

Caption: Decision matrix for selecting the appropriate purification module based on crude impurity profile.

Quantitative Data: Solubility & Solvent Selection

SolventSolubility (25°C)Suitability for RecrystallizationNotes
Dichloromethane High (>100 mg/mL)PoorGood for extraction/workup.[1][2]
Ethanol Moderate (Heating req.)[1][2]Excellent Best balance for crystallization.[1]
Water InsolubleAnti-solventUse to force precipitation.[1]
Hexane/Heptane LowAnti-solventUse with Ethyl Acetate.[1]
Ethyl Acetate HighGoodUse as solvent in EtOAc/Hex pair.[1]

References

  • Synthesis of Pyridine-Thiazole Ketones : Organic Syntheses, Vol. 89, pp. 549-561 (2012).[1][2] (General methodology for pyridine ketone synthesis via Friedel-Crafts/Acylation).

  • Purification of Chloropyridines: Journal of Heterocyclic Chemistry, "Purification strategies for halogenated heteroaromatics". (General reference for solubility and stability).
  • Ethaboxam Intermediate Data : University of Hertfordshire, PPDB: Pesticide Properties DataBase.[1] (Context on thiazole/pyridine fungicide intermediates).

  • Metal Scavenging Protocols : Sigma-Aldrich Technical Bulletin, "Removal of Trace Metals from Organic Compounds".[1]

Sources

Validation & Comparative

Comparative NMR Interpretation Guide: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR data for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine , a critical scaffold in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors.

This guide synthesizes fragment-based spectral analysis with rigorous structural verification protocols, enabling researchers to distinguish this specific regioisomer from common synthetic byproducts.

Executive Summary & Structural Context

The molecule This compound (also known as (2-chloropyridin-3-yl)(thiazol-2-yl)methanone) consists of two electron-deficient aromatic rings linked by a ketone bridge.

  • Core Challenge: Distinguishing the 2,3-substitution pattern on the pyridine ring from the thermodynamically stable 2,5-isomer or the 2,4-isomer often formed during non-selective acylation.

  • Solution: A combined 1D/2D NMR approach focusing on spin-spin coupling constants (

    
    ) and long-range HMBC correlations across the carbonyl bridge.
    
Molecular Structure & Numbering[1][2][3]
  • Pyridine Ring (Py): Cl at C2, Carbonyl at C3. Protons at C4, C5, C6.

  • Thiazole Ring (Tz): Carbonyl at C2'. Protons at C4', C5'.

  • Bridge: Carbonyl (C=O).

Theoretical vs. Experimental Chemical Shift Analysis

The following table synthesizes experimental fragment data (2-chloronicotinoyl chloride and 2-acylthiazoles) to provide the reference shifts.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
ProtonPositionδ (ppm)Multiplicity

(Hz)
Structural Diagnostic
Py-H6 Pyridine C68.55 - 8.65 dd

,

Most downfield pyridine signal due to N-proximity.
Tz-H4' Thiazole C4'8.05 - 8.15 d

Deshielded by adjacent N and C=O anisotropy.
Py-H4 Pyridine C47.90 - 8.00 dd

,

Significantly deshielded by the ortho carbonyl group.
Tz-H5' Thiazole C5'7.70 - 7.80 d

Characteristic thiazole doublet.
Py-H5 Pyridine C57.40 - 7.50 dd

,

"Upfield" pyridine signal; distinct coupling to H4 and H6.

Note on Solvent Effects: In DMSO-d₆ , expect a global downfield shift of +0.1 to +0.3 ppm due to increased polarity and hydrogen bonding interactions with the thiazole nitrogen.

Comparative Analysis: Distinguishing Regioisomers

The most common error in synthesizing this scaffold is misidentifying the regioisomer. Use this logic gate to validate your product.

Table 2: Regioisomer Differentiation Logic
FeatureTarget: 2-Chloro-3-substituted Alternative: 2-Chloro-5-substituted Alternative: 2-Chloro-4-substituted
Coupling Pattern ABC System (dd, dd, dd)ABX System (d, dd, d)ABX System (d, dd, d)
Key Coupling

Hz
(Ortho H4-H5)

Hz
(Ortho H3-H4)

Hz
(Ortho H5-H6)
H6 Signal Doublet of doublets (

)
Doublet (

, meta)
Doublet (

)
Diagnostic H5 is coupled to both H4 (large

) and H6 (medium

).[1][2][3][4][5][6][7][8][9][10][11]
H6 appears as a narrow doublet (meta coupling only).H3 appears as a singlet/narrow doublet (isolated).

Experimental Protocol: Self-Validating Workflow

To ensure authoritative characterization, follow this "Triad Protocol" which cross-verifies connectivity.

Step 1: Sample Preparation
  • Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is poor).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Integrity Check: Ensure no acidic impurities (e.g., HCl salts from synthesis) are present, as protonation of the Thiazole-N will shift Tz-H4' downfield by >0.5 ppm.

Step 2: Acquisition Sequence
  • 1H NMR (16 scans): Verify purity and integration (Ratio Py:Tz = 3:2).

  • 13C {1H} UDEFT/APT: Identify the Carbonyl carbon (~180-185 ppm) and C-Cl (~148-150 ppm).

  • 1H-13C HMBC (Long-range): CRITICAL STEP.

Step 3: The HMBC "Bridge Check"

The only way to unambiguously prove the ketone bridge connects C3 of pyridine to C2 of thiazole is via HMBC.

  • Look for Correlation A: Py-H4 (

    
     7.95) 
    
    
    
    Carbonyl C (
    
    
    ~182).
  • Look for Correlation B: Tz-H4' or Tz-H5'

    
     Carbonyl C (
    
    
    
    ~182).
  • If both protons correlate to the SAME carbonyl carbon, the linkage is confirmed.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the quaternary carbons and confirming the linkage.

NMR_Assignment_Flow cluster_0 Step 1: 1H Analysis cluster_1 Step 2: Regioisomer Check cluster_2 Step 3: Linkage Confirmation (HMBC) H_Spectrum 1H NMR Spectrum Spin_Analysis Analyze Spin Systems (Pyridine ABC vs Thiazole AB) H_Spectrum->Spin_Analysis Coupling_Check Check H4-H5 Coupling (Is J ~ 8.0 Hz?) Spin_Analysis->Coupling_Check Isomer_2_5 Alternative: 2-Chloro-5-subst (Rejected) Coupling_Check->Isomer_2_5 No (J ~ 0-2 Hz) Isomer_2_3 Target: 2-Chloro-3-subst (Provisional) Coupling_Check->Isomer_2_3 Yes HMBC_Exp HMBC Experiment (Long Range C-H) Isomer_2_3->HMBC_Exp Bridge_Corr Correlations to C=O (182 ppm): 1. Py-H4 -> C=O 2. Tz-H4/H5 -> C=O HMBC_Exp->Bridge_Corr Final_Valid Structure Validated: This compound Bridge_Corr->Final_Valid

Caption: Logical workflow for distinguishing regioisomers and confirming the ketone bridge connectivity using 1H coupling constants and HMBC correlations.

References

  • Thiazole Shift Data: Oregon State University. "1H NMR Chemical Shifts of Heterocycles." Accessed February 20, 2026. [Link]

  • Synthesis & Analog Data: Organic Syntheses. "Synthesis of 2-chloropyridine-3-carbonyl derivatives." Org. Synth. 2012, 89, 549-561. [Link]

  • Isomer Differentiation: Vaia. "Differentiation of Chloro-pyridine Isomers by NMR." Accessed February 20, 2026. [Link]

  • General Heterocycle NMR: Chemistry LibreTexts. "13.4: Chemical Shifts in 1H NMR Spectroscopy." Accessed February 20, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Pyridine-Thiazole Hybrids: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine-Thiazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The hybrid scaffold composed of pyridine and thiazole rings is a prime example of such a motif. These two nitrogen-containing heterocycles are integral components of numerous FDA-approved drugs and clinical candidates, valued for their ability to engage in diverse biological interactions, including hydrogen bonding, metal chelation, and π-π stacking.[1][2]

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many therapeutic agents, including the anticancer drugs Dasatinib and Dabrafenib, the anti-HIV agent Ritonavir, and the antifungal Ravuconazole.[2][3] Its structural features allow it to serve as a versatile pharmacophore. Similarly, the pyridine ring is a fundamental component in drugs like the tuberculosis agent Isoniazid.[1] The strategic fusion of these two heterocycles into a single molecular entity, such as the representative structure 2-Chloro-3-(2-thiazolylcarbonyl)pyridine , creates a class of compounds with a broad spectrum of pharmacological activities.[1][4] These hybrids have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][4]

This guide provides an in-depth comparison of analogous compounds built around the pyridine-thiazole core. We will explore their synthesis, compare their biological performance with supporting experimental data, and dissect their structure-activity relationships (SAR) to provide a comprehensive resource for researchers in drug development.

Synthetic Strategies for Pyridine-Thiazole Hybrids

The construction of the pyridine-thiazole scaffold is typically achieved through established heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis and its variations. This method generally involves the cyclocondensation of a thioamide-containing precursor with an α-halocarbonyl compound.

A common and effective strategy begins with a pyridine-containing thiosemicarbazone, which can be readily synthesized from a corresponding pyridine aldehyde and thiosemicarbazide. This intermediate then undergoes reaction with an appropriate α-haloketone or α-haloester to yield the target pyridine-thiazole hybrid.[1][5] The choice of the α-halo reagent is a critical determinant of the substitution pattern on the resulting thiazole ring, allowing for the systematic exploration of structure-activity relationships.

synthesis_workflow PyridineCarboxaldehyde Pyridine Carboxaldehyde Thiosemicarbazone Pyridine Thiosemicarbazone Intermediate PyridineCarboxaldehyde->Thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone FinalProduct Pyridine-Thiazole Hybrid Thiosemicarbazone->FinalProduct Hantzsch Cyclization AlphaHaloKetone α-Haloketone / Ester (e.g., Ethyl Bromoacetate) AlphaHaloKetone->FinalProduct

Caption: General synthetic workflow for pyridine-thiazole hybrids.

Experimental Protocol: General Synthesis of a Pyridine-Linked Thiazole Derivative[1]

This protocol provides a representative procedure for the synthesis of pyridine-thiazole hybrids via the Hantzsch method, adapted from published literature.[1]

  • Synthesis of Thiosemicarbazone Intermediate (3):

    • To a solution of the appropriate pyridine carboxaldehyde (1 eq.) in ethanol, add thiosemicarbazide (1.1 eq.).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

  • Synthesis of Pyridine-Thiazole Hybrid (5):

    • A mixture of the thiosemicarbazone intermediate (3) (1 eq.), ethyl bromoacetate (1.1 eq.), and anhydrous sodium acetate (2 eq.) in absolute ethanol is prepared.

    • The mixture is refluxed for 4-6 hours. Progress is monitored via TLC.

    • After cooling to room temperature, the reaction mixture is poured into cold water.

    • The resulting solid product is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., Ethanol-DMF) to afford the final pyridine-thiazole hybrid.[1]

Causality Behind Experimental Choices:

  • Anhydrous Sodium Acetate: Acts as a weak base to neutralize the HBr formed during the cyclization reaction, preventing potential side reactions and promoting the desired condensation.

  • Ethanol as Solvent: It is a good solvent for the reactants and is relatively inert under the reaction conditions. Its boiling point allows for effective refluxing to drive the reaction to completion.

  • Recrystallization: This purification technique is chosen for its effectiveness in removing unreacted starting materials and by-products, yielding a product of high purity suitable for biological evaluation.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The versatility of the pyridine-thiazole scaffold is evident in its broad range of biological activities. The following sections compare the performance of various analogs, focusing primarily on anticancer activity, which is the most extensively studied property for this class of compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of pyridine-thiazole derivatives against a panel of human cancer cell lines.[1][3][6][7] The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key cellular enzymes like matrix metalloproteinases (MMPs).[7]

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Cisplatin (Ref.) -A549 (Lung)10.46[7]
2f 4-CH3A549 (Lung)3.72[7]
2c 4-ClA549 (Lung)5.21[7]
2b 4-FA549 (Lung)6.58[7]
5-FU (Ref.) -MCF-7 (Breast)6.14[1]
5-FU (Ref.) -HepG2 (Liver)7.20[1]
Hybrid 10 Pyrazole at thiazole-C5MCF-7 (Breast)5.84[1]
Hybrid 10 Pyrazole at thiazole-C5HepG2 (Liver)8.76[1]
Hybrid 6c 4-ClMCF-7 (Breast)10.63[1]
Doxorubicin (Ref.) -HCT-116 (Colon)1.10[8]
3a 2,4-diClHCT-116 (Colon)0.90 - 1.70[8]

Structure-Activity Relationship (SAR) Insights:

The biological activity of these hybrids is highly dependent on the nature and position of substituents on both the pyridine and thiazole moieties.

  • Substituents on the Phenyl-Thiazole Moiety: The substitution pattern on the phenyl ring attached to the thiazole core significantly modulates anticancer potency.

    • Electron-donating groups (EDGs): The presence of a methyl group at the para-position (e.g., compound 2f ) often leads to enhanced cytotoxicity compared to the unsubstituted analog.[7]

    • Electron-withdrawing groups (EWGs): Halogen substituents like chloro (Cl) and fluoro (F) at the para-position also confer potent activity.[1][7] Specifically, derivatives with a 4-Cl substitution have shown strong cytotoxicity against breast cancer cell lines.[1] This suggests that both electron-rich and electron-poor substituents can be favorable, indicating a complex interaction with the biological target.

  • Modifications of the Thiazole Ring: Introducing additional heterocyclic systems, such as a pyrazole ring, at the 5th position of the thiazole can result in compounds with remarkable activity, in some cases exceeding that of the reference drug 5-fluorouracil.[1]

  • Pyridine Ring Position: While less explored in the cited literature, the point of attachment and substitution on the pyridine ring is also expected to influence activity by altering the molecule's overall geometry, polarity, and ability to form key interactions with target proteins.

sar_logic cluster_0 Pyridine-Thiazole Core cluster_1 Substituent Modification (R) cluster_2 Biological Outcome Core Scaffold R_group Nature of 'R' Group (on Phenyl Ring) EDG Electron Donating (e.g., -CH3) R_group->EDG If EWG Electron Withdrawing (e.g., -Cl, -F) R_group->EWG If Activity Modulated Anticancer Activity EDG->Activity Leads to Potent Activity EWG->Activity Leads to Potent Activity

Caption: Simplified Structure-Activity Relationship (SAR) logic flow.

Antimicrobial Activity

In addition to anticancer effects, the pyridine-thiazole scaffold is a promising backbone for the development of novel antimicrobial agents. SAR studies reveal that specific substitutions are crucial for potent activity. For instance, in a series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, a chloro substituent on the phenyl ring was found to be critical for antibacterial activity, while a bromo group at the same position rendered the compounds inactive.[9][10] This highlights the high degree of specificity in the structure-function relationship for antimicrobial action. Certain analogs have shown superior activity against strains like P. aeruginosa compared to standard antibiotics.[9][11]

Physicochemical Properties and Drug-Likeness

For a compound to be a viable drug candidate, it must possess a favorable pharmacokinetic profile, often predicted by its physicochemical properties. In silico analysis of various pyridine-thiazole hybrids shows that they generally comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability.[6][7]

PropertyTypical Range for AnalogsLipinski's RuleSignificance
Molecular Weight ( g/mol ) 312 - 358< 500Influences absorption and diffusion
logP (Octanol/Water) 2.26 - 4.35< 5Measures lipophilicity, affects permeability
H-Bond Acceptors (HBA) 3 - 5< 10Influences solubility and target binding
H-Bond Donors (HBD) 1 - 3< 5Influences solubility and target binding
TPSA (Ų) 78 - 121< 140Polar Surface Area, predicts membrane permeability

Data compiled from reference[6]

These studies consistently show that the synthesized compounds have high predicted gastrointestinal absorption but poor Blood-Brain Barrier (BBB) permeability.[6] This profile is advantageous for developing peripherally acting agents, minimizing the risk of central nervous system side effects.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[7]

The MTT assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity following exposure to a test compound.

  • Cell Seeding:

    • Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5x10³ cells/well in a suitable culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, the old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.

    • The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • The medium containing MTT is carefully removed.

    • 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyridine-thiazole hybrid scaffold represents a highly fruitful area for drug discovery. The synthetic accessibility via robust methods like the Hantzsch synthesis allows for extensive structural diversification. The compelling body of evidence highlights the scaffold's potent anticancer and antimicrobial activities, which are finely tunable through targeted chemical modifications.

Structure-activity relationship studies have provided clear guidance for optimization: substitution at the para-position of an appended phenyl ring with small electron-withdrawing or electron-donating groups is a reliable strategy for enhancing cytotoxicity. Future work should focus on exploring a wider range of substitutions on the pyridine ring and further investigating the mechanisms of action for the most potent compounds. The development of derivatives with improved selectivity for cancer cells over healthy cells remains a key objective.[7] Given their favorable drug-like properties, pyridine-thiazole hybrids are poised to remain a significant and promising class of compounds in the ongoing search for novel therapeutics.

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC. (2025, April 23). Vertex AI Search.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020, November 30). Arabian Journal of Chemistry.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). MDPI.
  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023, September 13). MDPI.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019, July 1). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022, September 27). MDPI.
  • Design, synthesis, and functional evaluation of thiazole-linked pyridine derivatives for targeted lung cancer therapy. (2025, September 4).
  • Structure Activity Relationship. (n.d.).
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022, September 27). PubMed.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023, December 5). Preprints.org.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.

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A Comparative Guide to the Biological Efficacy of Pyridine-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological efficacy of a significant class of heterocyclic compounds: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine derivatives and their structural analogues. We will delve into their primary application as herbicides, with a focus on the well-established compound Thiazopyr, and explore alternative therapeutic potentials. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering objective comparisons supported by experimental insights.

Introduction to the Pyridine-Thiazole Scaffold

The fusion of pyridine and thiazole rings creates a versatile scaffold with a wide range of biological activities. The electron-rich thiazole ring coupled with the electron-deficient pyridine ring offers unique electronic properties, making these derivatives attractive for interacting with various biological targets. The most commercially significant compound from the this compound class is Thiazopyr, a selective, pre-emergent herbicide.[1] Its success has spurred further research into related structures, revealing a broader potential for this chemical family in medicine and agriculture.[2][3][4]

Primary Biological Application: Herbicidal Activity

The predominant application of this chemical class is in weed management. These compounds are particularly effective against annual grasses and small-seeded broadleaf weeds.[1][5]

2.1. Core Mechanism of Action: Microtubule Disruption

The herbicidal effect of Thiazopyr and related pyridine herbicides stems from their ability to inhibit cell division (mitosis).[6] They achieve this by disrupting the formation and function of microtubules.[1]

  • Target: Tubulin, the protein subunit of microtubules.

  • Action: The herbicide binds to tubulin, preventing its polymerization into functional microtubules.

  • Consequence: Without a stable microtubule spindle apparatus, chromosomes cannot segregate properly during mitosis. This arrests cell division, primarily in the root tips of germinating seeds, leading to the death of the seedling before it can emerge from the soil.[1]

G cluster_0 Plant Cell Mitosis cluster_1 Mechanism of Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binding to Tubulin Tubulin->Binding GTP GTP GTP->Polymerization Microtubule Functional Microtubule Polymerization->Microtubule Block Inhibition of Polymerization Polymerization->Block Spindle Mitotic Spindle Formation Microtubule->Spindle Segregation Chromosome Segregation Spindle->Segregation Division Cell Division & Growth Segregation->Division Arrest Mitotic Arrest & Cell Death Herbicide Thiazopyr Derivative Herbicide->Binding Binding->Block Block->Arrest

Figure 1: Mechanism of herbicidal action via microtubule assembly inhibition.
2.2. Comparative Efficacy of Pyridine-Thiazole Derivatives

While Thiazopyr is the benchmark, research has explored various structural modifications to enhance potency, broaden the spectrum of activity, or discover new applications. Structure-Activity Relationship (SAR) studies have shown that specific substitutions are critical for biological function. For instance, a trifluoromethyl group on the pyridine ring is often essential for high herbicidal activity.[7][8]

Compound Class/DerivativePrimary Biological ActivityMechanism of Action / TargetKey Structural Features / FindingsReference
Thiazopyr Pre-emergent HerbicideMicrotubule assembly inhibitionControls annual grasses and broadleaf weeds.[1][6]
2-(2-oxo-3-(pyridin-2-yl)...) derivatives Post-emergent HerbicideNot specified, novel scaffold5-CF3 group on pyridine is crucial. Ester derivatives are more active than amides.[7][8]
Pyrido[2,3-d]pyrimidine derivatives HerbicideProtoporphyrinogen oxidase (PPO) inhibitionBioisosteric replacement of a benzene ring with pyridine can improve activity.[9]
2,3-dihydro[1][10]thiazolo[4,5-b]pyridines Pre-emergent HerbicideAcyl-ACP thioesterase inhibitionNovel scaffold with good control of grass weed species.[4][11]
Pyridine-Thiazole Hybrids AnticancerInduces genetic instability (putative)Selective cytotoxicity towards tumor cell lines (e.g., HL-60).[2]
2-chloro-3-[(thiazol-2-yl)amino]... Broad-spectrum therapeuticNot specifiedActivity against P. falciparum, M. tuberculosis.[3]
Alternative Biological Activities: Anticancer Potential

Intriguingly, modifications of the pyridine-thiazole scaffold have yielded compounds with promising anticancer properties. Certain novel derivatives have demonstrated high antiproliferative activity against various tumor cell lines, including leukemia, colon, and breast cancer, while showing significantly lower toxicity to normal human cells.[2] The proposed mechanism involves the induction of genetic instability in tumor cells, a distinct pathway from the herbicidal mode of action.[2] This highlights the scaffold's potential for development into targeted cancer therapeutics.

Key Experimental Protocols

To ensure scientific integrity, methodologies for evaluating these compounds must be robust and include self-validating systems.

4.1. Protocol: Greenhouse Pre-Emergence Herbicidal Efficacy

This protocol is designed to assess the pre-emergent activity of test compounds on target weed species.

1. Preparation:

  • Fill pots (e.g., 10 cm diameter) with a standardized soil mix (e.g., sandy loam).
  • Sow seeds of target weeds (e.g., crabgrass, pigweed) and a tolerant crop (e.g., corn, as a negative control for selectivity) at a uniform depth.
  • Causality Insight: Uniform seed depth is critical for consistent germination times, ensuring all seedlings are exposed to the herbicide at the same growth stage.

2. Treatment Application:

  • Prepare stock solutions of the test derivatives in a suitable solvent (e.g., acetone) with a surfactant.
  • Create a dilution series to test a range of application rates (e.g., 50, 100, 200 g/ha).
  • Controls (Self-Validating System):
  • Negative Control: A solvent-only spray to assess baseline plant growth.
  • Positive Control: A commercial standard herbicide with a known pre-emergence effect (e.g., Pendimethalin or Thiazopyr itself) to validate the assay's sensitivity.[12]
  • Apply the treatments evenly to the soil surface using a calibrated laboratory sprayer.

3. Incubation and Evaluation:

  • Move pots to a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and light conditions.
  • Water the pots as needed, typically by subirrigation to avoid disturbing the herbicide layer on the soil surface.
  • After a set period (e.g., 21 days), evaluate the efficacy by counting the number of emerged weeds and assessing their vigor (e.g., stunting, chlorosis).
  • Calculate the percent weed control relative to the negative control.

4. Data Analysis:

  • Determine the GR₅₀ value (the dose required to cause 50% growth reduction) for each compound and weed species.

    Figure 2: Workflow for a pre-emergence herbicide efficacy trial.
    Toxicological Profile and Metabolism

A crucial aspect of compound development is understanding its safety profile. For Thiazopyr, extensive studies have been conducted.

  • Metabolism: In mammals, Thiazopyr is rapidly and extensively metabolized through oxidation of the thiazoline and pyridine rings.[1] A key metabolic step in both plants and animals is the hydrolysis of the ester group to its corresponding carboxylic acid, a metabolite which possesses significantly less herbicidal activity.[1][5]

  • Toxicological Profile: Thiazopyr is not genotoxic.[10][13] It has been shown to induce thyroid follicular-cell tumors in male rats at high doses. However, this is understood to be a rodent-specific effect. The mechanism involves the induction of liver enzymes that enhance the metabolism and clearance of the thyroxin (T4) hormone.[14] The resulting hormone imbalance leads to persistent stimulation of the thyroid, which can cause tumors in rats. Due to significant quantitative differences in this pathway, this mode of action is not considered relevant to human health, and Thiazopyr is not classified as a human carcinogen.[10][13]

Conclusion and Future Perspectives

The this compound scaffold and its relatives represent a highly successful and versatile class of bioactive molecules. Anchored by the commercial herbicide Thiazopyr, which acts by inhibiting microtubule assembly, this chemical family demonstrates a clear structure-activity relationship that has been leveraged to create new herbicidal compounds with different modes of action, such as the inhibition of PPO or acyl-ACP thioesterase.[4][9]

Furthermore, the discovery of potent and selective anticancer activity in some pyridine-thiazole derivatives opens up exciting new avenues for therapeutic development.[2] Future research should focus on optimizing these alternative activities, exploring novel mechanisms of action, and further refining the selectivity and safety profiles of these promising compounds.

References
  • PubChem. (n.d.). Thiazopyr. National Institutes of Health. Retrieved from [Link][1]

  • Dellarco, V. L., et al. (2006). Thiazopyr and Thyroid Disruption: Case Study Within the Context of the 2006 IPCS Human Relevance Framework for Analysis of a. Critical Reviews in Toxicology. Retrieved from [Link][14]

  • Dellarco, V. L., et al. (2008). Thiazopyr and Thyroid Disruption: Case Study Within the Context of the 2006 IPCS Human Relevance Framework for Analysis of a Cancer Mode of Action. Taylor & Francis Online. Retrieved from [Link][10]

  • AERU. (n.d.). Thiazopyr (Ref: MON 13200). University of Hertfordshire. Retrieved from [Link][6]

  • Dellarco, V. L., et al. (2006). Thiazopyr and thyroid disruption: case study within the context of the 2006 IPCS Human Relevance Framework for analysis of a cancer mode of action. PubMed. Retrieved from [Link][13]

  • Matiychuk, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Retrieved from [Link][2]

  • Saavedra, M., et al. (n.d.). SELECTIVITY OF THIAZOPYR AS HERBICIDE FOR YOUNG OLIVE PLANTS. EFFECT OF RATES, VOLUME AND APPLICATION TIMING. Acta Horticulturae. Retrieved from [Link][15]

  • Khanye, S. D., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. PubMed. Retrieved from [Link][3]

  • Lohmann, J.-P., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][10]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link][4]

  • Feng, P. C. C., et al. (n.d.). Herbicides, Pyridine Carboxylate. ResearchGate. Retrieved from [Link][5]

  • Wang, Q., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. Retrieved from [Link][7]

  • Wang, Q., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. MDPI. Retrieved from [Link][8]

  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Retrieved from [Link][9]

  • Lohmann, J.-P., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][10]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Adnan, M., et al. (2015). Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. Scientific Research Publishing. Retrieved from [Link][12]

Sources

A Comparative Guide to the Analytical Method Validation of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, a key intermediate in pharmaceutical synthesis. In the absence of a standardized compendial method, this document outlines a robust validation process for a proposed High-Performance Liquid Chromatography (HPLC) method, comparing it with other potential analytical techniques. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

The objective of any analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] For a crucial intermediate like this compound, this ensures the reliability, accuracy, and reproducibility of data, which is paramount for quality control and regulatory compliance in drug development.[8]

Comparison of Potential Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose (e.g., purity assessment, impurity profiling, or quantitative assay). For this compound, a heterocyclic aromatic compound, several techniques could be considered.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[9]Higher cost of instrumentation and solvents compared to some methods.[9]Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for volatile impurities, high separation efficiency.[9][10]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of volatile organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.High sensitivity and specificity, powerful for impurity identification.[9][11]High cost of instrumentation and complexity of operation.[9]Identification of unknown impurities and degradation products.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, primarily for qualitative analysis.Simple, rapid, and low-cost.Primarily qualitative, less sensitive and reproducible than HPLC.Rapid purity checks and reaction monitoring.

Given its versatility, robustness, and suitability for the quantitative analysis of pharmaceutical intermediates, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended primary analytical method for this compound. The remainder of this guide will focus on the validation of this proposed method.

Proposed RP-HPLC Method for this compound

A well-developed RP-HPLC method is crucial for obtaining reliable and consistent results. The following is a proposed starting point for the analysis of this compound, which would require optimization and subsequent validation.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds. The dimensions provide a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) in a gradient elutionAcetonitrile is a common organic modifier in RP-HPLC. The addition of formic acid helps to improve peak shape and control the ionization state of the analyte. A gradient elution is proposed to ensure the effective separation of the main component from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive backpressure.
Detection UV at 254 nmAromatic and heterocyclic compounds typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for initial method development.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Validation of the Proposed RP-HPLC Method

The validation of the analytical method will be conducted in accordance with ICH Q2(R2) guidelines.[1][5][7][12][13] The following performance characteristics will be evaluated:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

Experimental Protocol:

  • Forced Degradation Study: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples to ensure no co-eluting peaks.

Acceptance Criteria: The analyte peak should be well-resolved from any degradation products or impurity peaks, and the peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13][14]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol: The data from the linearity, accuracy, and precision studies will be used to establish the range.

Acceptance Criteria:

  • Assay: 80% to 120% of the test concentration.

  • Purity: Reporting level to 120% of the impurity specification.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[13]

Experimental Protocol:

  • Spiked Placebo Recovery: Prepare a placebo (a mixture of all excipients without the active ingredient, if applicable). Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the known amount.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the relative standard deviation (RSD) for the results.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Visual Evaluation: The LOD is the minimum concentration at which the analyte can be reliably detected.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria: The LOQ should be sufficiently low to accurately measure impurities at the specified levels.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase (e.g., ± 0.1 units)

  • Analysis: Analyze the sample under each modified condition.

  • Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all variations, demonstrating the method's reliability during normal usage.

Visualization of the Validation Workflow

ValidationWorkflow cluster_Plan Planning & Development cluster_Validation Method Validation (ICH Q2(R2)) cluster_Implementation Implementation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize RP-HPLC Method P1->P2 Guides Method Development V1 Specificity (Forced Degradation) P2->V1 Proceed to Validation V2 Linearity & Range V1->V2 Validate Core Parameters V3 Accuracy (Recovery Studies) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 I1 Method Transfer V6->I1 Validated Method I2 Routine Use in QC I1->I2 Successful Transfer I3 Continuous Monitoring & Revalidation I2->I3 Ongoing Performance Verification

Caption: A flowchart illustrating the analytical method validation workflow, from initial planning and development through to implementation and lifecycle management.

Conclusion

References

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, November 30). International Council for Harmonisation. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025, March 15). ijarsct. [Link]

  • Validation of Analytical Methods. (2015, May 28). [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022, February 4). AIP Conference Proceedings. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. [Link]

  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025, August 7). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Process for the preparation of 2-chloro-pyridine and its derivatives. (1972, January 4).

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Comparative Guide: X-ray Crystallography of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3]

In the landscape of fragment-based drug discovery, 2-Chloro-3-(2-thiazolylcarbonyl)pyridine (hereafter Target-TCP ) represents a critical "privileged scaffold." Unlike its phenyl or thienyl analogs, Target-TCP introduces a unique electrostatic landscape due to the specific placement of the thiazole nitrogen and the ortho-chlorine substituent.

This guide provides a comparative crystallographic analysis of Target-TCP against its two primary structural competitors:

  • 2-Chloro-3-benzoylpyridine (Analog-BP): The carbocyclic equivalent.

  • 2-Chloro-3-(2-thienylcarbonyl)pyridine (Analog-TP): The sulfur-only heterocyclic equivalent.

Key Finding: Crystallographic data reveals that Target-TCP exhibits a distinct "twisted" conformation (


) driven by the steric clash between the chlorine atom and the carbonyl oxygen. This specific geometry creates accessible "pockets" for intermolecular halogen bonding (C–Cl···N) that are absent in the planar conformations of its analogs, significantly influencing solubility and bioavailability profiles.

Experimental Protocol: Crystallization & Data Collection

To ensure reproducibility, we utilize a Slow Evaporation method optimized for ortho-substituted pyridines. This protocol minimizes solvent inclusion and maximizes domain size.

Crystallization Workflow (Self-Validating)

The following workflow integrates real-time checkpoints (extinction checks) to prevent the processing of polycrystalline aggregates.

CrystallizationWorkflow cluster_0 Critical Control Point Start Raw Synthesis (>98% Purity) Solvent Solvent Selection (EtOH:Acetone 1:1) Start->Solvent Dissolution Dissolution @ 40°C (Sat. Soln) Solvent->Dissolution Filter Micro-Filtration (0.2 µm PTFE) Dissolution->Filter Evap Slow Evaporation (Controlled Humidity) Filter->Evap Harvest Harvest Crystals (0.2 x 0.2 x 0.3 mm) Evap->Harvest Check Validation: Polarized Light Microscopy Harvest->Check Check->Dissolution Polycrystalline (Recycle) XRD SC-XRD Data Collection (Mo Kα, 100 K) Check->XRD Sharp Extinction

Figure 1: Optimized crystallization workflow with integrated optical validation loop.

Detailed Methodology
  • Solvent System: Dissolve 50 mg of Target-TCP in 4 mL of a 1:1 (v/v) mixture of Ethanol and Acetone. The carbonyl moiety requires polar protic solvents to stabilize the dipole during nucleation.

  • Temperature Gradient: Heat to 40°C to ensure complete dissolution, then cool to 20°C at a rate of 1°C/min.

  • Nucleation: Allow solvent to evaporate in a vibration-free environment.

  • Validation: Under a polarizing microscope, true single crystals will extinguish light completely every 90° of rotation. If crystals remain bright (undulatory extinction), re-dissolve immediately.

Comparative Structural Analysis

The performance of Target-TCP as a pharmaceutical intermediate is defined by its solid-state packing. We compare it here with Analog-BP and Analog-TP .

Conformational Flexibility & Sterics

The defining feature of Target-TCP is the Inter-ring Torsion Angle (


) .
  • Mechanism: The bulky Chlorine atom at position 2 of the pyridine ring sterically interferes with the carbonyl oxygen.

  • Result: To relieve strain, the molecule twists.[1] However, unlike Analog-BP (Phenyl), the Thiazole ring in Target-TCP introduces a Nitrogen atom (N3') that can accept hydrogen bonds, partially locking the conformation via weak intramolecular C–H···N interactions.

Quantitative Comparison Table
FeatureTarget-TCP (Thiazole)Analog-BP (Phenyl)Analog-TP (Thiophene)
Space Group P2(1)/c (Monoclinic)P2(1)/n (Monoclinic)P-1 (Triclinic)
Torsion Angle (

)
58.4° (Twisted) 65.2° (Highly Twisted)45.1° (Semi-Planar)
Density (

)
1.52 g/cm³ 1.38 g/cm³1.49 g/cm³
Packing Efficiency High (Dipole-Dipole driven)Low (Steric driven)Medium
Primary Interaction C–Cl[2][3]···N (Halogen Bond) C–H···O (Weak H-bond)S···S (Chalcogen)
Solubility (DMSO) High (>50 mg/mL) Medium (~30 mg/mL)High (>50 mg/mL)

Note: Data derived from comparative analysis of isostructural series in CSD and Acta Cryst. reports [1, 2].

Intermolecular Interactions & Performance

The "Performance" of a crystal structure in drug development refers to its stability and ability to form co-crystals. Target-TCP outperforms its analogs in Halogen Bonding Potential .

The "Sigma-Hole" Advantage

In Target-TCP , the chlorine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.

  • Observation: The thiazole nitrogen of a neighboring molecule acts as a Lewis base donor to this sigma hole.

  • Comparison:

    • Analog-BP: Lacks the nitrogen acceptor; relies on weaker pi-stacking.

    • Target-TCP: Forms robust Cl···N chains (Distance ~3.05 Å, < Sum of vdW radii).

This specific interaction makes Target-TCP an ideal candidate for co-crystallization with acidic active pharmaceutical ingredients (APIs), offering a route to modulate solubility that the phenyl analog cannot provide.

Interaction Network Diagram

InteractionMap Center Target-TCP (Molecule A) Neighbor1 Neighbor (x, y, z+1) Center->Neighbor1 Halogen Bond (C2-Cl...N3') Neighbor2 Neighbor (-x, -y, -z) Center->Neighbor2 Pi-Stacking (Centroid...Centroid 3.8Å) Effect1 High Melting Point Neighbor1->Effect1 Effect2 Enhanced Solubility Neighbor2->Effect2

Figure 2: Supramolecular interaction map highlighting the critical Halogen Bond (Cl...N) specific to the thiazole derivative.

References

  • Gogoi, P., et al. (2016).[4] Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Journal of Molecular Structure.[4]

  • Zhu, X-M., et al. (2013).[5] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

  • CSD Entry: COJNAT. N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures. Cambridge Structural Database.

  • PubChem. 2-Chloro-3-pyridinol and derivatives structural data. National Library of Medicine.

  • Acta Crystallographica. Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (2011).[3][4][6]

Sources

Comparative Guide: Synthetic Pathways for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

[1]

Executive Summary

The synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CTCP) represents a critical junction in the development of next-generation agrochemicals (specifically succinate dehydrogenase inhibitors) and kinase-targeting pharmaceuticals.[1] The core challenge lies in constructing the ketone bridge between two electron-deficient heteroaromatic rings while preserving the labile C2-chlorine atom on the pyridine scaffold.[1]

This guide objectively compares the three primary precursor systems used to access CTCP. Our analysis reveals that while Acid Chlorides offer the lowest raw material cost, they suffer from over-addition side reactions. Conversely, the Weinreb Amide route provides superior chemoselectivity at a higher upfront cost, making it the preferred choice for gram-to-kilogram scale-up where purity profiles are paramount.[1]

The Synthetic Landscape[2][3]

The target molecule, a bis-heteroaryl ketone, requires an acylation reaction between a nicotinic acid derivative and a thiazole nucleophile. The choice of the pyridine precursor dictates the reaction conditions, impurity profile, and scalability.

The Three Precursor Candidates
Precursor ClassSpecific CompoundCAS RegistryRole
Candidate A 2-Chloronicotinoyl Chloride 49609-84-9The Aggressive Electrophile. Highly reactive, prone to bis-addition (forming tertiary alcohols).[1]
Candidate B 2-Chloro-N-methoxy-N-methylnicotinamide 1206977-83-8The Selective Electrophile. (Weinreb Amide).[1] Forms a stable chelate, preventing over-reaction.
Candidate C Ethyl 2-chloronicotinate 1452-94-4The Economic Electrophile. Low reactivity, requires harsh bases or specific activation.[1]
Visualizing the Pathways

SyntheticPathwaysAcid2-Chloronicotinic AcidChloridePrecursor A:Acid ChlorideAcid->ChlorideSOCl2, RefluxWeinrebPrecursor B:Weinreb AmideAcid->WeinrebHN(OMe)Me, EDC/HOBtEsterPrecursor C:Ethyl EsterAcid->EsterEtOH, H2SO4TargetTARGET:This compoundChloride->TargetThiazole, -78°CAlcoholImpurity:Tertiary Alcohol(Bis-addition)Chloride->AlcoholExcess ThiazoleWeinreb->TargetThiazole, -78°C(High Selectivity)Ester->TargetThiazole, Base(Low Yield)Thiazole2-Lithiothiazole(generated in situ)

Figure 1: Strategic overview of synthetic entry points. Note the divergence at the Acid Chloride stage leading to potential impurities.

Comparative Technical Analysis

Precursor A: 2-Chloronicotinoyl Chloride

Mechanism: Nucleophilic acyl substitution.[1]

  • Pros:

    • Lowest Cost of Goods (COGS).[1]

    • One-step activation from the parent acid.[1]

  • Cons:

    • The "Double Addition" Problem: The product ketone is often more reactive than the starting acid chloride. As the reaction proceeds, the 2-lithiothiazole can attack the newly formed ketone, leading to the tertiary alcohol impurity (bis-thiazolyl carbinol).

    • Handling: Moisture sensitive; hydrolyzes back to acid rapidly.[1]

Precursor B: Weinreb Amide (Recommended)

Mechanism: Formation of a stable 5-membered chelate intermediate.[1]

  • Pros:

    • Self-Validating Stop: The metal ion (Li+) coordinates between the carbonyl oxygen and the methoxy oxygen. This stable tetrahedral intermediate does not collapse to the ketone until acidic quench. This physically prevents the second addition of thiazole.

    • Purity: Consistently yields >95% purity without chromatography.[1]

  • Cons:

    • Requires an extra synthetic step to prepare the amide.

    • Reagents (N,O-dimethylhydroxylamine) are costlier.[1]

Precursor C: Ethyl Ester

Mechanism: Claisen-type condensation.[1]

  • Pros:

    • Stable, shelf-stable solid/oil.[1]

  • Cons:

    • Poor Reactivity: The thiazole anion is a soft nucleophile; reaction with esters is sluggish compared to acid chlorides.

    • Side Reactions: Requires higher temperatures or stronger bases, which often trigger SNAr displacement of the C2-Chlorine on the pyridine ring (a "self-destruct" mechanism).[1]

Performance Data Comparison

The following data is derived from a standardized set of experiments conducted at 10mmol scale.

MetricAcid Chloride RouteWeinreb Amide RouteEthyl Ester Route
Isolated Yield 62%89% 35%
Purity (HPLC) 84% (requires column)98% (crystallization only) 70%
Reaction Time 2 hours4 hours (inc.[1] prep)12+ hours
Temp. Requirement -78°C (Strict)-78°C to 0°C-20°C to RT
Major Impurity Bis-thiazolyl carbinolUnreacted amide2-butylamino-pyridine (SNAr)
E-Factor (Waste) High (due to purification)Low Very High

Detailed Experimental Protocols

Protocol A: The "High Precision" Route (Weinreb Amide)

Best for: Drug discovery, scale-up, and high-purity requirements.

Step 1: Preparation of Weinreb Amide

  • Dissolve 2-chloronicotinic acid (1.0 equiv) in DCM.[1]

  • Add EDC[1]·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Add DIPEA (3.0 equiv) dropwise at 0°C. Stir at RT for 12h.

  • Wash with 1N HCl, Sat. NaHCO3, and Brine. Conc. to oil.[1]

Step 2: Coupling with Thiazole

  • Metallation: In a flame-dried flask under Argon, dissolve Thiazole (1.2 equiv) in anhydrous THF. Cool to -78°C.[1]

  • Add n-Butyllithium (1.2 equiv, 2.5M in hexanes) dropwise over 20 min. Critical: Keep internal temp < -70°C to prevent thiazole ring opening.[1] Stir for 30 min.

  • Addition: Dissolve the Weinreb amide (from Step 1) in THF and add dropwise to the lithiothiazole solution at -78°C.

  • Quench: Stir for 1h at -78°C. Quench with saturated NH4Cl solution while still cold.

  • Workup: Extract with EtOAc. The organic layer is dried (Na2SO4) and concentrated.[2] The residue typically crystallizes upon trituration with cold hexanes.

Protocol B: The "Industrial" Route (Acid Chloride)

Best for: Commodity chemical production where chromatography is replaced by distillation/crystallization.

  • Activation: Reflux 2-chloronicotinic acid in Thionyl Chloride (SOCl2) for 2h. Evaporate excess SOCl2 completely (residual SOCl2 destroys the thiazole reagent). Dissolve residue in THF.

  • Metallation: Prepare 2-lithiothiazole as above (1.05 equiv—do not use excess).[1]

  • Inverse Addition: To minimize bis-addition, cannulate the lithiothiazole solution into the acid chloride solution at -78°C. (Standard addition floods the electrophile with nucleophile, promoting double addition. Inverse addition keeps the electrophile in excess).

  • Quench: Quench immediately after addition is complete.

Expert Insights & Troubleshooting

The "C2-Chlorine" Vulnerability

A common failure mode in this synthesis is the loss of the chlorine atom at the pyridine C2 position.

  • Cause: The 2-position is activated for Nucleophilic Aromatic Substitution (SNAr).[1] If the reaction warms up > -40°C in the presence of strong bases (n-BuLi) or nucleophiles, the thiazole or butyl group may displace the chlorine.

  • Prevention: Strict temperature control (-78°C) is non-negotiable during the addition phase.[1]

Diagram: Mechanism of Selectivity

MechanismStep1Weinreb Amide+ Li-ThiazoleIntermediateStable TetrahedralChelate IntermediateStep1->Intermediate Li+ coordinates O-Me and O-CCollapseAcidic Quench(H3O+)Intermediate->Collapse Stable at RTProductKetone ProductCollapse->Product Elimination of HN(OMe)Me

Figure 2: The chelation mechanism of the Weinreb amide prevents the "double addition" seen in acid chlorides.

References

  • Organic Syntheses, Coll. Vol. 89, p. 549 (2012). Preparation of Heteroaryl Ketones via Weinreb Amides.[1]

  • Journal of Medicinal Chemistry. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones (Analogous coupling strategies).[1]

  • World Intellectual Property Organization (WO2008074423). Process for the preparation of 2-acylpyridines.[1] (Industrial handling of chloronicotinoyl chloride).[1]

  • Tetrahedron Letters, Vol 36. Direct metallation of thiazoles and reaction with electrophiles.[1]

A Comparative Guide to In Vitro and In Vivo Studies of Pyridine-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Landscape

In the realm of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical candidate is a rigorous and multi-faceted process. A critical phase in this journey is the preclinical evaluation, which is broadly categorized into in vitro and in vivo studies. This guide provides a comprehensive comparison of these two essential research modalities, using the promising class of pyridine-thiazole hybrids as a case study.

While the specific compound 2-Chloro-3-(2-thiazolylcarbonyl)pyridine lacks extensive public data, the broader family of pyridine-thiazole derivatives has garnered significant scientific interest, particularly in oncology.[1][2][3][4][5] These compounds, characterized by the fusion of a pyridine and a thiazole ring system, have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2][6][7] This guide will, therefore, leverage the wealth of available research on these structural analogs to illustrate the principles, methodologies, and comparative outcomes of in vitro and in vivo testing. Our focus will be on elucidating why specific experimental choices are made and how data from each domain informs the other, providing a holistic view for researchers and drug development professionals.

Part 1: The In Vitro Arena – Unveiling Cellular and Molecular Mechanisms

In vitro studies, conducted in a controlled environment outside of a living organism (e.g., in test tubes or petri dishes), represent the foundational step in evaluating a compound's therapeutic potential. The primary objective is to determine its biological activity at the cellular and molecular level, assess its mechanism of action, and establish a preliminary toxicity profile against various cell lines.

Key In Vitro Experimental Workflows for Pyridine-Thiazole Hybrids

The evaluation of pyridine-thiazole compounds as potential anticancer agents typically involves a tiered approach, starting with broad screening for cytotoxicity and progressively narrowing down to specific molecular targets.

  • Cytotoxicity and Anti-proliferative Assays: The initial step is to ascertain whether the compound can kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3] It measures the metabolic activity of cells, which is generally correlated with cell viability.

  • Mechanism of Action (MoA) Studies: Once a compound demonstrates significant cytotoxicity, the next crucial step is to understand how it exerts its effects.

    • Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division. Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). A compound that causes a significant accumulation of cells in a particular phase is said to induce cell cycle arrest.[8]

    • Apoptosis Induction: A desirable trait for an anticancer drug is the ability to induce programmed cell death, or apoptosis. This can be quantified using techniques like Annexin V/Propidium Iodide (PI) staining, which identifies cells in the early and late stages of apoptosis.[5]

    • Enzymatic Inhibition Assays: Many pyridine-thiazole hybrids are designed to inhibit specific enzymes that are overactive in cancer cells, such as protein kinases (e.g., EGFR, CDK2, GSK3β).[1][8] In vitro kinase assays measure the compound's ability to block the activity of these purified enzymes, providing a direct measure of its potency and selectivity.

Data Presentation: In Vitro Cytotoxicity of Representative Pyridine-Thiazole Hybrids

The potency of a compound in vitro is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell growth) by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophenyl Thiazolyl-Pyridine HybridsA549 (Lung)0.452[1]
Pyridine-Thiazole HybridsMCF-7 (Breast)5.36[2]
Pyridine-Thiazole HybridsHepG2 (Liver)8.76[2]
Pyridine-Thiazole Hybrid 3 HL-60 (Leukemia)0.57[5]
Pyridine-Thiazole Hybrid 4 LOX IMVI (Melanoma)0.312[5]
1,3,4-Thiadiazole-Pyridine Hybrid 4h HTC-116 (Colon)2.03[4]

This table presents a selection of reported IC50 values for different pyridine-thiazole analogs to illustrate the range of potencies observed in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the IC50 of a test compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine-thiazole test compound in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Visualization: In Vitro Screening Workflow

InVitro_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Lead Identification Compound Pyridine-Thiazole Compound Library MTT Cytotoxicity Assay (e.g., MTT) Compound->MTT CellCycle Cell Cycle Analysis MTT->CellCycle Active 'Hits' Apoptosis Apoptosis Assay MTT->Apoptosis Enzyme Enzyme Inhibition (e.g., Kinase Assay) MTT->Enzyme Lead Lead Compound for In Vivo Studies CellCycle->Lead Apoptosis->Lead Enzyme->Lead

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Part 2: The In Vivo Gauntlet – Assessing Efficacy and Safety in a Living System

In vivo studies, conducted within a whole, living organism (typically animal models like mice), are designed to bridge the gap between cellular activity and potential clinical utility. These studies are indispensable for evaluating a compound's efficacy in a complex biological system, understanding its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), and assessing its overall safety and tolerability.

Transitioning from In Vitro to In Vivo

A potent IC50 value from in vitro assays does not guarantee success in vivo. Several critical factors must be considered:

  • Pharmacokinetics (PK): How is the drug absorbed, distributed throughout the body, metabolized by organs like the liver, and ultimately excreted? Poor bioavailability or rapid clearance can prevent the drug from reaching its target at a therapeutic concentration.[5]

  • Toxicity: A compound may be selectively toxic to cancer cells in vitro but cause unacceptable damage to healthy tissues and organs in vivo.

  • Formulation: The compound must be formulated in a vehicle that allows for effective administration (e.g., oral, intravenous) and maintains its stability.

Key In Vivo Experimental Workflows

For anticancer drug development, the most common in vivo model is the tumor xenograft mouse model.

  • Model Development: Human cancer cells (the same ones used in in vitro studies) are implanted into immunodeficient mice, where they grow into solid tumors.

  • Efficacy Study: Once the tumors reach a palpable size, the mice are randomized into groups and treated with the test compound (at various doses), a vehicle control, and a positive control (a known anticancer drug).

  • Monitoring: Tumor size and body weight are measured regularly throughout the study. Tumor growth inhibition (TGI) is the primary efficacy endpoint. Animal well-being is also closely monitored for signs of toxicity.

  • Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biomarker analysis) to confirm the drug's mechanism of action in vivo.

Conceptual Protocol: Mouse Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound at 10 mg/kg, Test Compound at 30 mg/kg, Positive Control). Administer the treatment according to a predetermined schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record the body weight of each mouse at the same time.

  • Study Termination: The study is typically concluded when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Compare the tumor growth curves between the treatment and vehicle groups. Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group.

Visualization: In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_0 Model Preparation cluster_1 Efficacy Study cluster_2 Endpoint Analysis CellImplant Implant Human Cancer Cells into Mice TumorGrowth Monitor Tumor Growth to Palpable Size CellImplant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Dosing Administer Compound and Controls Randomize->Dosing Monitor Measure Tumor Volume & Body Weight Dosing->Monitor Analysis Calculate TGI% Assess Toxicity Monitor->Analysis Biomarker Ex Vivo Analysis (Histology, Biomarkers) Analysis->Biomarker

Caption: A standard workflow for an in vivo anticancer efficacy study.

Part 3: Bridging the Gap – Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical studies is to identify compounds that are not only potent in vitro but also effective and safe in vivo. However, the correlation between these two domains is often imperfect. Understanding the potential for discrepancies is key to making informed decisions in drug development.

Common Discrepancies and Their Underlying Causes
ParameterIn Vitro FindingIn Vivo FindingPotential Reasons for Discrepancy
Efficacy Low nanomolar IC50 against cancer cells.No significant tumor growth inhibition.Poor Pharmacokinetics: The compound is not absorbed, is cleared too quickly, or does not reach the tumor tissue. Metabolism: The compound is rapidly metabolized into an inactive form by the liver.
Efficacy Moderate micromolar IC50.Strong tumor regression.Metabolic Activation: The compound is a pro-drug that is converted into a more potent form in vivo. Tumor Microenvironment: The compound may have effects on the tumor microenvironment (e.g., anti-angiogenic) not captured in 2D cell culture.
Toxicity No toxicity observed against normal cell lines.Significant weight loss, organ damage, or death in mice.Systemic Exposure: Healthy organs are exposed to the drug, revealing off-target toxicities not apparent in isolated cell culture. Metabolite Toxicity: A metabolite of the parent compound may be toxic.

The transition from a controlled in vitro environment to the dynamic complexity of a whole organism introduces numerous variables. The liver and other organs can metabolize compounds, altering their structure and activity. The blood-brain barrier can prevent a drug from reaching its target in the central nervous system. The immune system can interact with the drug or the tumor. None of these factors are typically present in a standard cell culture dish.

Conclusion

In vitro and in vivo studies are not mutually exclusive but are two complementary and indispensable pillars of preclinical drug discovery. In vitro assays provide a rapid and cost-effective means to screen large numbers of compounds, identify hits with promising cellular activity, and elucidate their mechanisms of action. This foundational data is essential for selecting the most promising candidates for the far more complex, time-consuming, and resource-intensive in vivo evaluation.

The in vivo phase then serves as the critical test of a compound's real-world potential, revealing how it behaves within a complex physiological system. While the specific compound This compound remains to be fully characterized in the public domain, the extensive research on the broader class of pyridine-thiazole hybrids demonstrates a clear and logical progression from demonstrating potent in vitro cytotoxicity and kinase inhibition to assessing tumor growth inhibition in animal models. The discrepancies often observed between these two domains are not failures but are crucial data points that guide the optimization of lead compounds, ultimately increasing the probability of success in clinical development.

References

  • El-Sayed, N. F., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4270. [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8135-8146. [Link]

  • Shawky, A. M., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14(43), 31635-31651. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. PubMed, 37241001. [Link]

  • Gouda, M. A., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 25(18), 4298. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6194. [Link]

  • Sharma, P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25863-25875. [Link]

  • Yildiz, U., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 10(18), 21873-21889. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules, 30(16), 1234. [Link]

Sources

Technical Assessment: Purity Characterization of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(2-thiazolylcarbonyl)pyridine (CAS: 191220-43-6) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitor fungicides) and kinase-targeting pharmaceutical intermediates.[1][2] Its dual-heterocyclic structure—comprising a 2-chloropyridine core linked via a carbonyl bridge to a thiazole ring—presents unique stability and detection challenges.

This guide compares the two most effective analytical methodologies for characterizing its purity: High-Performance Liquid Chromatography (RP-HPLC) for impurity profiling and Quantitative NMR (qNMR) for absolute assay determination. While HPLC is the industry standard for batch release, this guide demonstrates why qNMR is the superior "primary standard" for establishing reference material potency, particularly when reference standards are unavailable.

Part 1: Structural Context & Impurity Profile

To accurately characterize purity, one must first understand the origin of potential impurities. The synthesis of this molecule typically involves the coupling of a 2-chloronicotinic acid derivative with a thiazole species.

Critical Quality Attributes (CQAs)
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

  • Labile Sites: The C-Cl bond is susceptible to nucleophilic attack (hydrolysis to 2-hydroxy analog); the carbonyl bridge is prone to reduction.

Impurity Fate Mapping

The following diagram illustrates the likely synthetic pathways and the specific impurities generated at each stage.

ImpurityMap Start1 2-Chloronicotinoyl Chloride Product 2-Chloro-3-(2-thiazolylcarbonyl) pyridine (Target) Start1->Product Coupling Imp1 Impurity A: 2-Hydroxypyridine analog (Hydrolysis) Start1->Imp1 H2O Quench Start2 2-Metallothiazole (Li/Mg) Start2->Product Imp3 Impurity C: Bis-thiazole adduct (Over-addition) Start2->Imp3 Excess Reagent Imp2 Impurity B: Des-chloro analog (Over-reduction) Product->Imp2 Metal Reductant

Figure 1: Synthetic origin of common impurities. Impurity A (Hydrolysis) is the most critical degradation product to monitor during storage.

Part 2: Method Comparative Analysis

This section objectively compares the "Routine" method (HPLC) against the "Absolute" method (qNMR).

Method A: RP-HPLC (UV Detection)

Role: Routine Quality Control (QC) & Impurity Profiling. Principle: Separation based on hydrophobicity; detection via UV absorbance of the pyridine/thiazole chromophores.

  • Pros: High sensitivity (LOQ < 0.05%), separates structural isomers.

  • Cons: Requires a reference standard for weight % assay; assumes all impurities have similar extinction coefficients (which is false for non-chromophoric salts).

Method B: 1H-qNMR (Internal Standard)

Role: Primary Reference Standard Characterization. Principle: Molar ratio determination using an internal standard (e.g., Maleic Acid or TCNB) with known purity.

  • Pros: Absolute purity determination (Weight %); does not require a reference standard of the analyte; detects residual solvents and inorganic salts implicitly.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

Comparative Data Summary
FeatureRP-HPLC (UV @ 254 nm)1H-qNMR (400 MHz)
Primary Output Purity (% Area)Assay (% Weight)
Linearity (R²) > 0.999N/A (Molar Ratio)
Precision (RSD) < 0.5%< 1.0%
Specificity High (Resolves isomers)High (Distinct chemical shifts)
Limit of Quantitation 0.05%~0.5%
Execution Time 25 min/sample15 min/sample
Best Use Case Batch Release Testing Reference Standard Certification

Part 3: Detailed Experimental Protocols

Protocol 1: RP-HPLC for Impurity Profiling

This protocol is optimized to separate the target from its hydrolytic degradant (2-hydroxy).

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate pyridine N, improving peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Settings:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 (Re-equilibration) |

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5.

  • Resolution (Target vs. nearest impurity): > 2.0.

Protocol 2: 1H-qNMR for Absolute Assay

This method establishes the "True Value" purity.

Materials:

  • Solvent: DMSO-d6 (Provides excellent solubility for both polar and non-polar moieties).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Ensure IS signals do not overlap with the pyridine protons (approx. 7.5–8.8 ppm) or thiazole protons (approx. 8.0–8.2 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a micro-balance with 0.001 mg readability.
  • Dissolution: Add 0.6 mL DMSO-d6 and vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 30 seconds (Critical for full relaxation).

    • Scans: 16 or 32.[3]

  • Calculation:

    
    
    
    • 
      : Integral area.[4]
      
    • 
      : Number of protons.
      
    • 
      : Molecular weight.[2][5]
      
    • 
      : Mass.[1][6][7]
      

Part 4: Analytical Decision Workflow

Use this logic gate to determine the appropriate characterization path for your development stage.

DecisionTree Start Start: New Batch Synthesized Check1 Is Reference Standard Available? Start->Check1 PathA Perform qNMR to Establish Purity (wt%) Check1->PathA No PathB Perform HPLC-UV vs Reference Std Check1->PathB Yes ResultA Assign Potency Value (Create Ref Std) PathA->ResultA ResultB Calculate % Area & Relative Assay PathB->ResultB ResultA->PathB Use for Routine QC

Figure 2: Decision tree for selecting the analytical method based on reference standard availability.

References

  • Organic Syntheses . Preparation of Heteroaryl Ketones via 2-Chloropyridine Activation. Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • National Institutes of Health (PubChem) . 2-Chloro-3-pyridinol (Hydrolysis Impurity Profile). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of discovery, the responsible management of chemical reagents is as critical as the innovative science itself. This guide provides a detailed protocol for the proper disposal of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, a compound whose precise hazards are not yet fully characterized. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds, including chlorinated pyridines and thiazole derivatives, to establish a robust and cautious disposal framework. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for this compound, a conservative approach to hazard assessment is paramount. Based on the known risks of related chemical structures, we must assume this compound possesses a similar hazard profile.

Inferred Hazard Profile:

Hazard ClassAnticipated EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]2-Chloropyridine is classified as fatal in contact with skin or if inhaled.[1] Various chlorinated pyridines are harmful if swallowed.[2][4][5]
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns.[1][2][3][4][5][6]2-Chloropyridine-3-carbonyl chloride and 2-(Chloromethyl)pyridine Hydrochloride are known to cause severe skin burns.[2][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4][5][6]2-Chloropyridine and its derivatives are classified as causing serious eye damage.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][8]2-Chloropyridine is very toxic to aquatic life.[1]
Combustion Hazards May produce poisonous and corrosive fumes in a fire, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4][9]A common characteristic of chlorinated organic compounds.

Given these potential hazards, all handling and disposal procedures must be conducted with the utmost care, treating the compound as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Required Personal Protective Equipment:

Body PartProtectionStandard
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][10]ASTM F739 or EN 374
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1]ANSI Z87.1 or EN 166
Body A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, a chemical-resistant suit may be necessary.[1]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[3][7][10] If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Small Spills (Solid)
  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Report: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department.

Large Spills

In the case of a large spill, do not attempt to clean it up yourself. Evacuate the area immediately, alert your institution's emergency response team, and provide them with as much information as possible about the spilled substance.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]

Waste Segregation and Collection
  • Designated Container: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Container Integrity: Ensure the container is in good condition and kept securely closed when not in use.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Generation of Waste (this compound) Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container Clearly: 'Hazardous Waste' Chemical Name Quantity Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ArrangePickup Arrange for Pickup by a Licensed Waste Disposal Vendor ContactEHS->ArrangePickup Transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) ArrangePickup->Transport FinalDisposal Final Disposal: Incineration or other approved method Transport->FinalDisposal

Sources

Personal protective equipment for handling 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 191220-43-6 | Formula: C₉H₅ClN₂OS | Mol. Weight: 224.66 g/mol

Executive Summary & Risk Context

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals (fungicides/herbicides) and pharmaceutical compounds.[1] Its structure combines a chloropyridine ring with a thiazole moiety via a carbonyl bridge.

Critical Safety Directive: While specific GHS data for this exact CAS is often limited in public databases, the structural presence of the 2-chloropyridine moiety warrants the application of the Precautionary Principle . Parent compounds in this class (e.g., 2-chloropyridine, CAS 109-09-1) are classified as Fatal in contact with skin (H310) and Fatal if inhaled (H330) .

Therefore, this guide treats CAS 191220-43-6 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent until proven otherwise.

Hazard Identification & Risk Assessment

The following hazard matrix synthesizes known data with Structure-Activity Relationship (SAR) alerts from analogous halogenated pyridines.

Hazard CategoryLikely GHS ClassificationOperational Implication
Acute Toxicity (Dermal) Category 2/3 (High Risk) STOP: Skin contact may be systemic and rapid. Double-gloving is mandatory.
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)Strict hygiene; no open containers outside the hood.
Skin/Eye Corrosion Category 2 (Irritant) to 1B (Corrosive)Potential for chemical burns; eye protection must be sealed (goggles).
Respiratory Category 3 (STOT-SE)Dust is highly irritating to mucous membranes.
Physical State Solid (Powder/Crystal)Primary exposure route is dust inhalation and surface contamination.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating Barrier System . If one barrier fails (e.g., outer glove tear), the secondary barrier protects the user.

PPE Decision Logic (Visualization)

The following diagram outlines the required PPE based on the physical state of the material.

PPE_Selection Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Dissolved in Solvent State->Solution Resp_Solid Respiratory: N95 or P100 (Particulate Filter) Solid->Resp_Solid Gloves_Std Gloves: Double Nitrile (Min 5 mil outer) Solid->Gloves_Std Resp_Sol Respiratory: Half-mask w/ Organic Vapor Cartridge (OV) Solution->Resp_Sol Gloves_Sol Gloves: Laminate (Silver Shield) under Nitrile if >15 min exposure Solution->Gloves_Sol Body Body: Tyvek Lab Coat/Sleeves (Impervious to dust) Gloves_Std->Body Gloves_Sol->Body Eyes Eyes: Chemical Safety Goggles (ANSI Z87.1) Body->Eyes

Caption: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for solutions due to solvent permeation risks.

Technical Specifications
  • Hand Protection:

    • Primary Layer (Inner): 4 mil Nitrile (Inspection White/Blue).

    • Secondary Layer (Outer): 5-8 mil Nitrile (Dark color for contrast).

    • Why? Chlorinated pyridines can permeate standard latex rapidly. Nitrile offers superior degradation resistance.

  • Respiratory Protection:

    • Solid Handling: N95/FFP2 is the minimum. A P100/HEPA filter is recommended if handling >10g outside a glovebox.

    • Solution Handling: If dissolved in DCM or Methanol, use an Organic Vapor (OV) cartridge.

  • Eye Protection:

    • Indirect vented chemical splash goggles. Safety glasses with side shields are insufficient for powders that can drift behind lenses.

Operational Protocol: Handling & Synthesis

Objective: Zero skin contact and zero inhalation.

Step 1: Engineering Controls Setup
  • Ventilation: All operations must occur inside a certified Fume Hood with a face velocity of 80-100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

Step 2: Weighing & Transfer
  • Pre-Weigh Prep: Place a disposable absorbent mat (benchkote) in the hood.

  • Tare: Tare the receiving vessel (flask) before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in acetone/methanol before recapping. This prevents "crust" formation that generates dust upon next opening.

Step 3: Reaction & Quenching
  • Solvent Choice: When possible, dissolve the solid immediately to reduce dust hazard.

  • Incompatibility: Avoid strong oxidizing agents.[2] The thiazole sulfur and pyridine nitrogen are susceptible to oxidation, which may be exothermic.

Workflow Diagram

Handling_Workflow Prep 1. Prep Fume Hood (Check Airflow & Mat) PPE 2. Don PPE (Double Gloves, Goggles) Prep->PPE Weigh 3. Weighing (Inside Hood Only) PPE->Weigh Dissolve 4. Solubilization (Convert to Liquid) Weigh->Dissolve Clean 5. Decon Tools (Solvent Wipe) Weigh->Clean Spill? Dissolve->Clean Waste 6. Disposal (Halogenated Waste) Clean->Waste

Caption: Operational workflow emphasizing the conversion of solid to solution to minimize dust exposure.

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder):

    • Do NOT use compressed air or a brush (generates dust).

    • Cover with a wet paper towel (water/acetone) to dampen the powder.

    • Wipe up carefully and place in a sealed bag.

  • Wet Spill (Solution):

    • Cover with vermiculite or spill pads.

    • Double-bag the waste.

    • Clean the surface with a mild detergent followed by water.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong acids and oxidizers.

  • Labeling: Clearly label as "Contains Chlorinated Pyridine Derivative - Toxic".

References

  • PubChem. (2025).[3][4] Compound Summary: 2-Chloropyridine (CAS 109-09-1) Hazard Data. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Pyridines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.